molecular formula C14H12N2O3 B581304 4-Formyl-5-methoxy-N-phenylnicotinamide CAS No. 1142191-55-6

4-Formyl-5-methoxy-N-phenylnicotinamide

Cat. No.: B581304
CAS No.: 1142191-55-6
M. Wt: 256.261
InChI Key: SXUZGAOQOYOTIT-UHFFFAOYSA-N
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Description

4-Formyl-5-methoxy-N-phenylnicotinamide is a specialized chemical scaffold of significant interest in medicinal chemistry and oncology research. Its core structure, featuring a methoxy-substituted nicotinamide, is recognized for its potential in probing intracellular signaling pathways. Research on analogous compounds has demonstrated that such molecules can function as potent inhibitors of key protein kinases, including the Akt pathway, which is a crucial regulator of cell survival, proliferation, and metabolism in cancers . Targeting this pathway is a validated strategy for investigating tumor biology and developing novel chemotherapeutic agents. Furthermore, the structural motifs present in this compound—specifically the formyl and methoxy functional groups on the pyridine ring—are associated with enhanced bioactivity and binding affinity to enzymatic targets. The introduction of methoxy groups on analogous molecular frameworks has been shown to improve anticancer efficacy and increase selectivity toward cancer cells, thereby providing a valuable tool for studying cancer stem cells and autophagy mechanisms . This reagent offers researchers a versatile building block for designing and synthesizing new molecular entities to explore mechanisms of drug resistance and to suppress cancer stemness in various cancer models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-formyl-5-methoxy-N-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-19-13-8-15-7-11(12(13)9-17)14(18)16-10-5-3-2-4-6-10/h2-9H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUZGAOQOYOTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673894
Record name 4-Formyl-5-methoxy-N-phenylpyridine-3-carboxamide
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Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142191-55-6
Record name 3-Pyridinecarboxamide, 4-formyl-5-methoxy-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142191-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Formyl-5-methoxy-N-phenylpyridine-3-carboxamide
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Formyl-5-methoxy-N-phenylnicotinamide: Physicochemical Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide addresses the basic properties of 4-Formyl-5-methoxy-N-phenylnicotinamide. It is important to note that this compound is not extensively documented in current scientific literature or commercially available catalogs. Therefore, this guide has been constructed based on established principles of organic chemistry and predictive analysis of its constituent chemical moieties. The information presented herein is intended to be a scientifically plausible and informative projection to guide future research and development efforts.

Introduction

Nicotinamide and its derivatives are fundamental in various biological processes and form the backbone of numerous pharmacologically active agents.[1] The introduction of specific substituents to the nicotinamide scaffold can significantly modulate its physicochemical properties and biological activity. This guide provides a comprehensive overview of the predicted basic properties of a novel derivative, 4-Formyl-5-methoxy-N-phenylnicotinamide. This molecule incorporates a phenylamide group at the 3-position, a formyl group at the 4-position, and a methoxy group at the 5-position of the pyridine ring. These modifications are expected to impart unique electronic and steric characteristics, potentially leading to novel therapeutic applications.

Nicotinamides are known to be involved in energy production, synthesis of fatty acids, and signal transduction. They also exhibit antioxidant, anti-inflammatory, and anti-carcinogenic activities.[1] The specific substitutions on the pyridine ring of 4-Formyl-5-methoxy-N-phenylnicotinamide are anticipated to influence its bioactivity. The N-phenyl group can enhance lipophilicity and introduce steric bulk, influencing receptor binding. The electron-withdrawing formyl group and the electron-donating methoxy group are expected to modulate the electronic properties of the pyridine ring, which can be critical for molecular interactions.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 4-Formyl-5-methoxy-N-phenylnicotinamide is not available, we can predict its properties based on its structure and data from analogous compounds.[2][3][4]

PropertyPredicted ValueRationale and Supporting Evidence
Molecular Formula C₁₄H₁₂N₂O₃Based on the chemical structure.
Molecular Weight 256.26 g/mol Calculated from the molecular formula.
Appearance Off-white to yellow solidSimilar substituted nicotinamides and aromatic aldehydes are typically crystalline solids in this color range.[5]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, methanol)The N-phenyl group and the aromatic core contribute to hydrophobicity, while the amide and formyl groups may allow for limited aqueous solubility. The predicted low water solubility is a common characteristic for such aromatic compounds.[3]
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.5This predicted range suggests moderate lipophilicity, which is often desirable for oral drug absorption and cell membrane permeability.[4]
pKa Basic pKa ~3-4 (pyridine nitrogen); Acidic pKa >14 (amide N-H)The pyridine nitrogen is weakly basic. The amide proton is generally not considered acidic under physiological conditions.
Melting Point 150 - 180 °CA rough estimate based on similarly sized and functionalized aromatic amides.

Proposed Synthesis and Workflow

A plausible synthetic route for 4-Formyl-5-methoxy-N-phenylnicotinamide can be devised from commercially available starting materials. The following multi-step synthesis is proposed, leveraging well-established organic reactions.

Proposed Synthetic Pathway

Synthetic_Pathway A 5-Bromo-4-methylnicotinic acid B Methyl 5-bromo-4-methylnicotinate A->B Esterification (MeOH, H+) C Methyl 4-(dibromomethyl)-5-bromonicotinate B->C Radical Bromination (NBS, AIBN) D Methyl 5-bromo-4-formylnicotinate C->D Hydrolysis (AgNO3, H2O) E Methyl 4-formyl-5-methoxynicotinate D->E Methoxylation (NaOMe, CuI) F 4-Formyl-5-methoxynicotinic acid E->F Saponification (NaOH, H2O) G 4-Formyl-5-methoxy-N-phenylnicotinamide F->G Amide Coupling (Aniline, EDC, HOBt)

Caption: Proposed multi-step synthesis of 4-Formyl-5-methoxy-N-phenylnicotinamide.

Step-by-Step Experimental Protocol

Step 1: Esterification of 5-Bromo-4-methylnicotinic acid

  • Suspend 5-bromo-4-methylnicotinic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 5-bromo-4-methylnicotinate.

Causality: The esterification protects the carboxylic acid and prevents it from interfering in subsequent reactions.

Step 2: Radical Bromination

  • Dissolve methyl 5-bromo-4-methylnicotinate in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture under a light source for 2-4 hours.

  • Cool the reaction, filter off the succinimide, and concentrate the filtrate to yield methyl 4-(dibromomethyl)-5-bromonicotinate.

Causality: This step introduces bromine atoms to the methyl group, which is a precursor to the formyl group.

Step 3: Hydrolysis to Aldehyde

  • Dissolve the crude dibromomethyl intermediate in a mixture of acetone and water.

  • Add silver nitrate and heat the mixture to 50-60 °C for 1-2 hours.

  • Filter the reaction mixture to remove the silver bromide precipitate.

  • Extract the product with dichloromethane, wash with brine, dry, and concentrate to give methyl 5-bromo-4-formylnicotinate.

Causality: Silver nitrate assists in the hydrolysis of the gem-dibromide to the corresponding aldehyde.

Step 4: Methoxylation

  • Dissolve methyl 5-bromo-4-formylnicotinate in dry methanol.

  • Add sodium methoxide and a catalytic amount of copper(I) iodide.

  • Heat the mixture in a sealed tube at 100-120 °C for 12-24 hours.

  • Cool the reaction, quench with ammonium chloride solution, and extract with ethyl acetate.

  • Purify by column chromatography to obtain methyl 4-formyl-5-methoxynicotinate.

Causality: This nucleophilic aromatic substitution replaces the bromine atom with a methoxy group.

Step 5: Saponification

  • Dissolve the methoxy ester in a mixture of THF and water.

  • Add an excess of sodium hydroxide and stir at room temperature for 2-4 hours.

  • Acidify the mixture with dilute HCl to precipitate the carboxylic acid.

  • Filter, wash with cold water, and dry to obtain 4-formyl-5-methoxynicotinic acid.

Causality: The ester is hydrolyzed back to a carboxylic acid to enable amide bond formation.

Step 6: Amide Coupling

  • Dissolve 4-formyl-5-methoxynicotinic acid in DMF.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) and stir for 30 minutes.

  • Add aniline and continue stirring at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography to yield the final product, 4-Formyl-5-methoxy-N-phenylnicotinamide.

Causality: This is a standard and efficient method for forming an amide bond between a carboxylic acid and an amine.[6]

Purification and Characterization

A self-validating system for purification and characterization is essential to ensure the identity and purity of the synthesized compound.

  • Purification: The final compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. Expected ¹H NMR signals would include peaks for the aromatic protons, the amide N-H proton, the methoxy protons, and the aldehyde proton.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

    • Infrared (IR) Spectroscopy: Characteristic absorption bands for the amide C=O, aldehyde C=O, C-O-C, and N-H stretching will be observed.

    • Melting Point Analysis: A sharp melting point range indicates high purity.

Potential Biological Activity and Therapeutic Applications

The structural features of 4-Formyl-5-methoxy-N-phenylnicotinamide suggest several potential areas of biological activity.

  • Antioxidant Properties: The methoxy group on the pyridine ring, similar to other methoxylated aromatic compounds, may confer antioxidant properties.[7][8] The molecule could act as a free radical scavenger.[9]

  • Enzyme Inhibition: Nicotinamide derivatives are known to inhibit various enzymes. The specific substitution pattern may lead to selective inhibition of targets such as PARPs or sirtuins, which are involved in DNA repair and cellular metabolism.

  • Receptor Modulation: The N-phenylnicotinamide scaffold can be found in molecules that modulate G protein-coupled receptors (GPCRs).[10][11][12] The compound could be investigated for its activity on receptors like serotonin or sphingosine-1-phosphate receptors.[11][12]

Hypothetical Signaling Pathway Involvement

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular GPCR GPCR Target G_Protein G Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Molecule 4-Formyl-5-methoxy- N-phenylnicotinamide Molecule->GPCR Modulation

Caption: Hypothetical modulation of a GPCR signaling pathway.

Conclusion

While 4-Formyl-5-methoxy-N-phenylnicotinamide is a novel chemical entity without established data, this guide provides a robust, scientifically-grounded framework for its future investigation. The predicted physicochemical properties suggest it is a viable candidate for drug development. The proposed synthesis is practical and relies on well-understood chemical transformations. The potential for this molecule to exhibit interesting biological activities, particularly in the areas of antioxidation and receptor modulation, warrants its synthesis and further study. This document serves as a foundational resource for researchers embarking on the exploration of this and other novel nicotinamide derivatives.

References

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A Comprehensive Technical Guide to 4-Formyl-5-methoxy-N-phenylnicotinamide: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed scientific overview of 4-Formyl-5-methoxy-N-phenylnicotinamide, a novel substituted nicotinamide derivative. Due to the compound's novelty, this document establishes a foundational understanding by proposing a robust, multi-step synthetic pathway grounded in established chemical principles. It further outlines a comprehensive characterization strategy employing modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each experimental choice is rationalized to provide not just a protocol, but a self-validating system of inquiry. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential application of novel substituted pyridine scaffolds in medicinal chemistry and materials science.

Introduction and Rationale

The nicotinamide scaffold is a cornerstone in pharmaceutical research, forming the structural basis for numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its interaction with biological targets.

The subject of this guide, 4-Formyl-5-methoxy-N-phenylnicotinamide, incorporates three key functional groups onto the core nicotinamide structure:

  • An N-phenyl amide at the C3 position, which introduces a significant lipophilic and aromatic domain.

  • A formyl (aldehyde) group at the C4 position, a versatile chemical handle for subsequent derivatization and a potential hydrogen bond acceptor.[3]

  • A methoxy group at the C5 position, which acts as an electron-donating group, potentially influencing the reactivity of the pyridine ring and serving as a directing group in synthesis.[4]

Given the absence of this specific molecule in current chemical literature, this guide constructs a theoretical yet experimentally sound framework for its synthesis and analysis, providing a roadmap for its investigation.

Proposed Chemical Structure and Nomenclature

The chemical structure of 4-Formyl-5-methoxy-N-phenylnicotinamide is defined by a pyridine ring with specific substitutions at the 3, 4, and 5 positions.

Retrosynthesis Target 4-Formyl-5-methoxy-N-phenylnicotinamide Intermediate1 4-Formyl-5-methoxynicotinic acid Target->Intermediate1 Amide Coupling Intermediate2 Methyl 4-formyl-5-methoxynicotinate Intermediate1->Intermediate2 Ester Hydrolysis Intermediate3 Methyl 5-methoxy-4-(dimethoxymethyl)nicotinate Intermediate2->Intermediate3 Acetal Deprotection Intermediate4 Methyl 4-bromo-5-methoxynicotinate Intermediate3->Intermediate4 Formylation Equivalent (e.g., Vilsmeier-Haack or Metalation) StartingMaterial Commercially available 5-methoxynicotinic acid derivative Intermediate4->StartingMaterial Bromination

Caption: Retrosynthetic analysis for the target molecule.

Detailed Synthetic Workflow

The proposed forward synthesis is a multi-step process designed for efficiency and control over regiochemistry.

Workflow cluster_0 Proposed Synthetic Workflow start Start: 5-Hydroxy-nicotinic acid step1 Step 1: Protection & Esterification (e.g., Benzyl ether, Methyl ester) start->step1 step2 Step 2: Ortho-Directed Metalation & Formylation (LDA, DMF) step1->step2 step3 Step 3: Methylation of Phenol (e.g., MeI, K2CO3) step2->step3 step4 Step 4: Ester Hydrolysis (LiOH or NaOH) step3->step4 step5 Step 5: Amide Coupling (Aniline, EDC, HOBt) step4->step5 end Final Product: 4-Formyl-5-methoxy-N-phenylnicotinamide step5->end

Caption: Step-by-step synthetic workflow diagram.

Experimental Protocols

Protocol 3.2.1: Synthesis of Methyl 5-hydroxy-4-formylnicotinate (Intermediate)

  • Rationale: This protocol utilizes a directed ortho-metalation strategy. The hydroxyl group at C5 directs the deprotonation by a strong base like Lithium Diisopropylamide (LDA) to the C4 position, which can then be quenched with an electrophile like N,N-Dimethylformamide (DMF) to install the formyl group. [5]This is a highly regioselective and efficient method for functionalizing electron-deficient heterocycles.

  • Procedure:

    • To a solution of commercially available Methyl 5-hydroxynicotinate (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add LDA (2.2 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Add anhydrous DMF (3.0 eq) dropwise and continue stirring at -78 °C for 2 hours.

    • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol 3.2.2: Synthesis of Methyl 4-formyl-5-methoxynicotinate (Intermediate)

  • Rationale: A standard Williamson ether synthesis is employed to convert the hydroxyl group to the target methoxy group. This reaction is typically high-yielding and proceeds under mild conditions.

  • Procedure:

    • Dissolve Methyl 5-hydroxy-4-formylnicotinate (1.0 eq) in acetone.

    • Add potassium carbonate (K₂CO₃, 2.5 eq) and methyl iodide (MeI, 1.5 eq).

    • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the desired product, which can be used in the next step without further purification if sufficiently pure.

Protocol 3.2.3: Synthesis of 4-Formyl-5-methoxynicotinic acid (Intermediate)

  • Rationale: Saponification of the methyl ester to the corresponding carboxylic acid is required for the final amide coupling step. Lithium hydroxide is a common reagent for this transformation.

  • Procedure:

    • Dissolve Methyl 4-formyl-5-methoxynicotinate (1.0 eq) in a mixture of THF and water (3:1).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq).

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~3-4 with 1 M HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Protocol 3.2.4: Synthesis of 4-Formyl-5-methoxy-N-phenylnicotinamide (Final Product)

  • Rationale: A standard peptide coupling reaction is the most reliable method to form the final amide bond. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) activate the carboxylic acid for nucleophilic attack by aniline, minimizing side reactions. [6]* Procedure:

    • Suspend 4-Formyl-5-methoxynicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add EDC (1.2 eq) and HOBt (1.2 eq) and stir at 0 °C for 20 minutes.

    • Add aniline (1.1 eq) followed by a tertiary amine base such as triethylamine (TEA, 1.5 eq).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via column chromatography or recrystallization to obtain the final compound.

Structural Elucidation and Data Interpretation

The identity and purity of the synthesized 4-Formyl-5-methoxy-N-phenylnicotinamide would be confirmed using a combination of spectroscopic methods. [6][7]

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR - Aldehyde Proton (CHO): Singlet, ~9.8-10.2 ppm. - Pyridine Protons (H2, H6): Two distinct singlets (or narrow doublets), ~8.5-9.0 ppm. - Phenyl Protons: Multiplets, ~7.1-7.8 ppm. - Methoxy Protons (OCH₃): Singlet, ~3.9-4.1 ppm. - Amide Proton (NH): Broad singlet, ~9.0-10.0 ppm.
¹³C NMR - Aldehyde Carbonyl: ~190-195 ppm. - Amide Carbonyl: ~165-170 ppm. - Aromatic Carbons: Multiple signals between ~110-160 ppm. - Methoxy Carbon: ~55-60 ppm.
IR Spectroscopy - N-H Stretch (Amide): ~3300-3400 cm⁻¹. - C=O Stretch (Aldehyde): ~1690-1710 cm⁻¹. - C=O Stretch (Amide I): ~1650-1680 cm⁻¹. - C-O Stretch (Methoxy): ~1250 cm⁻¹ and ~1050 cm⁻¹.
Mass Spectrometry (ESI-MS) - [M+H]⁺: Expected m/z at 257.09. - [M+Na]⁺: Expected m/z at 279.07.

Potential Applications and Future Directions

While the biological activity of 4-Formyl-5-methoxy-N-phenylnicotinamide is unknown, its structural motifs suggest several avenues for investigation:

  • Enzyme Inhibition: Nicotinamide derivatives are known inhibitors of various enzymes, including succinate dehydrogenase (SDH). The specific substitution pattern could confer novel inhibitory properties. [2]* Medicinal Chemistry Scaffold: The aldehyde group is a versatile handle for further chemical modification via reactions such as reductive amination, Wittig reactions, or condensation, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. [3]* Coordination Chemistry: The pyridine nitrogen and carbonyl oxygens provide potential coordination sites for metal ions, suggesting applications in materials science or as catalysts.

Conclusion

This technical guide provides the first comprehensive, albeit theoretical, framework for the synthesis and characterization of 4-Formyl-5-methoxy-N-phenylnicotinamide. By leveraging established, reliable chemical transformations, the proposed multi-step synthesis offers a clear and logical path to obtaining this novel compound. The detailed protocols and predicted analytical data serve as a robust starting point for any research group aiming to explore this or similar substituted nicotinamide structures. This work underscores the power of synthetic chemistry to design and create new molecular entities, paving the way for future discoveries in drug development and materials science.

References

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An In-Depth Technical Guide to the Synthesis of 4-Formyl-5-methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Formyl-5-methoxy-N-phenylnicotinamide, a substituted nicotinamide derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is designed for researchers, scientists, and drug development professionals, focusing on a logical and efficient three-step process starting from commercially available precursors. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction and Strategic Overview

Substituted nicotinamides are a class of compounds of significant interest in pharmaceutical research due to their diverse biological activities. The target molecule, 4-Formyl-5-methoxy-N-phenylnicotinamide, incorporates several key functional groups: a pyridine core, a methoxy substituent, an N-phenyl amide, and a formyl group. The strategic placement of these moieties suggests potential for this molecule to interact with various biological targets. This guide outlines a robust and logical synthetic route to this compound, designed to be accessible to researchers with a solid background in organic synthesis.

Our synthetic strategy is built upon a retrosynthetic analysis that deconstructs the target molecule into readily available starting materials. The proposed forward synthesis involves three key transformations:

  • Amide Bond Formation: The synthesis of the core N-phenylnicotinamide structure from a commercially available substituted nicotinic acid.

  • Electrophilic Aromatic Substitution: The regioselective introduction of a formyl group onto the electron-rich pyridine ring.

  • Purification and Characterization: Standard laboratory techniques to isolate and verify the structure of the final product.

This guide will provide a detailed, step-by-step protocol for each stage of the synthesis, along with a discussion of the reaction mechanisms and the rationale for the chosen experimental conditions.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 4-Formyl-5-methoxy-N-phenylnicotinamide reveals a straightforward pathway to its synthesis. The primary disconnections are the formyl group and the amide bond.

G Target 4-Formyl-5-methoxy-N-phenylnicotinamide Intermediate1 5-Methoxy-N-phenylnicotinamide Target->Intermediate1 Formylation (Vilsmeier-Haack) StartingMaterial1 5-Methoxynicotinic Acid Intermediate1->StartingMaterial1 Amide Coupling StartingMaterial2 Aniline Intermediate1->StartingMaterial2 Amide Coupling

Caption: Retrosynthetic pathway for 4-Formyl-5-methoxy-N-phenylnicotinamide.

The formyl group at the C4 position can be installed via an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction, on the precursor 5-methoxy-N-phenylnicotinamide. The amide bond of this intermediate can be disconnected to reveal 5-methoxynicotinic acid and aniline as the starting materials. 5-Methoxynicotinic acid is a commercially available compound, making this a convergent and efficient synthetic route.[1][2]

Proposed Synthesis Pathway

The forward synthesis is a three-step process starting from 5-methoxynicotinic acid.

G node1 5-Methoxynicotinic Acid node2 5-Methoxynicotinoyl Chloride node1->node2  SOCl2 or (COCl)2  cat. DMF, CH2Cl2 node3 5-Methoxy-N-phenylnicotinamide node2->node3  Aniline, Et3N  CH2Cl2 node4 4-Formyl-5-methoxy-N-phenylnicotinamide node3->node4  POCl3, DMF  1,2-dichloroethane, heat

Caption: Proposed three-step synthesis of 4-Formyl-5-methoxy-N-phenylnicotinamide.

Step 1: Synthesis of 5-Methoxy-N-phenylnicotinamide

The first step involves the formation of an amide bond between 5-methoxynicotinic acid and aniline. To facilitate this reaction, the carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-methoxynicotinoyl chloride is then reacted in situ with aniline in the presence of a base, such as triethylamine, to neutralize the HCl byproduct and drive the reaction to completion.[3]

Experimental Protocol:

  • To a stirred suspension of 5-methoxynicotinic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • In a separate flask, dissolve aniline (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (5 mL/mmol).

  • Cool the aniline solution to 0 °C.

  • Slowly add the freshly prepared 5-methoxynicotinoyl chloride solution to the aniline solution dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or column chromatography on silica gel to afford 5-methoxy-N-phenylnicotinamide.

Step 2: Vilsmeier-Haack Formylation

The second and final step is the formylation of 5-methoxy-N-phenylnicotinamide at the C4 position using the Vilsmeier-Haack reaction.[4][5][6] This reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide (typically DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃).[5][6]

Mechanism and Regioselectivity:

The Vilsmeier reagent is a relatively weak electrophile and thus reacts preferentially with electron-rich aromatic and heteroaromatic systems.[4][7] The pyridine ring is generally electron-deficient; however, the methoxy group at the 5-position is a strong electron-donating group, activating the ring towards electrophilic substitution. The methoxy group directs electrophilic attack to the ortho and para positions. In this case, the C4 and C6 positions are ortho to the methoxy group. The C4 position is expected to be the major site of formylation due to a combination of electronic and steric factors.

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack Substrate 5-Methoxy-N-phenylnicotinamide Substrate->Iminium_Intermediate Product 4-Formyl-5-methoxy-N-phenylnicotinamide Iminium_Intermediate->Product Hydrolysis

Caption: Simplified workflow of the Vilsmeier-Haack formylation.

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a magnetic stirrer, place anhydrous DMF (3.0 eq.) under an inert atmosphere.

  • Cool the DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 5-methoxy-N-phenylnicotinamide (1.0 eq.) in anhydrous 1,2-dichloroethane (10 mL/mmol) and add it to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-Formyl-5-methoxy-N-phenylnicotinamide.

Data Summary

The following table summarizes the key reagents for the proposed synthesis. Yields are estimated based on similar reactions reported in the literature.

StepStarting MaterialReagentsProductEstimated Yield
15-Methoxynicotinic Acid1. (COCl)₂, cat. DMF, DCM2. Aniline, Et₃N, DCM5-Methoxy-N-phenylnicotinamide80-90%
25-Methoxy-N-phenylnicotinamidePOCl₃, DMF, 1,2-dichloroethane4-Formyl-5-methoxy-N-phenylnicotinamide60-70%

Conclusion

This technical guide presents a well-reasoned and scientifically supported synthetic pathway for 4-Formyl-5-methoxy-N-phenylnicotinamide. The proposed three-step synthesis is efficient, utilizing a commercially available starting material and well-established organic reactions. The detailed experimental protocols and mechanistic discussions are intended to provide researchers with a solid foundation for the successful synthesis and further investigation of this novel compound. The principles and techniques described herein are broadly applicable to the synthesis of other substituted nicotinamide derivatives, contributing to the advancement of medicinal chemistry and drug discovery.

References

  • Rasayn Academy. (2022, April 19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube. [Link]

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An In-Depth Technical Guide to 4-Formyl-5-methoxy-N-phenylnicotinamide (CAS 1142191-55-6)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Formyl-5-methoxy-N-phenylnicotinamide (CAS 1142191-55-6), a substituted nicotinamide derivative with potential applications in drug discovery and development. Despite the limited availability of direct experimental data for this specific compound, this whitepaper consolidates the existing information and presents a scientifically grounded perspective on its synthesis, chemical properties, and hypothesized biological activity. By analyzing its structural features and drawing parallels with related compounds, we propose a plausible synthetic route and a potential mechanism of action as an allosteric modulator of hemoglobin. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel nicotinamide derivatives.

Introduction and Chemical Identity

4-Formyl-5-methoxy-N-phenylnicotinamide is a unique heterocyclic compound characterized by a nicotinamide core functionalized with a formyl group, a methoxy group, and an N-phenyl substituent. The strategic placement of these functional groups suggests a molecule designed to interact with biological targets through a combination of hydrogen bonding, and electrostatic and hydrophobic interactions. While detailed studies on this specific molecule are scarce, its inclusion in patents related to hemoglobin modulators points towards its potential relevance in therapeutic areas such as sickle cell disease[1]. Nicotinamide and its derivatives are known to be involved in a wide range of biological processes, making this class of compounds a fertile ground for drug discovery[2][3][4].

The core structure combines the well-known nicotinamide scaffold, a form of vitamin B3, with functionalities that can significantly alter its physicochemical and pharmacological properties. The formyl group, an electron-withdrawing substituent, can act as a hydrogen bond acceptor and is a key reactive handle for further chemical modifications[5]. Conversely, the methoxy group is an electron-donating group that can influence the electron density of the pyridine ring and participate in hydrogen bonding[5]. The N-phenylamide moiety introduces a significant hydrophobic character to the molecule.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-Formyl-5-methoxy-N-phenylnicotinamide is presented in Table 1.

PropertyValueSource
CAS Number 1142191-55-6Matrix Scientific[6]
Molecular Formula C₁₄H₁₂N₂O₃Matrix Scientific[6]
Molecular Weight 256.26 g/mol Matrix Scientific[6]
Appearance Solid (predicted)-
Solubility Predicted to be soluble in organic solvents like DMSO and DMF-

Proposed Synthesis Pathway

Currently, a detailed, peer-reviewed synthesis protocol for 4-Formyl-5-methoxy-N-phenylnicotinamide is not publicly available. However, based on established principles of organic chemistry, a plausible and efficient synthetic route can be proposed. The synthesis can be logically divided into two main stages: the formation of the N-phenylnicotinamide backbone and the subsequent regioselective formylation of the nicotinamide ring.

Stage 1: Synthesis of 5-methoxy-N-phenylnicotinamide

The initial step involves the amidation of a suitable 5-methoxynicotinic acid derivative with aniline. A common and effective method for this transformation is the reaction of the corresponding acid chloride with the amine[7].

Step 1a: Preparation of 5-methoxynicotinoyl chloride. 5-methoxynicotinic acid can be converted to its more reactive acid chloride derivative using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Step 1b: Amidation. The freshly prepared 5-methoxynicotinoyl chloride is then reacted with aniline in the presence of a non-nucleophilic base, like triethylamine or pyridine, to scavenge the HCl byproduct. This reaction is typically carried out in an inert aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM)[7].

Stage 2: Formylation of 5-methoxy-N-phenylnicotinamide

The introduction of a formyl group onto the pyridine ring can be achieved through electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a well-established and mild method for the formylation of electron-rich aromatic and heteroaromatic compounds and is therefore a suitable choice for this step[8][9][10][11].

The Vilsmeier reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃)[8][11]. The electron-donating methoxy group at the 5-position of the nicotinamide ring activates the ring towards electrophilic attack, directing the formylation to the adjacent C4 position.

The proposed overall synthesis workflow is depicted in the following diagram:

G cluster_0 Stage 1: N-phenylnicotinamide Backbone Synthesis cluster_1 Stage 2: Formylation 5-methoxynicotinic_acid 5-methoxynicotinic acid 5-methoxynicotinoyl_chloride 5-methoxynicotinoyl chloride 5-methoxynicotinic_acid->5-methoxynicotinoyl_chloride SOCl₂ or (COCl)₂ 5-methoxy-N-phenylnicotinamide 5-methoxy-N-phenylnicotinamide 5-methoxynicotinoyl_chloride->5-methoxy-N-phenylnicotinamide Aniline, Triethylamine, THF aniline Aniline aniline->5-methoxy-N-phenylnicotinamide Target_Compound 4-Formyl-5-methoxy-N-phenylnicotinamide 5-methoxy-N-phenylnicotinamide->Target_Compound Vilsmeier Reagent, then H₂O workup DMF DMF Vilsmeier_reagent Vilsmeier Reagent DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Vilsmeier_reagent->Target_Compound

Caption: Proposed two-stage synthesis of 4-Formyl-5-methoxy-N-phenylnicotinamide.

Hypothesized Biological Activity and Mechanism of Action

While direct biological data for 4-Formyl-5-methoxy-N-phenylnicotinamide is not available, its mention in patents concerning substituted benzaldehydes as allosteric modulators of hemoglobin suggests a potential therapeutic application in hemoglobinopathies, such as sickle cell disease[1].

Allosteric Modulation of Hemoglobin

In sickle cell disease, the deoxygenated form of hemoglobin S (HbS) polymerizes, leading to red blood cell sickling, vaso-occlusion, and severe pain crises. One therapeutic strategy is to increase the oxygen affinity of hemoglobin, thereby stabilizing the oxygenated (R-state) conformation and preventing polymerization[12][13][14].

It is hypothesized that 4-Formyl-5-methoxy-N-phenylnicotinamide, like other aromatic aldehydes, could act as an allosteric modulator of hemoglobin. The aldehyde group can form a Schiff base with the N-terminal valine of the α-globin subunits of hemoglobin. This covalent modification is thought to stabilize the R-state, leading to a leftward shift in the oxygen-hemoglobin dissociation curve, meaning that hemoglobin binds oxygen more tightly at a given partial pressure of oxygen.

The proposed mechanism of action is illustrated below:

G cluster_0 Hemoglobin Allosteric States T_state T-state (Deoxy-HbS) Low O₂ Affinity R_state R-state (Oxy-HbS) High O₂ Affinity T_state->R_state Oxygenation Polymerization HbS Polymerization & Cell Sickling T_state->Polymerization Stabilized_R_state Stabilized R-state T_state->Stabilized_R_state R_state->T_state Deoxygenation Target_Compound 4-Formyl-5-methoxy- N-phenylnicotinamide Target_Compound->T_state Forms Schiff base with α-globin Stabilized_R_state->R_state

Caption: Hypothesized mechanism of action as an allosteric modulator of hemoglobin.

Experimental Protocols

To validate the proposed synthesis and hypothesized biological activity, the following detailed experimental protocols are provided as a guide for researchers.

Protocol for the Synthesis of 4-Formyl-5-methoxy-N-phenylnicotinamide

This protocol details the proposed two-stage synthesis.

Materials:

  • 5-methoxynicotinic acid

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

Stage 1: Synthesis of 5-methoxy-N-phenylnicotinamide

  • In a round-bottom flask under a nitrogen atmosphere, suspend 5-methoxynicotinic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).

  • Reflux the mixture for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-methoxynicotinoyl chloride.

  • In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous THF.

  • Cool the aniline solution to 0 °C in an ice bath.

  • Dissolve the crude acid chloride in anhydrous THF and add it dropwise to the cooled aniline solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-methoxy-N-phenylnicotinamide.

Stage 2: Vilsmeier-Haack Formylation

  • In a flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.

  • Add POCl₃ (1.2 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 5-methoxy-N-phenylnicotinamide (1.0 eq) in anhydrous DMF and add it to the Vilsmeier reagent.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Cool the reaction to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain 4-Formyl-5-methoxy-N-phenylnicotinamide.

The following diagram outlines the experimental workflow for the synthesis:

G cluster_0 Stage 1 cluster_1 Stage 2 Start1 Suspend 5-methoxynicotinic acid in SOCl₂ Reflux1 Reflux for 2h Start1->Reflux1 Evaporate1 Evaporate excess SOCl₂ Reflux1->Evaporate1 Add_Chloride Add acid chloride to aniline solution at 0°C Evaporate1->Add_Chloride Prepare_Aniline Prepare aniline/TEA solution in THF Prepare_Aniline->Add_Chloride Stir1 Stir for 12h at RT Add_Chloride->Stir1 Workup1 Aqueous workup and extraction Stir1->Workup1 Purify1 Column chromatography Workup1->Purify1 Intermediate 5-methoxy-N-phenylnicotinamide Purify1->Intermediate Add_Intermediate Add intermediate to Vilsmeier reagent Intermediate->Add_Intermediate Prepare_Vilsmeier Prepare Vilsmeier reagent (DMF + POCl₃) at 0°C Prepare_Vilsmeier->Add_Intermediate Heat Heat to 80°C for 4h Add_Intermediate->Heat Workup2 Ice quench and neutralization Heat->Workup2 Extract2 DCM extraction Workup2->Extract2 Purify2 Column chromatography Extract2->Purify2 Final_Product Final Product Purify2->Final_Product

Caption: Experimental workflow for the proposed synthesis.

Protocol for In Vitro Hemoglobin Oxygen Affinity Assay

This protocol describes a spectrophotometric assay to determine the effect of the title compound on the oxygen affinity of hemoglobin[15][16][17][18].

Materials:

  • Purified human hemoglobin (HbA)

  • 4-Formyl-5-methoxy-N-phenylnicotinamide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium dithionite (reducing agent)

  • 96-well microplate

  • Microplate spectrophotometer with wavelength scanning capability

  • Nitrogen gas source

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add PBS buffer.

  • Add the test compound to the wells to achieve a range of final concentrations. Include a vehicle control (DMSO only).

  • Add purified hemoglobin to each well to a final concentration of approximately 5-10 µM.

  • Incubate the plate at 37 °C for 1 hour.

  • Measure the absorbance spectrum of each well from 450 nm to 650 nm to determine the baseline oxygenated hemoglobin spectrum.

  • Induce deoxygenation by placing the plate in a chamber flushed with nitrogen gas or by adding a reducing agent like sodium dithionite.

  • Monitor the spectral change over time as the hemoglobin deoxygenates. Key wavelengths to monitor are around 560 nm and 576 nm.

  • After complete deoxygenation, measure the final spectrum.

  • Calculate the percentage of oxygenated hemoglobin at different time points or under varying oxygen tensions.

  • Plot the oxygen-hemoglobin dissociation curve and calculate the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated). A decrease in P50 indicates an increase in oxygen affinity.

Conclusion and Future Directions

4-Formyl-5-methoxy-N-phenylnicotinamide is a compound of significant interest due to its unique chemical structure and its potential as a therapeutic agent. While direct experimental data remains limited, this guide has provided a robust framework for its synthesis and a plausible hypothesis for its biological activity as an allosteric modulator of hemoglobin.

Future research should focus on the following areas:

  • Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, MS, IR, and X-ray crystallography).

  • In Vitro Biological Evaluation: The hypothesized effect on hemoglobin oxygen affinity should be tested using the described assay. Further studies could investigate its effects on HbS polymerization and red blood cell sickling.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs will be crucial to optimize the potency and pharmacokinetic properties of this chemical scaffold.

This in-depth guide serves as a foundational resource to stimulate and guide future research into the chemistry and biology of 4-Formyl-5-methoxy-N-phenylnicotinamide.

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  • PubMed. (1946). The formation of nicotinamide from nicotinic acid by rat tissues. Retrieved from [Link]

  • Vedantu. (n.d.). What is Gatterman aldehyde synthesis class 12 chemistry CBSE. Retrieved from [Link]

  • RSC Advances (RSC Publishing). (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). the reimer-tiemann reaction. Retrieved from [Link]

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Preamble: Navigating the Data Void for Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Assessment of 4-Formyl-5-methoxy-N-phenylnicotinamide and Novel Pharmaceutical Compounds

In the landscape of pharmaceutical research, scientists are frequently confronted with novel chemical entities (NCEs) for which a body of established physicochemical data is absent. 4-Formyl-5-methoxy-N-phenylnicotinamide serves as a pertinent exemplar of such a scenario. A thorough search of publicly accessible scientific databases and literature reveals a lack of specific solubility data for this compound. This guide, therefore, is structured not as a repository of existing data, but as a comprehensive methodological framework for the de novo determination of aqueous and solvent solubility for 4-Formyl-5-methoxy-N-phenylnicotinamide, or any NCE.

This document provides researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data interpretation strategies necessary to robustly characterize the solubility profile of a novel compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data crucial for informed decision-making in the drug development pipeline, from lead optimization to formulation.

The Imperative of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an orally administered drug, dissolution is the prerequisite for absorption; an inadequately soluble compound will likely exhibit poor bioavailability, leading to suboptimal therapeutic efficacy. Early and accurate characterization of a compound's solubility profile is therefore a non-negotiable aspect of risk mitigation in drug development. It directly influences:

  • Bioavailability: The rate and extent to which the active pharmaceutical ingredient (API) is absorbed and becomes available at the site of action.

  • Formulation Development: The choice of excipients, delivery systems (e.g., tablets, capsules, injectables), and manufacturing processes.

  • Toxicity Studies: Ensuring that the compound can be administered at sufficiently high concentrations to assess its toxicological profile.

  • High-Throughput Screening: Triaging compounds with desirable physicochemical properties early in the discovery phase.

Physicochemical Profile and Predictive Analysis of 4-Formyl-5-methoxy-N-phenylnicotinamide

While experimental data is lacking, an initial in-silico analysis of the structure of 4-Formyl-5-methoxy-N-phenylnicotinamide can provide valuable insights into its likely solubility characteristics.

Structure:

Key Functional Groups and Their Implications:

  • Nicotinamide Core: A heterocyclic aromatic amine, which can exhibit pH-dependent solubility due to the potential for protonation of the pyridine nitrogen.

  • N-phenyl Amide: The amide linkage introduces polarity and hydrogen bonding capabilities, while the phenyl group adds lipophilicity.

  • Formyl Group (-CHO): An electron-withdrawing group that can participate in hydrogen bonding.

  • Methoxy Group (-OCH3): Can act as a hydrogen bond acceptor.

Based on this structure, it is reasonable to hypothesize that 4-Formyl-5-methoxy-N-phenylnicotinamide is a weakly basic compound with a potential for pH-dependent solubility. The presence of both polar and non-polar moieties suggests that its solubility in aqueous media may be limited, and the use of co-solvents may be necessary for formulation.

Experimental Determination of Aqueous Solubility: The Gold Standard Shake-Flask Method

The equilibrium shake-flask method remains the definitive technique for determining thermodynamic solubility. It is based on the principle of allowing an excess of the solid compound to equilibrate with the solvent until a saturated solution is formed.

Workflow for Equilibrium Solubility Determination

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to vials with defined buffer (e.g., pH 7.4) prep1->prep2 Dispense equil Agitate at constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48h) prep2->equil sep1 Allow solid to settle equil->sep1 analysis2 Check solid state of remaining solid (e.g., XRPD) equil->analysis2 sep2 Withdraw supernatant sep1->sep2 sep3 Filter (e.g., 0.22 µm PVDF) or Centrifuge sep2->sep3 analysis1 Quantify compound concentration in filtrate (e.g., HPLC-UV, LC-MS) sep3->analysis1

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Protocol
  • Preparation of Buffers: Prepare a series of biologically relevant buffers, such as phosphate-buffered saline (PBS) at pH 7.4, and acetate or phosphate buffers at other pH values (e.g., pH 2.0, 4.5, 6.8) to assess pH-dependent solubility.

  • Dispensing of Compound: Add an excess of 4-Formyl-5-methoxy-N-phenylnicotinamide to a series of glass vials. A general rule of thumb is to add at least 10 times the estimated amount needed to achieve saturation.

  • Addition of Solvent: Add a precise volume of the chosen buffer to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Allow the samples to equilibrate for a sufficient duration. It is crucial to demonstrate that equilibrium has been reached; this can be achieved by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated results. Options include:

    • Centrifugation: Spin the samples at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Use a low-binding filter, such as a 0.22 µm polyvinylidene fluoride (PVDF) syringe filter. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.

  • Quantification: Analyze the concentration of 4-Formyl-5-methoxy-N-phenylnicotinamide in the clear supernatant/filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound must be prepared in the same buffer.

  • Solid-State Analysis: It is good practice to analyze the remaining solid material using a technique like X-ray Powder Diffraction (XRPD) to confirm that the compound has not undergone any phase changes or converted to a different polymorphic form during the experiment.

Assessing pH-Dependent Solubility

For ionizable compounds, solubility can vary significantly with pH. A pH-solubility profile is essential for predicting the behavior of a drug in the gastrointestinal tract.

Henderson-Hasselbalch Relationship

The solubility of a weakly basic compound like 4-Formyl-5-methoxy-N-phenylnicotinamide can be described by the Henderson-Hasselbalch equation, which relates the total solubility (S_T) to the intrinsic solubility of the free base (S_0) and the pKa of the compound.

  • S_T = S_0 * (1 + 10^(pKa - pH))

This relationship underscores the importance of determining the pKa of the compound to fully understand its solubility profile.

Experimental Design for pH-Solubility Profile

cluster_setup Experimental Setup cluster_data Data Acquisition cluster_analysis Data Analysis setup1 Prepare a series of buffers (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, 9.0) setup2 Perform Shake-Flask method in each buffer setup1->setup2 data1 Quantify solubility at each pH point setup2->data1 analysis1 Plot Log(Solubility) vs. pH data1->analysis1 analysis2 Determine Intrinsic Solubility (S₀) and pKa from the plot

Caption: Workflow for Determining a pH-Solubility Profile.

The experimental procedure is identical to the shake-flask method described in Section 3.0, but is repeated across a range of pH values. The resulting data is then plotted as the logarithm of solubility versus pH to visualize the relationship.

Solubility in Biorelevant Media and Co-Solvent Systems

While aqueous buffers provide fundamental solubility data, assessing solubility in more complex, biorelevant media can offer a better prediction of in vivo dissolution.

  • Simulated Gastric Fluid (SGF): Typically at pH 1.2, without enzymes.

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Typically at pH 6.5, containing bile salts and lecithin to mimic the fasted small intestine.

  • Fed State Simulated Intestinal Fluid (FeSSIF): Typically at pH 5.0, with higher concentrations of bile salts and lecithin to mimic the fed state.

The shake-flask method can be adapted for use with these media. Additionally, the solubility in various co-solvent systems (e.g., mixtures of water with ethanol, propylene glycol, or PEG 400) should be determined to support the development of liquid formulations.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Solubility Data for 4-Formyl-5-methoxy-N-phenylnicotinamide

Solvent SystempHTemperature (°C)Solubility (µg/mL)Method
0.1 N HCl1.225> 1000Shake-Flask
Acetate Buffer4.525250 ± 15Shake-Flask
PBS7.42515 ± 2Shake-Flask
PBS7.43720 ± 3Shake-Flask
FaSSIF6.53745 ± 5Shake-Flask
FeSSIF5.037350 ± 20Shake-Flask
20% Ethanol (aq)7.425150 ± 10Shake-Flask

Interpretation of Hypothetical Data:

  • The data suggests that 4-Formyl-5-methoxy-N-phenylnicotinamide is a weakly basic compound, with significantly higher solubility at low pH.

  • The solubility in PBS at physiological pH is low, which could indicate potential bioavailability challenges.

  • The increased solubility in FaSSIF and FeSSIF compared to PBS suggests that bile salts may enhance its solubilization.

  • The use of a co-solvent like ethanol significantly improves solubility.

Conclusion and Forward Look

This guide has outlined a robust, systematic approach for determining the solubility of a novel compound, using 4-Formyl-5-methoxy-N-phenylnicotinamide as a representative case. By employing the detailed protocols for the shake-flask method across various pH values and in biorelevant media, researchers can generate the critical data needed to assess the developability of a new drug candidate. The principles and methodologies described herein are fundamental to modern pharmaceutical development and form the basis for rational formulation design and the prediction of in vivo performance.

References

  • Title: The Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Measurement of solubility Source: European Pharmacopoeia (Ph. Eur.) URL: [Link]

  • Title: <1236> SOLUBILITY Source: United States Pharmacopeia (USP) URL: [Link]

4-Formyl-5-methoxy-N-phenylnicotinamide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Mechanisms of Action of 4-Formyl-5-methoxy-N-phenylnicotinamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-5-methoxy-N-phenylnicotinamide is a synthetic compound featuring a substituted nicotinamide core. While direct experimental evidence elucidating its specific mechanism of action is not publicly available, its structural motifs provide a strong basis for several well-founded hypotheses. This guide synthesizes current research on structurally analogous compounds to propose and explore potential biological activities. We will delve into plausible mechanisms including, but not limited to, its role as a metabolic precursor for toxic NAD+ analogs, an inducer of apoptosis, and an inhibitor of key enzymes such as Nicotinamide N-methyltransferase (NNMT) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This document is intended to serve as a foundational resource for researchers initiating studies on this and related small molecules, providing both theoretical frameworks and actionable experimental protocols.

Introduction and Chemical Profile

4-Formyl-5-methoxy-N-phenylnicotinamide is a molecule of interest due to its core nicotinamide structure, a ubiquitous motif in biochemistry, most notably as a component of the coenzyme NAD+. The N-phenyl substitution, along with the formyl and methoxy groups at positions 4 and 5 of the pyridine ring, respectively, are expected to confer specific pharmacological properties. The formyl group, in particular, is a reactive aldehyde that can potentially engage in covalent interactions with biological macromolecules.

Table 1: Chemical Properties of 4-Formyl-5-methoxy-N-phenylnicotinamide

PropertyValue
Molecular Formula C₁₄H₁₂N₂O₃
Molecular Weight 256.26 g/mol
IUPAC Name 4-formyl-5-methoxy-N-phenylpyridine-3-carboxamide
SMILES COC1=C(C=C(N=C1)C=O)C(=O)NC2=CC=CC=C2
InChI Key InChI=1S/C14H12N2O3/c1-19-12-9(8-16)6-7-15-11(12)13(18)17-10-4-2-3-5-10/h2-8H,1H3,(H,17,18)

Plausible Mechanisms of Action Based on Structural Analogs

Given the absence of direct studies, we will explore several evidence-based hypotheses for the mechanism of action of 4-Formyl-5-methoxy-N-phenylnicotinamide, drawing parallels with functionally and structurally related molecules.

Hypothesis 1: Metabolic Conversion to a Bioactive NAD+ Analog and IMPDH Inhibition

A compelling hypothesis is that 4-Formyl-5-methoxy-N-phenylnicotinamide could act as a substrate for the NAD+ salvage pathway. Thiophenyl derivatives of nicotinamide have been shown to be metabolized by the enzymes nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT) into unnatural NAD+ analogs.[1] These fraudulent coenzymes can then act as potent inhibitors of enzymes that utilize NAD+ as a cofactor or substrate. One such target is inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine nucleotides.[1] Inhibition of IMPDH leads to a depletion of the guanine nucleotide pool, ultimately arresting DNA and RNA synthesis and inducing cell death.[1][2]

NAD_Analog_Pathway cluster_cell Target Cell Compound 4-Formyl-5-methoxy- N-phenylnicotinamide NAMPT NAMPT Compound->NAMPT Substrate Analog_NMN Unnatural NMN Analog NAMPT->Analog_NMN Produces NMNAT NMNAT Analog_NAD Unnatural NAD+ Analog NMNAT->Analog_NAD Produces Analog_NMN->NMNAT Substrate IMPDH IMPDH Analog_NAD->IMPDH Inhibits Guanine_Synthesis Guanine Nucleotide Synthesis IMPDH->Guanine_Synthesis Cell_Death Cell Death Guanine_Synthesis->Cell_Death Depletion leads to

Caption: Proposed metabolic activation of 4-Formyl-5-methoxy-N-phenylnicotinamide.

  • Objective: To determine if 4-Formyl-5-methoxy-N-phenylnicotinamide is a substrate for NAMPT and NMNAT.

  • Materials: Recombinant human NAMPT and NMNAT1, ATP, PRPP (phosphoribosyl pyrophosphate), 4-Formyl-5-methoxy-N-phenylnicotinamide, nicotinamide (positive control), LC-MS/MS system.

  • Procedure:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Set up reaction mixtures containing NAMPT, ATP, PRPP, and the test compound or nicotinamide.

    • Incubate at 37°C for 1 hour.

    • Add NMNAT1 to the reaction mixture and continue incubation for another hour.

    • Quench the reaction with methanol.

    • Analyze the reaction products by LC-MS/MS to detect the formation of the corresponding NMN and NAD+ analogs.

Hypothesis 2: Induction of Apoptosis via Caspase-Dependent Pathways

N-phenylnicotinamide derivatives have been identified as potent inducers of apoptosis in cancer cell lines.[3] This pro-apoptotic activity is often mediated through the activation of caspase cascades.[3] The specific upstream signaling events can vary but may involve the modulation of key survival pathways such as ERK and AKT.[3]

Apoptosis_Workflow cluster_assays Apoptosis Assays Start Cancer Cell Line Culture Treatment Treat with 4-Formyl-5-methoxy- N-phenylnicotinamide Start->Treatment Incubation Incubate for 24-48h Treatment->Incubation AnnexinV Annexin V/PI Staining (Flow Cytometry) Incubation->AnnexinV Caspase_Glo Caspase-Glo 3/7 Assay (Luminescence) Incubation->Caspase_Glo Western_Blot Western Blot for Cleaved PARP Incubation->Western_Blot

Caption: Experimental workflow for assessing apoptosis induction.

  • Objective: To quantify the activation of executioner caspases 3 and 7.

  • Materials: Cancer cell line (e.g., T47D breast cancer cells), cell culture medium, 96-well white-walled plates, Caspase-Glo® 3/7 Reagent (Promega), luminometer.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of 4-Formyl-5-methoxy-N-phenylnicotinamide for 24 hours.

    • Add Caspase-Glo® 3/7 Reagent to each well.

    • Incubate at room temperature for 1 hour.

    • Measure luminescence using a plate-reading luminometer.

Hypothesis 3: Inhibition of Nicotinamide N-methyltransferase (NNMT)

NNMT is an enzyme that catalyzes the methylation of nicotinamide and other pyridine compounds.[4] It plays a role in metabolism and has been implicated in various diseases.[4] The structure of 4-Formyl-5-methoxy-N-phenylnicotinamide, with its substituted nicotinamide core, makes it a candidate for an NNMT inhibitor.[5][6] Such inhibitors often bind to the nicotinamide-binding pocket of the enzyme.[5]

Table 2: IC₅₀ Values of Selected NNMT Inhibitors

CompoundNNMT IC₅₀ (µM)Reference
Bisubstrate Inhibitor 13 29.2 ± 4.0[7]
Bisubstrate Inhibitor 14 14.0 ± 1.5[7]
Naphthalene Analog 15 1.4 ± 0.16[7]

Note: These are examples of known NNMT inhibitors and do not represent data for 4-Formyl-5-methoxy-N-phenylnicotinamide.

  • Objective: To determine the inhibitory potential of 4-Formyl-5-methoxy-N-phenylnicotinamide against NNMT.

  • Materials: Recombinant human NNMT, nicotinamide, S-adenosyl-L-[methyl-³H]-methionine, scintillation cocktail, filter plates, liquid scintillation counter.

  • Procedure:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5).

    • Add NNMT, nicotinamide, and varying concentrations of the test compound to the wells of a filter plate.

    • Initiate the reaction by adding S-adenosyl-L-[methyl-³H]-methionine.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and capture the radiolabeled product on the filter plate.

    • Wash the plate to remove unincorporated radiolabel.

    • Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

    • Calculate the IC₅₀ value from the dose-response curve.

Other Potential Mechanisms of Action

  • VEGFR2 Inhibition: Some nicotinamide derivatives have demonstrated anti-angiogenic properties by inhibiting the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway.[8] This could be investigated through kinase assays and cell-based assays measuring endothelial cell proliferation and tube formation.[8]

  • Antifungal Activity: Nicotinamide analogs have been developed as antifungal agents that disrupt the fungal cell wall.[9][10] The activity of 4-Formyl-5-methoxy-N-phenylnicotinamide could be screened against various fungal strains.[9]

  • NQO1 Inhibition: The presence of a methoxy group on an aromatic ring is a feature found in some inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme upregulated in certain cancers.[11]

Summary and Future Directions

The structural features of 4-Formyl-5-methoxy-N-phenylnicotinamide suggest several plausible and exciting avenues for pharmacological investigation. Based on robust evidence from analogous compounds, the most promising hypotheses for its mechanism of action include its role as a metabolic precursor for a toxic NAD+ analog targeting IMPDH, its ability to induce apoptosis, and its potential as an inhibitor of NNMT. The experimental protocols provided in this guide offer a starting point for rigorously testing these hypotheses. Future research should focus on a systematic evaluation of these potential mechanisms to fully elucidate the therapeutic potential of this compound.

References

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed Central.
  • N-Phenylnicotinamide Hydrochloride | 69135-90-6. Benchchem.
  • Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. PubMed Central.
  • Discovery of an N-(2-aminopyridin-4-ylmethyl)nicotinamide derivative: a potent and orally bioavailable NCX inhibitor. PubMed.
  • Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry.
  • Mechanism of Action. Holland-Frei Cancer Medicine.
  • Synthesis and evaluation of nicotinamide deriv
  • Characterization of neuromuscular blocking action of piperidine deriv
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI.
  • Mechanisms and inhibitors of nicotinamide N-methyltransferase. PubMed Central.
  • Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition st
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall.
  • NNMT Inhibitors. Santa Cruz Biotechnology.
  • The anandamide transport inhibitor AM404 activates vanilloid receptors.
  • Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction. MDPI.
  • Antagonism of nicotinic receptors of rat chromaffin cells by N,N,N-trimethyl-1-(4-trans-stilbenoxy)-2-propylammonium iodide: a patch clamp and ligand binding study. PubMed Central.
  • 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo.

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A Prospective Technical Guide to the Synthesis and Evaluation of 4-Formyl-5-methoxy-N-phenylnicotinamide: A Novel Compound of Interest

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a prospective pathway for the synthesis, characterization, and potential evaluation of the novel chemical entity, 4-Formyl-5-methoxy-N-phenylnicotinamide. To date, a thorough review of the scientific literature and patent databases reveals no specific records detailing the discovery or history of this compound. Consequently, this document serves as a forward-looking whitepaper, leveraging established principles of organic synthesis and medicinal chemistry to propose a comprehensive research and development framework. We will explore a plausible synthetic route, suggest detailed experimental protocols, and hypothesize potential biological activities based on the structural motifs present in the target molecule. This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel chemical spaces.

Introduction: Deconstructing the Therapeutic Potential

The structure of 4-Formyl-5-methoxy-N-phenylnicotinamide suggests a molecule with potential for diverse biological interactions. The core, an N-phenylnicotinamide scaffold, is a recognized pharmacophore present in a variety of bioactive compounds. The substituents on the pyridine ring, a formyl group at the 4-position and a methoxy group at the 5-position, are expected to significantly modulate its electronic and steric properties, thereby influencing its pharmacological profile.

The electron-withdrawing nature of the formyl group can influence the molecule's ability to participate in hydrogen bonding and may be crucial for interactions with biological targets. Conversely, the electron-donating methoxy group can impact metabolic stability and lipophilicity. The interplay of these functional groups presents a compelling case for the synthesis and biological screening of this novel compound.

Proposed Synthesis of 4-Formyl-5-methoxy-N-phenylnicotinamide

Given the absence of a documented synthesis, we propose a multi-step synthetic pathway starting from commercially available precursors. The rationale behind this proposed route is to build the substituted nicotinamide core through a series of reliable and well-characterized chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the amide bond between a 4-formyl-5-methoxynicotinic acid derivative and aniline as a key final step. The nicotinic acid precursor could, in turn, be synthesized from a suitable pyridine derivative.

Proposed Synthetic Pathway

The proposed forward synthesis is outlined below. This pathway is designed to be robust and amenable to scale-up for further studies.

Synthetic_Pathway A Starting Material (e.g., a substituted pyridine) B Intermediate 1 (Introduction of Methoxy Group) A->B Methoxylation C Intermediate 2 (Introduction of Formyl Precursor) B->C Formylation/Precursor Addition D Intermediate 3 (Oxidation to Carboxylic Acid) C->D Oxidation E Intermediate 4 (Activation of Carboxylic Acid) D->E Activation (e.g., SOCl2) F Final Product 4-Formyl-5-methoxy-N-phenylnicotinamide E->F Amide Coupling G Aniline G->F

Caption: Proposed synthetic workflow for 4-Formyl-5-methoxy-N-phenylnicotinamide.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a proposed methodology. Researchers should adapt and optimize these steps based on laboratory findings.

Step 1: Synthesis of a 5-methoxypyridine Intermediate

  • This step would likely involve the nucleophilic aromatic substitution of a suitable dihalopyridine with sodium methoxide. The choice of starting material would be critical to control regioselectivity.

Step 2: Introduction of a Formyl Group Precursor at the 4-Position

  • A common strategy for introducing a formyl group is through the Vilsmeier-Haack reaction or by lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Step 3: Oxidation to 4-Formyl-5-methoxynicotinic Acid

  • If a precursor to the formyl group was introduced, this step would involve its conversion to the aldehyde. If a methyl group is at the 3-position, it could be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Step 4: Amide Bond Formation

  • Acid Chloride Formation: To a solution of 4-formyl-5-methoxynicotinic acid in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous dichloromethane and add it dropwise to a solution of aniline and a non-nucleophilic base (e.g., triethylamine or pyridine) in dichloromethane at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-Formyl-5-methoxy-N-phenylnicotinamide.

Physicochemical Properties and Characterization

The following table summarizes the predicted and expected physicochemical properties of the target compound.

PropertyPredicted/Expected ValueMethod of Determination
Molecular FormulaC₁₄H₁₂N₂O₃Mass Spectrometry (HRMS)
Molecular Weight256.26 g/mol Mass Spectrometry
AppearanceWhite to off-white solidVisual Inspection
Melting PointTo be determinedDifferential Scanning Calorimetry (DSC)
SolubilityExpected to be soluble in organic solvents (DMSO, DMF, Methanol) and poorly soluble in water.Solubility Assays
¹H and ¹³C NMRCharacteristic peaks for aromatic protons, formyl proton, methoxy group, and amide proton.Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) SpectrumCharacteristic absorptions for C=O (aldehyde and amide), C-O, and N-H bonds.Fourier-Transform Infrared (FTIR) Spectroscopy

Potential Biological Significance and Screening Strategy

The structural features of 4-Formyl-5-methoxy-N-phenylnicotinamide suggest several avenues for biological investigation. The nicotinamide core is a key component of the cofactor NAD(P), and its derivatives are known to interact with a wide range of enzymes.

Hypothesized Mechanisms of Action
  • Enzyme Inhibition: The molecule could act as an inhibitor of enzymes that utilize nicotinamide-containing cofactors, such as poly(ADP-ribose) polymerases (PARPs) or sirtuins. The formyl and methoxy groups would be critical for conferring selectivity and potency.

  • Receptor Modulation: The aromatic rings and hydrogen bonding capabilities of the molecule suggest potential interactions with various receptors, including those in the central nervous system.

Proposed Screening Workflow

A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized compound.

Screening_Workflow A Synthesis and Purification of 4-Formyl-5-methoxy-N-phenylnicotinamide B In Vitro Primary Screening (e.g., enzyme inhibition assays, receptor binding assays) A->B C Hit Identification and Validation B->C D In Vitro Secondary Screening (e.g., cell-based assays for cytotoxicity, pathway analysis) C->D E Lead Compound Identification D->E F In Vivo Studies (e.g., animal models of disease) E->F

Caption: A proposed workflow for the biological evaluation of the novel compound.

Conclusion and Future Directions

This technical guide provides a foundational framework for the synthesis and investigation of the novel compound 4-Formyl-5-methoxy-N-phenylnicotinamide. While no prior art exists for this specific molecule, its structural components suggest a high potential for interesting biological activity. The proposed synthetic route is based on established chemical principles and offers a viable starting point for its preparation. Subsequent characterization and a systematic biological screening cascade will be crucial in elucidating the therapeutic potential of this unexplored chemical entity. The insights gained from the study of this molecule could pave the way for the development of new therapeutic agents.

References

As this is a prospective guide for a novel compound, direct references for its synthesis and properties are not available. The synthetic strategies and analytical techniques described are based on well-established principles of organic chemistry and drug discovery, which are detailed in standard textbooks and review articles in these fields. For general methodologies, the following resources are recommended:

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B. John Wiley & Sons, Inc. [Link]

  • Practical Organic Synthesis: A Student's Guide. Schoffstall, A. M., Gaddis, B. A., & Druelinger, M. L. John Wiley & Sons, Inc. [Link]

  • The Art of Drug Synthesis. Johnson, D. S., & Li, J. J. John Wiley & Sons, Inc. [Link]

An In-depth Technical Guide to a Novel Scaffold: 4-Formyl-5-methoxy-N-phenylnicotinamide and its Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: Navigating the Landscape of Novel Chemistry

In the pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. This guide addresses the emergent interest in a specific chemical entity, 4-Formyl-5-methoxy-N-phenylnicotinamide . Initial comprehensive literature and database searches indicate that this compound is likely a novel structure, with no direct synthesis, characterization, or biological activity reported to date.

This document, therefore, serves a dual purpose. Firstly, it transparently communicates the current void in the scientific literature for the exact titular compound. Secondly, and more critically, it provides a forward-looking technical guide for researchers venturing into this new chemical space. By examining the synthesis and properties of structurally related nicotinamide and indole derivatives, we can extrapolate logical starting points for the synthesis, purification, and potential biological evaluation of 4-Formyl-5-methoxy-N-phenylnicotinamide.

Section 1: Deconstruction of the Target Molecule and Rationale for Investigation

The structure of 4-Formyl-5-methoxy-N-phenylnicotinamide combines several key pharmacophores: a nicotinamide core, a phenylamide substituent, and formyl and methoxy groups on the pyridine ring. This unique arrangement suggests potential for diverse biological interactions. Nicotinamide itself is a vital component of the cofactor NAD+, essential for numerous cellular metabolic functions. Its derivatives have been explored for a wide range of applications, from redox flow batteries to calcium channel blockers and biocatalysis[1].

The formyl (an aldehyde) and methoxy groups are critical for modulating the electronic and steric properties of the pyridine ring. The formyl group is an electron-withdrawing substituent that can participate in hydrogen bonding and covalent interactions with biological targets[2]. The methoxy group, an electron-donating substituent, can also influence binding affinity and metabolic stability[2]. The N-phenyl substituent provides a lipophilic domain that can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.

Section 2: Proposed Synthetic Strategies

Given the absence of a direct synthetic route, we propose several logical pathways based on established methodologies for nicotinamide and related heterocyclic synthesis.

Strategy A: Late-Stage Formylation and Amidation of a Methoxy-Nicotinic Acid Precursor

This approach prioritizes the early introduction of the methoxy group and construction of the nicotinamide core, followed by a late-stage formylation.

Experimental Protocol:

  • Synthesis of 5-Methoxynicotinic Acid: This starting material can be synthesized from commercially available precursors, such as 5-hydroxynicotinic acid, via methylation.

  • Amidation to form 5-Methoxy-N-phenylnicotinamide: The carboxylic acid of 5-methoxynicotinic acid can be activated using standard coupling reagents (e.g., HATU, HOBt/EDC) and then reacted with aniline to form the corresponding amide.

  • Directed Ortho-Metalation and Formylation: The most challenging step is the regioselective introduction of the formyl group at the C4 position. A directed ortho-metalation (DoM) strategy could be employed. The amide nitrogen would first be protected (e.g., with a Boc group), followed by treatment with a strong base like n-butyllithium to deprotonate the C4 position. Quenching the resulting lithiated species with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), would yield the desired 4-formyl product. Subsequent deprotection would provide the target molecule.

Causality Behind Experimental Choices:

  • Late-stage formylation: This is often preferred when the formyl group is sensitive to reaction conditions in earlier steps.

  • Directed ortho-metalation: This is a powerful and well-established technique for achieving regioselective functionalization of aromatic rings, guided by a directing group such as an amide.

Strategy B: Synthesis from a Pre-functionalized Pyridine Ring

An alternative approach involves starting with a pyridine ring that already contains the desired substitution pattern, which is then converted to the nicotinamide.

Experimental Protocol:

  • Synthesis of a 4-Formyl-5-methoxypyridine-3-carbonitrile Precursor: This could potentially be achieved through multi-step synthesis starting from simpler pyridine derivatives. The synthesis of nicotinamide often involves the hydrolysis of a 3-cyanopyridine precursor[3].

  • Hydrolysis of the Nitrile: The nitrile group at the 3-position can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

  • Amidation: The resulting 4-formyl-5-methoxynicotinic acid can then be coupled with aniline as described in Strategy A.

Causality Behind Experimental Choices:

  • Nitrile hydrolysis: This is a common and reliable method for the preparation of nicotinic acids[3].

  • Pre-functionalized starting material: While potentially requiring a longer initial synthesis for the starting material, this approach can avoid challenges with regioselectivity in the later stages.

Visualization of Proposed Synthetic Workflow:

Synthetic_Workflow cluster_A Strategy A: Late-Stage Formylation cluster_B Strategy B: From Pre-functionalized Pyridine A1 5-Methoxynicotinic Acid A2 5-Methoxy-N-phenylnicotinamide A1->A2 Amidation (Aniline, Coupling Agents) A3 Protected Amide A2->A3 Protection (e.g., Boc) A4 4-Formyl-5-methoxy-N- (protected)phenylnicotinamide A3->A4 DoM & Formylation (n-BuLi, DMF) A5 4-Formyl-5-methoxy-N- phenylnicotinamide A4->A5 Deprotection B1 4-Formyl-5-methoxypyridine- 3-carbonitrile B2 4-Formyl-5-methoxynicotinic Acid B1->B2 Nitrile Hydrolysis B3 4-Formyl-5-methoxy-N- phenylnicotinamide B2->B3 Amidation (Aniline, Coupling Agents)

Caption: Proposed synthetic workflows for 4-Formyl-5-methoxy-N-phenylnicotinamide.

Section 3: Characterization and Purity Assessment

Once synthesized, rigorous characterization is essential to confirm the structure and purity of 4-Formyl-5-methoxy-N-phenylnicotinamide.

Table 1: Proposed Analytical Techniques for Structural Confirmation and Purity Analysis

Technique Purpose Expected Observations
¹H NMR Structural elucidation (proton environment)Signals corresponding to the formyl proton (~9-10 ppm), aromatic protons on both rings, methoxy protons (~3-4 ppm), and the amide N-H proton.
¹³C NMR Structural elucidation (carbon backbone)Signals for the formyl carbon (~190 ppm), amide carbonyl carbon (~160-170 ppm), and aromatic and methoxy carbons.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the calculated mass of C₁₄H₁₂N₂O₃. High-resolution MS would provide the exact mass.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic stretches for N-H, C=O (amide and aldehyde), C-O (methoxy), and aromatic C-H bonds.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating a high degree of purity. Different solvent systems should be tested to ensure no co-eluting impurities.
Melting Point Purity and identificationA sharp melting point range for a pure crystalline solid.

Section 4: Insights from Structurally Related Indole Derivatives

While no direct data exists for the target nicotinamide, the literature does provide information on a structurally related indole compound: tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate [2][4][5][6][7][8]. This compound shares the 4-formyl and 5-methoxy substitution pattern on an aromatic ring.

Studies on this indole derivative highlight the electronic effects of these substituents. The 4-formyl group acts as an electron-withdrawing group, which can enhance interactions with nucleophilic residues in protein binding sites[2]. Conversely, the 5-methoxy group is electron-donating, which can increase electron density and enhance hydrogen-bonding potential[2]. These electronic properties are likely to be mirrored in the nicotinamide series and are crucial considerations for predicting potential biological targets. For example, formyl-containing indole derivatives have shown increased binding affinities for receptors like the adenosine A₂A receptor[2].

This indole derivative is primarily used as a pharmaceutical intermediate in the synthesis of more complex molecules, particularly for developing inhibitors of biological targets like the B factor[2][4][6]. This suggests that the 4-formyl-5-methoxy substitution pattern is a valuable motif in medicinal chemistry.

Section 5: Future Directions and Postulated Biological Evaluation

The unique combination of pharmacophores in 4-Formyl-5-methoxy-N-phenylnicotinamide suggests several avenues for biological investigation.

Potential Therapeutic Areas:

  • Oncology: The nicotinamide scaffold is present in numerous enzyme inhibitors, including PARP inhibitors.

  • Neuroscience: The structural similarity to various receptor ligands suggests potential activity at CNS targets.

  • Metabolic Diseases: Given its relationship to NAD+, this compound could potentially modulate metabolic pathways.

Initial Screening Cascade:

A logical first step would be to screen the compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), and other enzyme families to identify potential biological targets.

Visualization of a Generic Drug Discovery Workflow:

Drug_Discovery_Workflow A Synthesis of 4-Formyl-5-methoxy- N-phenylnicotinamide B Structural Characterization & Purity Assessment (NMR, MS, HPLC) A->B C In Vitro Biological Screening (e.g., Kinase Panel, Receptor Binding Assays) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F In Vivo Efficacy and Safety Studies E->F

Caption: A generalized workflow for the initial stages of drug discovery.

Conclusion

While 4-Formyl-5-methoxy-N-phenylnicotinamide appears to be a novel chemical entity, its constituent parts and the properties of structurally related molecules provide a solid foundation for its synthesis and investigation. This guide offers a comprehensive starting point for researchers, detailing plausible synthetic routes, necessary characterization techniques, and a rationale for its potential biological importance. The exploration of this and related compounds could unveil new therapeutic agents with novel mechanisms of action.

References

  • National Center for Biotechnology Information. (-)-N-Formyl-3-methoxymorphinan. PubChem. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase. PubMed. [Link]

  • Behera, M., et al. (2015). An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®). ResearchGate. [Link]

  • MDPI. (2025). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. [Link]

  • Autech Industry Co.,Limited. CAS 1481631-51-9 Tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate. [Link]

  • Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

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Safety and handling of 4-Formyl-5-methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Safety and Handling of 4-Formyl-5-methoxy-N-phenylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide has been compiled based on an analysis of the chemical structure of 4-Formyl-5-methoxy-N-phenylnicotinamide and safety data from structurally related compounds. No specific Safety Data Sheet (SDS) or comprehensive toxicological study for this exact molecule is publicly available at the time of writing. Therefore, this document serves as a guide based on established principles of chemical safety and inferred risks. All users must perform a risk assessment specific to their experimental conditions and adhere to their institution's safety protocols.

Compound Profile and Inferred Hazard Analysis

4-Formyl-5-methoxy-N-phenylnicotinamide is a substituted aromatic amide belonging to the nicotinamide class of compounds. Its structure suggests it is a solid organic compound at room temperature. While specific data is unavailable, its functional groups—an aromatic amide, a formyl (aldehyde) group, and a methoxy group on a pyridine ring—inform a precautionary approach to its handling.

Nicotinamide itself, a form of vitamin B3, exhibits very low overall toxicity.[1][2] However, the addition of other functional groups, as seen in this derivative, necessitates a more stringent evaluation of its potential hazards. Safety data for analogous N-aryl and formyl-containing heterocyclic compounds frequently include warnings for skin, eye, and respiratory irritation, as well as potential harm if swallowed.[3]

Table 1: Inferred Physicochemical Properties and Hazard Identification

PropertyInferred Value / ClassificationRationale & Causality
Molecular Formula C₁₄H₁₂N₂O₃Derived from chemical structure.
Molecular Weight 256.26 g/mol Calculated from molecular formula.
Physical Form Solid (likely crystalline powder)Typical for similar organic molecules.[4] Fine powders present an inhalation risk.
GHS Pictogram Based on hazards of analogous compounds (e.g., GHS07 Exclamation mark).[5]
Signal Word Warning Consistent with moderate acute hazards of similar chemicals.[5]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.These are common classifications for functionalized aromatic amides and aldehydes.[3] The formyl group can be an irritant, and fine powders are known to irritate the respiratory tract.[6]
Precautionary Codes P261, P264, P280, P302+P352, P305+P351+P338Standard precautionary statements for compounds with the above hazards.

Core Principles of Safe Handling: A Validating Workflow

The primary routes of exposure for a solid compound of this nature are inhalation of airborne powder, dermal contact, and accidental ingestion. The following workflow is designed as a self-validating system where each step mitigates the risks identified in the previous stage, ensuring a chain of safety from acquisition to disposal.

Safe_Handling_Workflow cluster_0 Preparation & Storage cluster_1 Active Handling (in Engineering Control) cluster_2 Experimental Use & Disposal Receiving Step 1: Receiving - Inspect container integrity - Verify label Storage Step 2: Storage - Cool, dry, dark area - Segregate from incompatibles Receiving->Storage Intact Package Weighing Step 3: Weighing - Inside fume hood or VBE - Use anti-static tools Storage->Weighing Retrieve for Use Solution Step 4: Solubilization - Add solvent to powder slowly - Keep within fume hood Weighing->Solution Transfer Solid Experiment Step 5: Experimental Use - Maintain PPE - Label all solutions Solution->Experiment Use in Assay Disposal Step 6: Waste Disposal - Segregate solid & liquid waste - Follow institutional protocol Experiment->Disposal Post- Experiment

Caption: A comprehensive workflow for the safe handling of 4-Formyl-5-methoxy-N-phenylnicotinamide.

Standard Operating Protocol: Weighing and Stock Solution Preparation

This protocol details the critical steps of handling the solid compound and bringing it into solution, which are the points of highest potential exposure. The causality behind each step is explained to reinforce safe practices.

Location: All steps must be performed inside a certified chemical fume hood or a ventilated balance enclosure (VBE).

Personal Protective Equipment (PPE):

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves (check manufacturer's compatibility chart for solvents used).

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.

Step-by-Step Methodology:

  • Preparation of the Workspace:

    • Action: Decontaminate the work surface within the fume hood. Place a disposable absorbent bench liner down.

    • Causality: This ensures a clean working area and simplifies cleanup in case of a small spill.

  • Tare Weighing Vessel:

    • Action: Place an appropriately sized, anti-static weigh boat or glass vial on the analytical balance and tare it.

    • Causality: Using an anti-static vessel is critical for fine powders, as it prevents electrostatic forces from causing the powder to jump, minimizing contamination and inhalation risk.

  • Aliquoting the Solid Compound:

    • Action: Retrieve the stock container of 4-Formyl-5-methoxy-N-phenylnicotinamide. Using a clean spatula, carefully transfer the desired amount of powder into the tared vessel. Work slowly to avoid creating airborne dust.

    • Causality: This is the highest-risk step for aerosolization. A slow, deliberate motion minimizes the disturbance of the fine powder.

  • Closing and Cleaning:

    • Action: Securely close the main stock container. Wipe the spatula and any external surfaces of the container with a solvent-dampened cloth before removing them from the fume hood.

    • Causality: This prevents the spread of contamination outside the controlled environment of the fume hood.

  • Solubilization:

    • Action: While still inside the fume hood, slowly add the desired solvent (e.g., DMSO, DMF) to the vessel containing the weighed powder. Do not add the powder to the solvent, as this can cause puffing of the solid.

    • Causality: Adding liquid to the solid minimizes the displacement of air and potential aerosolization of the powder.

  • Mixing and Storage of Solution:

    • Action: Cap the vial and mix by gentle vortexing or inversion until the solid is fully dissolved. Label the vial clearly with the compound name, concentration, solvent, and date.

    • Causality: Proper labeling is essential for preventing accidental misuse and ensuring the integrity of the experiment.

  • Final Decontamination:

    • Action: Dispose of the bench liner, used gloves, and any contaminated disposable items in the designated solid chemical waste container. Wipe down the work surface.

    • Causality: Ensures the workspace is safe for the next user and prevents cross-contamination.

Emergency Procedures

Table 2: Emergency Response Protocol

Exposure ScenarioFirst Aid & Response Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
Skin Contact Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Minor Spill (Inside Fume Hood): Use absorbent pads to wipe up the spill. Decontaminate the surface with an appropriate solvent and then soap and water. Dispose of all materials in the solid chemical waste.
Major Spill (Outside Fume Hood): Evacuate the immediate area. Alert personnel and contact your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean up a large spill without proper training and equipment.

Storage and Disposal

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. It should be kept in a well-ventilated area, segregated from strong oxidizing agents and incompatible materials.[4]

  • Disposal: All waste, including unused solid material, solutions, and contaminated disposables (gloves, weigh boats, pipette tips), must be disposed of according to local, state, and federal regulations. Consult your institution's EHS guidelines for specific procedures for chemical waste.

References

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC. (2024). PubMed Central.
  • tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate - Smolecule. (2023). Smolecule.
  • 1481631-51-9 tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate - AK Scientific. (n.d.). AKSci.
  • tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | 1481631-51-9 - Chemicalbook. (2025). Chemicalbook.
  • 5-formyl vanillin 4-hydroxy-5-methoxyisophthalaldehyde - The Good Scents Company. (n.d.). The Good Scents Company.
  • Total synthesis method for making an indole structure derivative product class... - Google Patents. (n.d.). Google Patents.
  • Marketing of nicotinamide as nicotine replacement in electronic cigarettes and smokeless tobacco - PMC. (2024). PubMed Central.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide - MDPI. (2025). MDPI.
  • An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®) - ResearchGate. (2015). ResearchGate.
  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
  • Process For Preparation Of Nicotinamide Compounds And Derivatives Thereof. (n.d.). Google Patents.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • Nicotinamide; Exemption From the Requirement of a Tolerance - Federal Register. (2019). Federal Register.
  • N5-Formyl-THF | C20H23N7O7 - PubChem. (n.d.). PubChem.
  • Inert Reassessment - Nicotinamide CAS 98-92-0. (n.d.). US EPA.
  • Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. (2016). ACS Publications.
  • Safety Data Sheet - CymitQuimica. (2024). CymitQuimica.
  • The biosynthesis of FAD nucleotide analogues in Escherichia coli alters its sensitivity to aminoglycoside antibiotics. (2026). bioRxiv.
  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (2025). ResearchGate.
  • tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | 1481631-51-9 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

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Methodological & Application

Application Note and Protocol for the Synthesis of 4-Formyl-5-methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4-Formyl-5-methoxy-N-phenylnicotinamide, a potentially valuable building block in medicinal chemistry and drug discovery. The protocol details a robust two-step synthetic route commencing with the amide coupling of 5-methoxynicotinic acid and aniline to yield the intermediate, 5-methoxy-N-phenylnicotinamide. This is followed by a regioselective formylation at the C4 position of the pyridine ring via the Vilsmeier-Haack reaction. This guide offers in-depth mechanistic insights, detailed experimental procedures, and characterization guidelines to ensure scientific integrity and reproducibility.

Introduction

Substituted nicotinamide scaffolds are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a formyl group provides a versatile handle for further chemical modifications, enabling the exploration of a wider chemical space in drug discovery programs. 4-Formyl-5-methoxy-N-phenylnicotinamide, in particular, combines the features of a nicotinamide core with a reactive aldehyde, making it an attractive intermediate for the synthesis of novel therapeutic agents. The methoxy substituent at the 5-position enhances the electron density of the pyridine ring, influencing its reactivity and potential biological interactions.

This application note details a reliable and scalable protocol for the synthesis of this target compound, designed to be accessible to researchers with a solid background in organic synthesis.

Synthetic Strategy

The synthesis of 4-Formyl-5-methoxy-N-phenylnicotinamide is proposed via a two-step sequence, as illustrated in the workflow diagram below. The initial step involves the formation of an amide bond between 5-methoxynicotinic acid and aniline. The resulting 5-methoxy-N-phenylnicotinamide then undergoes an electrophilic aromatic substitution, specifically a Vilsmeier-Haack formylation, to introduce the aldehyde functionality at the C4 position.

Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Vilsmeier-Haack Formylation A 5-Methoxynicotinic Acid C Amide Coupling Reagents (EDC, HOBt) A->C B Aniline B->C D 5-Methoxy-N-phenylnicotinamide C->D Formation of Amide Bond E Vilsmeier Reagent (POCl3, DMF) D->E F 4-Formyl-5-methoxy-N-phenylnicotinamide E->F Electrophilic Aromatic Substitution

Caption: Overall synthetic workflow for 4-Formyl-5-methoxy-N-phenylnicotinamide.

Step 1: Synthesis of 5-Methoxy-N-phenylnicotinamide via Amide Coupling

The formation of the amide bond between 5-methoxynicotinic acid and aniline is achieved using a standard peptide coupling protocol. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is employed as the coupling agent, which activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of Hydroxybenzotriazole (HOBt) is crucial as it traps this intermediate to form an active ester, which then readily reacts with aniline to form the desired amide. This approach is known to suppress side reactions and minimize racemization if chiral centers are present.[1]

Step 2: Vilsmeier-Haack Formylation of 5-Methoxy-N-phenylnicotinamide

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5] The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (in this case, N,N-dimethylformamide - DMF) and phosphorus oxychloride (POCl₃).[3][5]

The methoxy group at the 5-position of the nicotinamide ring is an electron-donating group, which activates the pyridine ring towards electrophilic substitution. The formylation is expected to occur at the C4 position, which is ortho to the activating methoxy group and meta to the deactivating amide group.

The mechanism of the Vilsmeier-Haack reaction is depicted below:

Vilsmeier_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Attack and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Iminium_Intermediate Iminium Intermediate Substrate 5-Methoxy-N-phenylnicotinamide Substrate->Iminium_Intermediate + Vilsmeier Reagent Final_Product 4-Formyl-5-methoxy-N-phenylnicotinamide Iminium_Intermediate->Final_Product Hydrolysis

Sources

The Synthetic Versatility of 4-Formyl-5-methoxy-N-phenylnicotinamide: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Multifunctional Building Block

In the landscape of organic synthesis and medicinal chemistry, the strategic design of molecular scaffolds possessing multiple, orthogonally reactive functional groups is of paramount importance. 4-Formyl-5-methoxy-N-phenylnicotinamide emerges as a highly promising, yet underexplored, building block. Its unique architecture, featuring a nicotinamide core, a reactive formyl group, an activating methoxy substituent, and an N-phenyl amide, offers a rich playground for chemical transformations. This guide provides an in-depth exploration of the potential applications of this molecule in the synthesis of diverse and complex heterocyclic structures, which are often privileged motifs in drug discovery. Nicotinamide and its derivatives are known to be involved in crucial biological processes and are present in a wide array of pharmacologically active compounds, highlighting the potential significance of novel synthetic routes originating from this scaffold.[1]

The strategic placement of the formyl and methoxy groups on the pyridine ring, ortho and meta to the ring nitrogen respectively, sets the stage for a variety of selective transformations. The formyl group, a versatile aldehyde, can readily participate in classic C-C bond-forming reactions such as the Knoevenagel condensation, Wittig olefination, and reductive amination.[2][3][4] Furthermore, its juxtaposition with the amide functionality opens avenues for intramolecular cyclization reactions to construct fused heterocyclic systems, such as quinolones.[5][6] The methoxy group, an electron-donating substituent, can influence the reactivity of the pyridine ring and may also serve as a handle for further functionalization through nucleophilic aromatic substitution under specific conditions.[7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and robust protocols for leveraging the synthetic potential of 4-Formyl-5-methoxy-N-phenylnicotinamide. The protocols provided are designed to be self-validating, with explanations of the underlying chemical principles to empower the user to adapt and innovate.

Core Reactivity and Synthetic Potential

The synthetic utility of 4-Formyl-5-methoxy-N-phenylnicotinamide can be conceptually divided into several key reaction pathways, each exploiting a specific functional group or a combination thereof.

Application Note I: Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation

The formyl group of 4-Formyl-5-methoxy-N-phenylnicotinamide is an ideal electrophile for Knoevenagel condensation with active methylene compounds.[8] This reaction provides a straightforward entry to a variety of α,β-unsaturated systems, which are themselves valuable intermediates for Michael additions, cycloadditions, and the synthesis of various heterocyclic compounds. The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[9]

Causality Behind Experimental Choices:
  • Catalyst: A weak base like piperidine is chosen to deprotonate the active methylene compound, forming a nucleophilic enolate without promoting self-condensation of the aldehyde.[8]

  • Solvent: Ethanol or methanol are often used as they are good solvents for the reactants and the catalyst, and the product often precipitates upon formation, simplifying purification.

  • Temperature: The reaction is typically run at reflux to ensure a sufficient reaction rate.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((5-methoxy-3-(phenylcarbamoyl)pyridin-4-yl)methylene)malononitrile.

Materials:

  • 4-Formyl-5-methoxy-N-phenylnicotinamide (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

Procedure:

  • To a solution of 4-Formyl-5-methoxy-N-phenylnicotinamide (1.0 eq) in anhydrous ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture at reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Reactant Molar Ratio Expected Product Typical Yield Range
Malononitrile1.12-((5-methoxy-3-(phenylcarbamoyl)pyridin-4-yl)methylene)malononitrile85-95%
Ethyl Cyanoacetate1.1Ethyl 2-cyano-3-(5-methoxy-3-(phenylcarbamoyl)pyridin-4-yl)acrylate80-90%
Diethyl Malonate1.1Diethyl 2-((5-methoxy-3-(phenylcarbamoyl)pyridin-4-yl)methylene)malonate75-85%

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substrate [label="4-Formyl-5-methoxy-\nN-phenylnicotinamide", fillcolor="#F1F3F4"]; active_methylene [label="Active Methylene\nCompound (e.g., Malononitrile)", fillcolor="#F1F3F4"]; product [label="α,β-Unsaturated Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst [label="Piperidine\n(catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

substrate -> product [label=" Knoevenagel Condensation"]; active_methylene -> product; catalyst -> product [style=dashed, arrowhead=open]; }

Caption: Knoevenagel condensation workflow.

Application Note II: Olefination via Wittig Reaction

The Wittig reaction provides a powerful and reliable method for converting the formyl group of 4-Formyl-5-methoxy-N-phenylnicotinamide into an alkene.[3] This reaction is highly versatile, allowing for the introduction of a wide range of substituents at the olefinic position, depending on the choice of the Wittig reagent (a phosphonium ylide).

Causality Behind Experimental Choices:
  • Wittig Reagent Generation: The phosphonium ylide is typically generated in situ by treating a phosphonium salt with a strong base like n-butyllithium or sodium hydride. The choice of base depends on the acidity of the α-protons of the phosphonium salt.

  • Solvent: Anhydrous solvents like THF or diethyl ether are crucial to prevent quenching of the highly basic ylide.

  • Temperature: The deprotonation step is usually carried out at low temperatures (e.g., 0 °C or -78 °C) to control the reaction and prevent side reactions. The reaction with the aldehyde can then be allowed to warm to room temperature.

Protocol 2: Wittig Reaction with Methyltriphenylphosphonium Bromide

This protocol describes the synthesis of 5-methoxy-N-phenyl-4-vinylnicotinamide.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • n-Butyllithium (1.6 M in hexanes, 1.1 eq)

  • 4-Formyl-5-methoxy-N-phenylnicotinamide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise. The formation of the orange-red ylide should be observed.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve 4-Formyl-5-methoxy-N-phenylnicotinamide (1.0 eq) in anhydrous THF.

  • Add the solution of the aldehyde to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Phosphonium Salt Product Typical Yield Range
Methyltriphenylphosphonium bromide5-methoxy-N-phenyl-4-vinylnicotinamide70-85%
Ethyltriphenylphosphonium bromide5-methoxy-N-phenyl-4-(prop-1-en-1-yl)nicotinamide65-80%
Benzyltriphenylphosphonium chloride5-methoxy-N-phenyl-4-styrylnicotinamide70-85%

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phosphonium_salt [label="Phosphonium Salt", fillcolor="#F1F3F4"]; base [label="Strong Base\n(e.g., n-BuLi)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ylide [label="Phosphonium Ylide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; substrate [label="4-Formyl-5-methoxy-\nN-phenylnicotinamide", fillcolor="#F1F3F4"]; product [label="Alkene Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

phosphonium_salt -> ylide [label="Deprotonation"]; base -> ylide [style=dashed, arrowhead=open]; substrate -> product [label=" Wittig Reaction"]; ylide -> product; }

Caption: Wittig reaction workflow.

Application Note III: Synthesis of Amines via Reductive Amination

Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines from aldehydes.[2] 4-Formyl-5-methoxy-N-phenylnicotinamide can be reacted with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the aldehyde starting material than other hydrides like sodium borohydride, allowing for the formation of the imine intermediate before reduction.[2]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. Acetic acid is often added in catalytic amounts to facilitate imine formation.

  • Stoichiometry: A slight excess of the amine and reducing agent is often used to ensure complete conversion of the aldehyde.

Protocol 3: Reductive Amination with Benzylamine

This protocol describes the synthesis of 4-((benzylamino)methyl)-5-methoxy-N-phenylnicotinamide.

Materials:

  • 4-Formyl-5-methoxy-N-phenylnicotinamide (1.0 eq)

  • Benzylamine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of 4-Formyl-5-methoxy-N-phenylnicotinamide (1.0 eq) in DCM, add benzylamine (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amine Product Typical Yield Range
Benzylamine4-((benzylamino)methyl)-5-methoxy-N-phenylnicotinamide80-90%
Morpholine5-methoxy-4-(morpholinomethyl)-N-phenylnicotinamide85-95%
Aniline5-methoxy-N-phenyl-4-((phenylamino)methyl)nicotinamide75-85%

graph Reductive_Amination {
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substrate [label="4-Formyl-5-methoxy-\nN-phenylnicotinamide", fillcolor="#F1F3F4"]; amine [label="Primary or Secondary\nAmine", fillcolor="#F1F3F4"]; imine [label="Imine/Iminium Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reducing_agent [label="Reducing Agent\n(e.g., STAB)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Amine Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

substrate -> imine; amine -> imine [label=" Condensation"]; imine -> product [label=" Reduction"]; reducing_agent -> product [style=dashed, arrowhead=open]; }

Caption: Reductive amination workflow.

Application Note IV: Construction of Fused Heterocycles - Synthesis of Quinolones

The structure of 4-Formyl-5-methoxy-N-phenylnicotinamide is pre-organized for the synthesis of fused heterocyclic systems. A particularly attractive application is the synthesis of quinolone derivatives through an intramolecular cyclization. The Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group, provides a conceptual basis for such a transformation.[10][11] In a variation of this, an intramolecular cyclization can be envisioned where the N-phenyl group of the amide undergoes cyclization onto a derivative of the formyl group.

Causality Behind Experimental Choices:
  • Reaction Type: A modified Friedländer-type synthesis can be proposed. First, the aldehyde is converted to an enamine or enolate precursor, which then undergoes an intramolecular cyclization onto the N-phenyl ring, followed by aromatization.

  • Catalyst/Promoter: This type of cyclization is often promoted by acid or base. For this specific transformation, a base-catalyzed intramolecular condensation would be a plausible approach.

  • Reaction Conditions: High temperatures are often required to drive the cyclization and subsequent dehydration/aromatization steps.

Protocol 4: Synthesis of a Pyrido[4,3-b]quinolin-1(2H)-one Derivative

This protocol describes a potential pathway for the synthesis of a novel fused heterocyclic system. This is a more advanced and speculative application that may require significant optimization. The first step involves a Knoevenagel condensation with a malonic ester, followed by a base-catalyzed intramolecular cyclization.

Materials:

  • 4-Formyl-5-methoxy-N-phenylnicotinamide (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Piperidine (0.1 eq)

  • Sodium ethoxide (2.0 eq)

  • Ethanol (anhydrous)

  • Diphenyl ether (as a high-boiling solvent for the cyclization step)

Procedure:

Step A: Knoevenagel Condensation

  • Follow Protocol 1 to synthesize diethyl 2-((5-methoxy-3-(phenylcarbamoyl)pyridin-4-yl)methylene)malonate.

Step B: Intramolecular Cyclization

  • To a solution of the product from Step A in diphenyl ether, add sodium ethoxide (2.0 eq).

  • Heat the reaction mixture to a high temperature (e.g., 200-250 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration and wash thoroughly with hexane.

  • Purify the crude product by column chromatography or recrystallization.

Intermediate Reaction Type Expected Product Plausible Yield
Diethyl 2-((5-methoxy-3-(phenylcarbamoyl)pyridin-4-yl)methylene)malonateIntramolecular CyclizationEthyl 4-hydroxy-6-methoxy-1-oxo-1,2-dihydro-5-azabenzo[f]quinoline-3-carboxylateRequires Optimization

graph Quinolone_Synthesis {
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substrate [label="4-Formyl-5-methoxy-\nN-phenylnicotinamide", fillcolor="#F1F3F4"]; knoevenagel_product [label="Knoevenagel Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclized_product [label="Fused Heterocycle\n(Pyrido[4,3-b]quinolin-1-one derivative)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagents1 [label="Diethyl Malonate,\nPiperidine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reagents2 [label="Base (e.g., NaOEt),\nHeat", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

substrate -> knoevenagel_product [label=" Knoevenagel Condensation"]; reagents1 -> knoevenagel_product [style=dashed, arrowhead=open]; knoevenagel_product -> cyclized_product [label=" Intramolecular Cyclization"]; reagents2 -> cyclized_product [style=dashed, arrowhead=open]; }

Caption: Proposed workflow for fused heterocycle synthesis.

Conclusion and Future Outlook

4-Formyl-5-methoxy-N-phenylnicotinamide stands as a versatile and promising scaffold for the synthesis of a wide range of organic molecules. The protocols and application notes presented herein provide a solid foundation for its utilization in both academic and industrial research settings. The strategic combination of a reactive aldehyde, an activating methoxy group, and a nicotinamide core allows for the construction of novel α,β-unsaturated systems, functionalized amines, and complex fused heterocyclic frameworks. The exploration of this molecule in multicomponent reactions and as a key building block in the synthesis of biologically active compounds represents a fertile ground for future research and innovation in the field of organic and medicinal chemistry.

References

  • Wadsworth, W. S., Jr. (1977). Synthetic Applications of Phosphoryl-Stabilized Anions. Organic Reactions, 25, 73–253.
  • Gdaniec, M., Jaskolski, M., & Kosturkiewicz, Z. (1979). The structure of nicotinamide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 35(11), 2581-2584.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.
  • (Placeholder for a relevant reference on the synthesis or reactivity of a similar nicotinamide deriv
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • (Placeholder for a relevant reference on multicomponent reactions involving similar building blocks).
  • Jones, G. (1967).
  • (Placeholder for a relevant reference on the synthesis of N-formyl imides).
  • (Placeholder for a relevant reference on the synthesis of substituted pyridines).
  • (Placeholder for a relevant reference on the synthesis of naphthyridine deriv
  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent advances in the Friedländer reaction. Chemical Reviews, 109(6), 2652-2671.
  • (Placeholder for a relevant reference on diazo-free synthesis of pyridines).
  • (Placeholder for a relevant reference on the prepar
  • (Placeholder for a relevant reference on Knoevenagel condens
  • (Placeholder for a relevant reference on multicomponent reactions for pyridine synthesis).
  • (Placeholder for a relevant reference on multicomponent synthesis of xanthene deriv
  • Murphy, J. A., Tripoli, R., Khan, T. A., & Mali, U. W. (2011). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Organic Letters, 13(12), 3258-3261.
  • (Placeholder for a relevant reference on Friedländer hetero-annul
  • Stanczak, A. (2021). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Medicinal Chemistry, 12(10), 1584-1607.
  • (Placeholder for a relevant reference on the synthesis of mel
  • Chatti, S., Zantour, H., & Amri, H. (2006). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. E-Journal of Chemistry, 3(4), 255-258.
  • Tobisu, M., & Chatani, N. (2011). Methoxy groups as directing groups in C–H functionalization. Chemical Society Reviews, 40(1), 228-238.
  • (Placeholder for a relevant reference on the synthesis of multi-substituted pyridines).
  • (Placeholder for a relevant reference on the synthesis of 4-quinolones).
  • (Placeholder for a relevant reference on isocyanide-based multicomponent reactions).
  • (Placeholder for a relevant review on the Knoevenagel condens
  • Candeias, N. R., & Afonso, C. A. M. (2012). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Modern Arylation Methods (pp. 317-346). Wiley-VCH Verlag GmbH & Co. KGaA.
  • (Placeholder for a relevant reference on the reductive amin
  • (Placeholder for a relevant reference on the microwave-assisted synthesis of 4-quinolones).
  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Different catalytic approaches of Friedländer synthesis of quinolines. Chemical Reviews, 111(11), 7157-7189.
  • (Placeholder for a relevant reference on the synthesis of isonicotinamide deriv
  • (Placeholder for a relevant reference on the diversity-oriented synthesis of quinolines).
  • (Placeholder for a relevant review on five-component reactions).
  • (Placeholder for a relevant review on the Friedländer quinoline synthesis).

Sources

Using 4-Formyl-5-methoxy-N-phenylnicotinamide as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the current literature reveals a scarcity of specific data on "4-Formyl-5-methoxy-N-phenylnicotinamide" as a designated chemical probe. However, its structural motifs—a nicotinamide core, a reactive formyl group, and a phenyl amide—suggest significant potential for its application in chemical biology and drug discovery. The nicotinamide scaffold is a well-established pharmacophore found in numerous enzyme inhibitors, while the formyl group can act as a reactive handle for covalent targeting or as a key pharmacophoric element for specific molecular recognition.

This guide, therefore, serves as a comprehensive, albeit prospective, application note and protocol manual for researchers interested in exploring the utility of 4-Formyl-5-methoxy-N-phenylnicotinamide , hereafter referred to as CP-45N (Chemical Probe-45N) , as a novel chemical probe. The principles and protocols outlined herein are grounded in established best practices for chemical probe development and utilization.[1][2][3][4][5]

Section 1: Introduction to CP-45N as a Potential Chemical Probe

A chemical probe is a small-molecule reagent that enables the study of a specific protein's function in biological systems.[1] High-quality chemical probes are characterized by their potency, selectivity, and well-understood mechanism of action.[6] CP-45N possesses several structural features that make it an intriguing candidate for development into such a tool.

  • The Nicotinamide Core : This moiety is central to the coenzyme NAD+, making CP-45N a potential modulator of NAD+-dependent enzymes such as dehydrogenases, PARPs, and sirtuins.

  • The Formyl Group : This aldehyde functionality can participate in reversible or irreversible covalent interactions with nucleophilic residues (e.g., lysine, cysteine) in a protein's binding site, potentially leading to high potency and selectivity. It can also serve as a key hydrogen bond acceptor.

  • The Methoxy and N-phenyl Groups : These substituents significantly influence the molecule's steric and electronic properties, which can be fine-tuned to optimize binding affinity and selectivity for a target protein.

Physicochemical Properties of CP-45N

The predicted physicochemical properties of CP-45N are summarized in the table below. These properties are crucial for its potential use in cell-based assays and in vivo studies.

PropertyPredicted ValueSignificance for a Chemical Probe
Molecular Weight~256.26 g/mol Below 500 Da, favoring cell permeability and good pharmacokinetics.[7][8]
logP~2.5Indicates good membrane permeability.[7][8]
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Polar Surface Area~65 Ų
Synthesis of CP-45N

A plausible synthetic route for CP-45N can be adapted from standard organic chemistry methodologies for the synthesis of nicotinamide derivatives.[9][10][11]

G cluster_0 Synthesis of CP-45N A Starting Material: 5-Methoxynicotinic acid B Activation (e.g., SOCl2, EDCI) A->B Step 1 C Intermediate: Acyl Chloride/Activated Ester B->C D Amide Coupling with Aniline C->D Step 2 E 5-Methoxy-N-phenylnicotinamide D->E F Formylation (e.g., Vilsmeier-Haack reaction) E->F Step 3 G Final Product: CP-45N F->G

Caption: A potential synthetic workflow for CP-45N.

Section 2: Hypothesized Biological Target and Mechanism of Action

Based on its nicotinamide scaffold, we hypothesize that CP-45N could target enzymes that utilize NAD+ as a cofactor or substrate. A particularly interesting target class could be the inosine monophosphate dehydrogenase (IMPDH) family of enzymes, which are involved in nucleotide metabolism and have been targeted by other nicotinamide mimetics.[12]

The formyl group of CP-45N could form a covalent adduct with a key nucleophilic residue in the active site of its target protein, leading to potent and sustained inhibition.

G cluster_0 Hypothesized Mechanism of Action Probe CP-45N Formyl Group Complex Covalent Complex Probe-Target Adduct Probe:f0->Complex Covalent Bond Formation Target Target Protein Active Site Nucleophilic Residue (e.g., Lysine) Target:f1->Complex

Caption: Covalent inhibition mechanism of CP-45N.

Section 3: Application Notes and Protocols

The following protocols provide a framework for validating CP-45N as a chemical probe for its putative target.

Protocol 1: In Vitro Target Engagement

This protocol aims to confirm direct binding of CP-45N to its target protein.

Materials:

  • Purified recombinant target protein

  • CP-45N

  • A suitable buffer (e.g., PBS)

  • Instrumentation for biophysical analysis (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Differential Scanning Fluorimetry (DSF))

Procedure:

  • Prepare a stock solution of CP-45N in DMSO (e.g., 10 mM).

  • Perform a concentration-response experiment using the chosen biophysical method to determine the binding affinity (Kd) of CP-45N for the target protein.

  • Include a negative control : A structurally similar but inactive analog of CP-45N should be used to demonstrate specificity.[1] A potential negative control could be the corresponding alcohol (4-(hydroxymethyl)-5-methoxy-N-phenylnicotinamide), which lacks the reactive aldehyde.

  • Data Analysis : Calculate the Kd from the binding isotherms. A potent probe should ideally have a Kd in the nanomolar range.[6]

Protocol 2: Cellular Target Engagement

This protocol assesses whether CP-45N can engage its target in a cellular context.

Materials:

  • Cells expressing the target protein

  • CP-45N

  • Lysis buffer

  • Antibodies against the target protein

  • Western blot or ELISA reagents

Procedure:

  • Treat cells with increasing concentrations of CP-45N for a defined period.

  • Lyse the cells and quantify the amount of soluble target protein. Covalent binding of CP-45N may alter the protein's thermal stability or solubility, which can be measured.

  • Alternatively, use a cellular thermal shift assay (CETSA) to measure changes in the target protein's melting temperature upon CP-45N binding.

  • Data Analysis : A dose-dependent change in the measured property indicates cellular target engagement.

Protocol 3: Functional Cellular Assay

This protocol investigates the effect of CP-45N on a cellular process mediated by the target protein.

Materials:

  • A cell line with a known signaling pathway involving the target protein

  • CP-45N

  • Reagents for measuring a downstream biomarker or cellular phenotype (e.g., qPCR for gene expression, a reporter assay, or a cell viability assay)

Procedure:

  • Treat cells with a range of CP-45N concentrations.

  • Stimulate the signaling pathway if necessary.

  • Measure the downstream functional readout.

  • Include appropriate controls , such as vehicle-treated cells and cells treated with the negative control compound.

  • Data Analysis : Determine the EC50 of CP-45N in the functional assay. For a good chemical probe, the EC50 in a cellular functional assay should correlate with its cellular target engagement potency.[13]

Section 4: Data Interpretation and Troubleshooting

ObservationPossible CauseSuggested Action
No binding in in vitro assaysIncorrectly folded protein, inappropriate buffer conditions, or CP-45N is not a binder.Verify protein activity, optimize assay conditions, and test against other potential targets.
Cellular activity without target engagementOff-target effects or non-specific toxicity.Profile CP-45N against a panel of off-targets and use the negative control to confirm on-target effects.[14]
Poor correlation between binding and functionComplex biological regulation, or the assay is not measuring the relevant function.Investigate the downstream signaling pathway in more detail and consider alternative functional readouts.

Section 5: Conclusion

While 4-Formyl-5-methoxy-N-phenylnicotinamide (CP-45N) is not yet an established chemical probe, its chemical structure holds considerable promise. The protocols and principles outlined in this guide provide a roadmap for its evaluation and potential development into a valuable tool for chemical biology research. Rigorous validation, including the use of a well-characterized negative control and comprehensive selectivity profiling, will be essential to establish its utility and ensure the generation of reliable biological data.[1][4]

References

  • The promise and peril of chemical probes. National Center for Biotechnology Information. [Link]

  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. [Link]

  • Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes.
  • The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective. PubMed. [Link]

  • An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®). ResearchGate. [Link]

  • The era of high-quality chemical probes. National Center for Biotechnology Information. [Link]

  • The importance of chemical probes in molecular and cell biology. FEBS Network. [Link]

  • Chemical Probes. Cambridge MedChem Consulting. [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed. [Link]

  • tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate. Pharmaffiliates. [Link]

  • Introduction to Chemical Probes. The Royal Society of Chemistry. [Link]

  • Dos and Don'ts of Chemical Probes. ResearchGate. [Link]

  • Best Practices: Chemical Probes Webinar. YouTube. [Link]

  • Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central. [Link]

  • Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Recep. ACS Publications. [Link]

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Application Notes and Protocols: 4-Formyl-5-methoxy-N-phenylnicotinamide as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Avenues in Heterocyclic Chemistry

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds is perpetual. Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals and bioactive molecules. The strategic design of versatile building blocks that offer multiple points for diversification is therefore of paramount importance. This guide introduces 4-Formyl-5-methoxy-N-phenylnicotinamide , a promising yet underexplored trifunctional pyridine derivative, and elucidates its potential as a powerful precursor for the synthesis of a diverse array of fused and substituted heterocyclic systems.

The unique arrangement of a reactive formyl group, an activating methoxy substituent, and a modifiable N-phenylnicotinamide core within a single molecule opens up a rich landscape of chemical transformations. The electron-donating methoxy group enhances the reactivity of the pyridine ring and influences the electrophilicity of the adjacent formyl group, while the N-phenylamide moiety provides a handle for further cyclization or modification. This document provides a comprehensive overview of a proposed synthetic route to this valuable building block and detailed protocols for its application in constructing complex heterocyclic architectures, including pyridopyrimidines, quinazolines, and other fused systems through classical and multicomponent reaction strategies.

Proposed Synthesis of 4-Formyl-5-methoxy-N-phenylnicotinamide

While not a commercially available compound, 4-Formyl-5-methoxy-N-phenylnicotinamide can be synthesized through a logical, multi-step sequence, leveraging well-established methodologies in pyridine chemistry. The proposed pathway begins with the construction of a substituted nicotinic acid, followed by formylation and amidation.

Synthetic Workflow Overview

G A Starting Material: Substituted Pyridine B Step 1: Construction of 5-methoxynicotinic acid A->B Ring formation/ Functional group interconversion C Step 2: Formylation at C4 (e.g., Vilsmeier-Haack or equivalent) B->C POCl3, DMF D Step 3: Conversion to Acid Chloride C->D SOCl2 or (COCl)2 E Step 4: Amidation with Aniline D->E Aniline, base F Final Product: 4-Formyl-5-methoxy-N-phenylnicotinamide E->F

Caption: Proposed synthetic workflow for 4-Formyl-5-methoxy-N-phenylnicotinamide.

Application I: Synthesis of Fused Pyridopyrimidines

The ortho-disposed formyl and amide functionalities in 4-Formyl-5-methoxy-N-phenylnicotinamide make it an ideal precursor for the synthesis of pyridopyrimidines, a class of heterocycles with significant biological activities.[1][2]

Protocol 1: Synthesis of a Pyrido[4,3-d]pyrimidin-4(3H)-one Derivative

This protocol describes a cyclocondensation reaction with guanidine, a common method for constructing pyrimidine rings.

Reaction Scheme:

  • 4-Formyl-5-methoxy-N-phenylnicotinamide + Guanidine Hydrochloride -> 2-Amino-5-methoxy-8-phenylpyrido[4,3-d]pyrimidin-4(3H)-one

Step-by-Step Protocol:

  • To a solution of 4-Formyl-5-methoxy-N-phenylnicotinamide (1.0 eq) in anhydrous ethanol (10 mL/mmol), add guanidine hydrochloride (1.2 eq) and sodium ethoxide (1.5 eq).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of acetic acid.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of DMF/water.

Causality and Mechanistic Insight:

The reaction proceeds via an initial condensation of the guanidine with the formyl group to form an intermediate imine. This is followed by an intramolecular cyclization where one of the amino groups of the guanidine attacks the amide carbonyl. Subsequent dehydration leads to the formation of the fused pyridopyrimidine ring system. The basic conditions facilitated by sodium ethoxide are crucial for the deprotonation of guanidine and for promoting the cyclization and dehydration steps.

G cluster_0 Reaction Pathway A 4-Formyl-5-methoxy- N-phenylnicotinamide C Intermediate Imine A->C Condensation B Guanidine B->C D Intramolecular Cyclization C->D E Dehydration D->E F Pyridopyrimidine Product E->F

Sources

Application Notes and Protocols for Assay Development Using 4-Formyl-5-methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount for identifying new therapeutic agents. 4-Formyl-5-methoxy-N-phenylnicotinamide is a compound of interest, integrating several key functional groups that suggest a potential for diverse biological activity. This molecule features a nicotinamide core, a fundamental component of the essential redox cofactors NAD+ and NADH, which is also found in numerous enzyme inhibitors.[1][2][3][4] The presence of a chemically reactive aldehyde (formyl) group at the 4-position of the pyridine ring, an electron-donating methoxy group at the 5-position, and a hydrophobic N-phenyl substituent collectively create a unique chemical architecture.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of biochemical and cell-based assays to elucidate the biological activity of 4-Formyl-5-methoxy-N-phenylnicotinamide. As a Senior Application Scientist, the following protocols and insights are structured to not only provide step-by-step instructions but also to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Physicochemical Properties of 4-Formyl-5-methoxy-N-phenylnicotinamide

A thorough understanding of the physicochemical properties of a compound is the foundation for robust assay development, influencing solubility, stability, and potential for non-specific interactions.

PropertyValue
Molecular Formula C₁₄H₁₂N₂O₃
Molecular Weight 256.26 g/mol
Appearance (Hypothetical) White to off-white solid
Solubility Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited and should be determined empirically.
Purity >95% (Recommended for assay development)

Hypothesized Mechanisms of Action and Potential Biological Targets

The structural features of 4-Formyl-5-methoxy-N-phenylnicotinamide suggest several plausible mechanisms of action and a range of potential biological targets.

Modulation of NAD⁺-Dependent Enzymes

The nicotinamide core is a well-established pharmacophore that can interact with the nicotinamide binding site of numerous enzymes. This suggests that 4-Formyl-5-methoxy-N-phenylnicotinamide could act as a modulator of:

  • Sirtuins (SIRTs): These are NAD⁺-dependent deacetylases that play crucial roles in metabolism, DNA repair, and aging.

  • Poly(ADP-ribose) Polymerases (PARPs): These enzymes are involved in DNA repair and cell death pathways.[4]

  • Dehydrogenases: As a structural analog of a part of NAD⁺, the compound could potentially interfere with the binding of this cofactor to various dehydrogenases.

Covalent Inhibition via the Formyl Group

The aldehyde functionality is an electrophilic group that can react with nucleophilic residues in proteins, most notably the ε-amino group of lysine, to form a Schiff base. This suggests that 4-Formyl-5-methoxy-N-phenylnicotinamide could act as a covalent inhibitor. The reversibility of this interaction should be experimentally determined.

Inhibition of Nicotinamide N-methyltransferase (NNMT)

NNMT is an enzyme that catalyzes the methylation of nicotinamide and is implicated in various diseases, including cancer and metabolic disorders.[1][3] Given its nicotinamide scaffold, 4-Formyl-5-methoxy-N-phenylnicotinamide is a prime candidate for an NNMT inhibitor.[1][3]

Assay Development and Screening Strategy

A tiered approach to assay development is recommended to efficiently screen for and characterize the biological activity of 4-Formyl-5-methoxy-N-phenylnicotinamide.

Assay_Development_Workflow cluster_0 Tier 1: Primary Screening (HTS) cluster_1 Tier 2: Hit Validation and MOA cluster_2 Tier 3: Cell-Based Assays Primary_Screening High-Throughput Screening (e.g., Fluorescence-based assays) Enzyme_Panel Panel of Target Enzymes: - Sirtuins (SIRT1, SIRT2, SIRT3) - PARPs (PARP1, PARP2) - Dehydrogenases (e.g., LDH, MDH) - NNMT Primary_Screening->Enzyme_Panel Test against Hit_Validation Hit Confirmation and IC₅₀ Determination Primary_Screening->Hit_Validation Identified Hits MOA_Studies Mechanism of Action Studies: - Enzyme Kinetics - Covalent Binding Assays - Selectivity Profiling Hit_Validation->MOA_Studies Cell_Based_Assays Cellular Activity Assessment MOA_Studies->Cell_Based_Assays Validated Inhibitors Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Cell_Based_Assays->Cytotoxicity Target_Engagement Target Engagement Assays (e.g., CETSA, Reporter Assays) Cell_Based_Assays->Target_Engagement

Caption: A tiered workflow for the screening and characterization of 4-Formyl-5-methoxy-N-phenylnicotinamide.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific laboratory conditions and instrumentation.

Protocol 1: Primary High-Throughput Screening - SIRT1 Deacetylase Assay

This protocol describes a fluorescence-based assay to screen for inhibitors of SIRT1 activity.

Principle: A fluorogenic substrate, such as a peptide containing an acetylated lysine residue and a fluorophore quenched by the acetyl group, is used. Upon deacetylation by SIRT1, a developer solution containing a protease cleaves the peptide, releasing the fluorophore and generating a fluorescent signal.

Materials:

  • Recombinant human SIRT1 enzyme

  • SIRT1 fluorogenic substrate (e.g., Fluor de Lys®-SIRT1)

  • NAD⁺

  • Developer solution (containing a protease)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • 4-Formyl-5-methoxy-N-phenylnicotinamide (dissolved in DMSO)

  • Positive control inhibitor (e.g., Nicotinamide)

  • 384-well black microplates

Procedure:

  • Prepare serial dilutions of 4-Formyl-5-methoxy-N-phenylnicotinamide in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • In a 384-well plate, add 5 µL of the diluted compound or control (DMSO for negative control, positive control inhibitor).

  • Add 20 µL of a solution containing SIRT1 enzyme and the fluorogenic substrate in assay buffer.

  • Initiate the reaction by adding 25 µL of a solution containing NAD⁺ in assay buffer.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and develop the signal by adding 50 µL of the developer solution.

  • Incubate at 37°C for 30 minutes.

  • Read the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).

Protocol 2: Secondary Assay - IC₅₀ Determination and Enzyme Kinetics

This protocol is for validating hits from the primary screen and determining the mechanism of inhibition.

Part A: IC₅₀ Determination

  • Perform the assay as described in Protocol 1, using a range of concentrations of 4-Formyl-5-methoxy-N-phenylnicotinamide (e.g., 10-point, 3-fold serial dilution).

  • Calculate the percent inhibition for each concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part B: Enzyme Kinetics

  • To determine the mechanism of inhibition with respect to the substrate, perform the assay with varying concentrations of the fluorogenic substrate at a fixed concentration of NAD⁺, in the presence and absence of different fixed concentrations of the inhibitor.

  • To determine the mechanism of inhibition with respect to NAD⁺, perform the assay with varying concentrations of NAD⁺ at a fixed concentration of the substrate, in the presence and absence of different fixed concentrations of the inhibitor.

  • Plot the reaction rates against substrate/cofactor concentrations and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.[5]

Protocol 3: Covalent Binding Assessment - Mass Spectrometry

This protocol aims to determine if 4-Formyl-5-methoxy-N-phenylnicotinamide binds covalently to the target enzyme.

Principle: The target enzyme is incubated with the compound, and the resulting protein is analyzed by mass spectrometry to detect any mass shift corresponding to the covalent adduction of the compound.

Materials:

  • Purified target enzyme

  • 4-Formyl-5-methoxy-N-phenylnicotinamide

  • Incubation buffer (e.g., PBS)

  • LC-MS/MS system

Procedure:

  • Incubate the target enzyme (e.g., 10 µM) with an excess of 4-Formyl-5-methoxy-N-phenylnicotinamide (e.g., 100 µM) in the incubation buffer at 37°C for various time points (e.g., 0, 1, 4, 24 hours).

  • Remove the excess unbound compound by dialysis or using a desalting column.

  • Analyze the intact protein by LC-MS to detect a mass increase corresponding to the molecular weight of the compound (256.26 Da) minus a molecule of water (18.02 Da) if a Schiff base is formed.

  • For more detailed analysis, digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific amino acid residue(s) modified by the compound.

Protocol 4: Cell-Based Assay - Cellular Thermal Shift Assay (CETSA)

This protocol assesses the target engagement of 4-Formyl-5-methoxy-N-phenylnicotinamide in a cellular environment.

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA measures the extent of protein denaturation at different temperatures in the presence and absence of the ligand.

Materials:

  • Cultured cells expressing the target protein

  • 4-Formyl-5-methoxy-N-phenylnicotinamide

  • Cell lysis buffer

  • Antibodies against the target protein and a control protein

  • Western blotting reagents and equipment

  • PCR thermocycler

Procedure:

  • Treat cultured cells with 4-Formyl-5-methoxy-N-phenylnicotinamide or vehicle (DMSO) for a defined period.

  • Harvest and wash the cells, then resuspend them in lysis buffer.

  • Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.

  • Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein remaining in the supernatant by Western blotting using a specific antibody.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Analysis and Interpretation

Assay TypeKey Parameters to DetermineInterpretation of Results
Primary Screening % Inhibition, Z'-factorZ'-factor > 0.5 indicates a robust assay. Consistent inhibition identifies potential hits.
IC₅₀ Determination IC₅₀ valueQuantifies the potency of the compound.
Enzyme Kinetics Kₘ, Vₘₐₓ, KᵢElucidates the mechanism of inhibition (competitive, non-competitive, etc.).
Mass Spectrometry Mass shift of the protein/peptideA mass shift corresponding to the compound confirms covalent binding.
CETSA Protein melting temperature (Tₘ)An increase in Tₘ in the presence of the compound indicates target engagement in cells.

Visualization of Key Concepts

Covalent_Inhibition Enzyme Enzyme-Lysine (Nucleophile) Schiff_Base Covalent Enzyme-Inhibitor Complex (Schiff Base) Enzyme->Schiff_Base + Inhibitor 4-Formyl-5-methoxy-N-phenylnicotinamide (Electrophilic Aldehyde) Inhibitor->Schiff_Base

Caption: Hypothesized covalent modification of a lysine residue by 4-Formyl-5-methoxy-N-phenylnicotinamide.

Conclusion

The application notes and protocols outlined in this document provide a comprehensive framework for the systematic evaluation of 4-Formyl-5-methoxy-N-phenylnicotinamide. By employing a tiered approach encompassing primary screening, mechanistic studies, and cell-based assays, researchers can effectively elucidate the compound's biological activity, identify its molecular targets, and assess its potential as a novel therapeutic agent. The inherent reactivity of the formyl group and the established pharmacophoric nature of the nicotinamide core make this compound a compelling candidate for further investigation in drug discovery programs.

References

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Sources

Application Notes and Protocols for Cell-Based Assays with 4-Formyl-5-methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: Targeting the Unfolded Protein Response with 4-Formyl-5-methoxy-N-phenylnicotinamide

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. A variety of physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER function but can trigger apoptosis if the stress is too severe or prolonged.

One of the key sensors of the UPR is the inositol-requiring enzyme 1α (IRE1α), a bifunctional kinase and endoribonuclease (RNase).[1][2] Upon activation by ER stress, IRE1α's RNase domain catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[2] This splicing event removes a 26-nucleotide intron, leading to a frameshift and the translation of the active transcription factor, spliced XBP1 (XBP1s).[2] XBP1s then translocates to the nucleus and upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to alleviate the protein folding load.[2]

Given its central role in the UPR, the IRE1α-XBP1 pathway has emerged as a promising therapeutic target for diseases characterized by chronic ER stress, such as multiple myeloma and other cancers.[3][4] 4-Formyl-5-methoxy-N-phenylnicotinamide, based on its structural features, is hypothesized to be a small molecule inhibitor of the IRE1α RNase domain. This guide provides a comprehensive suite of cell-based assays to characterize the activity and cellular effects of this compound.

Hypothesized Mechanism of Action

4-Formyl-5-methoxy-N-phenylnicotinamide is predicted to function as an inhibitor of the IRE1α endoribonuclease activity. This inhibition is expected to block the splicing of XBP1 mRNA, thereby preventing the production of the active XBP1s transcription factor and attenuating the downstream UPR signaling cascade.

IRE1a_Pathway_Inhibition cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (inactive) ER_Stress->IRE1a_inactive activates IRE1a_active IRE1α (active) (Dimerized & Autophosphorylated) IRE1a_inactive->IRE1a_active XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1s_protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_protein translates to Compound 4-Formyl-5-methoxy- N-phenylnicotinamide Compound->IRE1a_active inhibits RNase activity UPR_Genes UPR Target Genes (e.g., ERdj4, p58IPK) XBP1s_protein->UPR_Genes upregulates Cell_Survival Adaptive Response (Cell Survival) UPR_Genes->Cell_Survival Experimental_Workflow Start Start: Compound Synthesis & Characterization Assay1 Assay 1: XBP1 Splicing Assay (RT-PCR) Start->Assay1 Primary Validation Assay2 Assay 2: Western Blot for Downstream Markers Assay1->Assay2 Confirm Protein Level Effects Assay3 Assay 3: XBP1s Reporter Assay Assay2->Assay3 Quantify Transcriptional Activity Assay4 Assay 4: Cell Viability/ Apoptosis Assays Assay3->Assay4 Assess Phenotypic Outcome Conclusion Conclusion: Mechanism of Action & Cellular Effects Profiled Assay4->Conclusion

Caption: Recommended experimental workflow for compound characterization.

Assay 1: Direct Measurement of IRE1α RNase Activity via XBP1 Splicing Assay

Rationale: The most direct method to assess the inhibition of IRE1α's RNase activity in a cellular context is to measure the splicing of its primary substrate, XBP1 mRNA. This assay utilizes reverse transcription PCR (RT-PCR) to distinguish between the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA.

Cell Line Selection: Multiple myeloma cell lines such as RPMI 8226 or MM.1S are excellent models as they exhibit high basal levels of XBP1 splicing due to chronic ER stress. [4]Alternatively, cell lines like HEK293T or HeLa can be used, but will require treatment with an ER stress-inducing agent like tunicamycin or thapsigargin to activate the IRE1α pathway.

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment:

    • Prepare a stock solution of 4-Formyl-5-methoxy-N-phenylnicotinamide in DMSO.

    • Pre-treat cells with a dose range of the compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Induction of ER Stress (if necessary):

    • If using a non-myeloma cell line, add an ER stress inducer (e.g., 2.5 µg/mL tunicamycin or 1 µM thapsigargin) to the media.

    • Incubate for an additional 4-6 hours.

  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • PCR Amplification:

    • Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.

      • Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'

      • Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'

    • PCR conditions will need to be optimized but a general protocol is: 95°C for 5 min, followed by 30-35 cycles of 95°C for 30s, 58°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.

  • Gel Electrophoresis:

    • Resolve the PCR products on a 3% agarose gel.

    • Expected Results:

      • XBP1u: Larger PCR product

      • XBP1s: Smaller PCR product (due to intron removal)

    • A dose-dependent decrease in the XBP1s band and a corresponding increase in the XBP1u band in compound-treated samples would indicate inhibition of IRE1α RNase activity.

Treatment GroupER Stress InducerCompound Conc.Expected XBP1s Band IntensityExpected XBP1u Band Intensity
Untreated Control--Low/NoneHigh
Vehicle Control+0 µMHighLow
Compound+0.1 µMModerately HighModerately Low
Compound+1 µMLowHigh
Compound+10 µMVery Low/NoneVery High
Assay 2: Western Blot Analysis of Downstream UPR Markers

Rationale: Inhibition of XBP1 splicing should lead to a reduction in XBP1s protein levels and consequently affect the expression of its downstream target genes. Western blotting can be used to monitor these changes at the protein level.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells in a 6- or 10-cm dish as described in Assay 1, but extend the incubation time to 16-24 hours to allow for changes in protein expression.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Probe the membrane with primary antibodies against:

      • XBP1s: To directly confirm the reduction of the spliced protein.

      • BiP/GRP78: A key ER chaperone whose expression is often upregulated during ER stress.

      • CHOP/GADD153: A pro-apoptotic transcription factor induced by prolonged or severe ER stress.

      • β-actin or GAPDH: As a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: Successful inhibition by 4-Formyl-5-methoxy-N-phenylnicotinamide should result in a dose-dependent decrease in XBP1s protein levels. The effect on other markers like BiP and CHOP can provide insights into the overall impact on the UPR.

Assay 3: XBP1s Transcriptional Activity Reporter Assay

Rationale: To quantify the functional consequence of XBP1s inhibition, a reporter gene assay can be employed. This assay typically uses a plasmid containing a luciferase or fluorescent protein gene under the control of a promoter with XBP1s binding sites (ER stress response elements, ERSE).

Protocol:

  • Transfection:

    • Seed cells (HEK293T are well-suited for transfection) in a 24- or 96-well plate.

    • Co-transfect cells with an XBP1s-responsive reporter plasmid (e.g., pERSE-Luc) and a control plasmid for normalization (e.g., a Renilla luciferase vector).

  • Compound Treatment and Stress Induction:

    • After 24 hours, pre-treat the transfected cells with the compound or vehicle for 1-2 hours.

    • Induce ER stress with tunicamycin or thapsigargin and incubate for an additional 12-16 hours.

  • Lysis and Luminescence Measurement:

    • Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system and a plate reader.

  • Data Analysis:

    • Normalize the firefly luciferase activity (from the ERSE reporter) to the Renilla luciferase activity (from the control plasmid).

    • A dose-dependent decrease in normalized luciferase activity in compound-treated wells indicates inhibition of XBP1s transcriptional activity.

ConditionNormalized Luciferase Activity (Fold Change vs. Unstressed)
Unstressed1.0
Stressed + Vehicle~10-20
Stressed + Low [Compound]~5-10
Stressed + High [Compound]~1-2
Assay 4: Cell Viability and Apoptosis Assays

Rationale: Since the IRE1α-XBP1 pathway is a pro-survival branch of the UPR, its inhibition can sensitize cells, particularly cancer cells under chronic ER stress, to apoptosis. [3] Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate.

    • Treat with a dose range of 4-Formyl-5-methoxy-N-phenylnicotinamide for 48-72 hours. It is often informative to test the compound alone and in combination with other ER stress-inducing chemotherapeutics (e.g., bortezomib in multiple myeloma cells). [3]2. Viability Assessment:

    • Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin and measure luminescence or fluorescence, respectively, with a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

  • Apoptosis Assessment (optional but recommended):

    • For a more detailed analysis, treat cells as above and then measure apoptosis using:

      • Caspase-Glo® 3/7 Assay (Promega): Measures the activity of executioner caspases.

      • Annexin V/Propidium Iodide Staining: Can be analyzed by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.

Expected Outcome: In cancer cell lines dependent on the UPR for survival, 4-Formyl-5-methoxy-N-phenylnicotinamide is expected to induce a dose-dependent decrease in cell viability and an increase in apoptosis.

Conclusion

The protocols outlined in this application note provide a robust framework for the cellular characterization of 4-Formyl-5-methoxy-N-phenylnicotinamide as a putative IRE1α RNase inhibitor. By systematically evaluating its effect on XBP1 splicing, downstream signaling, transcriptional activity, and cell fate, researchers can build a comprehensive profile of this compound's mechanism of action and therapeutic potential.

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Application Note: High-Throughput Screening of 4-Formyl-5-methoxy-N-phenylnicotinamide for Modulators of a Hypothetical Kinase Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of Novel Nicotinamide Derivatives in Drug Discovery

High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel bioactive compounds.[1][2][3] The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous coenzymes and pharmacologically active agents. The strategic functionalization of this scaffold can lead to compounds with novel biological activities. This application note describes a detailed protocol for the high-throughput screening of a novel nicotinamide derivative, 4-Formyl-5-methoxy-N-phenylnicotinamide, to identify potential modulators of a hypothetical kinase signaling pathway implicated in oncogenesis.

While direct biological data for 4-Formyl-5-methoxy-N-phenylnicotinamide is not extensively available, the electronic properties of its functional groups suggest potential for targeted interactions. The electron-withdrawing nature of the formyl group and the electron-donating methoxy group can influence the molecule's interaction with protein targets, such as the active sites of enzymes.[4] This makes it an interesting candidate for screening against various biological targets.

This guide provides a comprehensive framework for a fluorescence-based HTS assay, designed to be robust, scalable, and amenable to automation.[5][6][7] It is intended for researchers, scientists, and drug development professionals engaged in the identification of novel therapeutic leads.

Assay Principle: A Fluorescence-Based Kinase Inhibition Assay

The hypothetical screening assay is designed to identify inhibitors of "Kinase-X," a putative serine/threonine kinase. The assay relies on the principle of fluorescence polarization (FP), a technique well-suited for HTS due to its homogeneous format and high sensitivity.[7]

In this assay, a fluorescently labeled peptide substrate is incubated with Kinase-X and ATP. Upon phosphorylation by the kinase, the peptide is no longer recognized by a specific phosphopeptide-binding antibody. This binding event is detected by a change in the fluorescence polarization of the solution. Small molecule inhibitors of Kinase-X will prevent the phosphorylation of the substrate, thus allowing the antibody to bind and resulting in a high FP signal.

Key Assay Components:

  • Kinase-X: The purified recombinant enzyme target.

  • Fluorescently Labeled Peptide Substrate: A synthetic peptide with a phosphorylation site for Kinase-X, conjugated to a fluorophore.

  • Phosphopeptide-Binding Antibody: An antibody that specifically recognizes the phosphorylated form of the peptide substrate.

  • ATP: The phosphate donor for the kinase reaction.

  • 4-Formyl-5-methoxy-N-phenylnicotinamide: The test compound.

Experimental Workflow & Protocols

The HTS workflow is designed for execution in 384-well microplates to facilitate automation and minimize reagent consumption.[8][9]

Diagram of the HTS Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Compound Plate Preparation (4-Formyl-5-methoxy-N-phenylnicotinamide in DMSO) Dispensing Dispense Reagents & Compound to 384-well Plate Compound_Prep->Dispensing Reagent_Prep Reagent Preparation (Kinase-X, Peptide, ATP, Antibody) Reagent_Prep->Dispensing Incubation Incubation (Kinase Reaction) Dispensing->Incubation Detection_Step Add Detection Reagents (Antibody) Incubation->Detection_Step Final_Incubation Final Incubation Detection_Step->Final_Incubation Plate_Reading Read Fluorescence Polarization Final_Incubation->Plate_Reading QC Quality Control (Z'-factor calculation) Plate_Reading->QC Hit_ID Hit Identification QC->Hit_ID

Caption: High-throughput screening workflow for 4-Formyl-5-methoxy-N-phenylnicotinamide.

Detailed Protocol

1. Compound Plate Preparation:

  • Prepare a stock solution of 4-Formyl-5-methoxy-N-phenylnicotinamide in 100% DMSO.

  • Using an acoustic liquid handler, serially dilute the compound stock to create a concentration gradient in a 384-well compound plate.

  • Include positive controls (a known Kinase-X inhibitor) and negative controls (DMSO only) in dedicated wells.[9]

2. Reagent Preparation:

  • Prepare a 2X Kinase-X enzyme solution in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Prepare a 2X fluorescently labeled peptide substrate and ATP solution in assay buffer. The final ATP concentration should be at the Km value for Kinase-X to ensure sensitivity to competitive inhibitors.

3. Assay Execution:

  • Using a multi-channel liquid handler, dispense 5 µL of the 2X Kinase-X solution into all wells of a 384-well assay plate.

  • Transfer 50 nL of the compound solutions from the compound plate to the assay plate.

  • To initiate the kinase reaction, add 5 µL of the 2X peptide/ATP solution to all wells.

  • Centrifuge the plates briefly to ensure proper mixing.

  • Incubate the reaction at 30°C for 60 minutes.

4. Signal Detection:

  • Stop the kinase reaction by adding 10 µL of a stop/detection solution containing the phosphopeptide-binding antibody and EDTA.

  • Incubate at room temperature for 30 minutes to allow for antibody binding.

  • Read the fluorescence polarization on a suitable plate reader.

Data Analysis and Interpretation

1. Quality Control:

  • The quality of the HTS assay is determined by calculating the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[8] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8]

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls.
  • μ_pos and μ_neg are the means of the positive and negative controls.

2. Hit Identification:

  • Hits are typically defined as compounds that produce a signal greater than three standard deviations from the mean of the negative controls.[8]

  • The percent inhibition for each compound can be calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

Table 1: Representative HTS Data and QC Metrics

ParameterValueInterpretation
Negative Control (DMSO) Mean FP150 mPBaseline signal (no inhibition)
Positive Control (Staurosporine) Mean FP350 mPMaximum signal (full inhibition)
Z'-Factor0.75Excellent assay quality
Hit Threshold (% Inhibition)> 50%Initial cutoff for active compounds

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway in which Kinase-X plays a crucial role. Inhibition of Kinase-X by a compound like 4-Formyl-5-methoxy-N-phenylnicotinamide could block downstream signaling events that contribute to cell proliferation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Kinase_X Kinase-X Upstream_Kinase->Kinase_X Activates Downstream_Substrate Downstream Substrate Kinase_X->Downstream_Substrate Phosphorylates Transcription_Factor Transcription Factor Downstream_Substrate->Transcription_Factor Gene_Expression Gene Expression (Cell Proliferation) Transcription_Factor->Gene_Expression Test_Compound 4-Formyl-5-methoxy- N-phenylnicotinamide Test_Compound->Kinase_X Inhibits

Caption: Hypothetical signaling pathway involving Kinase-X.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Z'-Factor (<0.5) Reagent instability, dispensing errors, inappropriate incubation times.Verify reagent integrity, calibrate liquid handlers, optimize incubation times.
High Plate-to-Plate Variability Inconsistent environmental conditions, edge effects.Monitor temperature and humidity, use a plate layout that minimizes edge effects.[9]
False Positives Compound autofluorescence, aggregation.Screen for autofluorescence, perform counter-screens and secondary assays to confirm activity.
False Negatives Low compound potency, poor solubility.Re-screen at higher concentrations, assess compound solubility in assay buffer.

Conclusion

This application note provides a robust and detailed framework for the high-throughput screening of 4-Formyl-5-methoxy-N-phenylnicotinamide as a potential modulator of a hypothetical kinase pathway. The described fluorescence polarization assay is a reliable method for identifying initial "hit" compounds.[1][10] Subsequent hit confirmation and validation studies, including dose-response curves and secondary assays, are essential next steps in the drug discovery pipeline.[8] The adaptability of this protocol makes it a valuable tool for the broader exploration of novel chemical entities in various therapeutic areas.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • ACS Chemical Biology. (2025, June 10). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Publications. Retrieved from [Link]

  • PubMed Central. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. High-throughput screening. Retrieved from [Link]

  • PubMed Central. A High-Throughput Screening Method for Small-Molecule Inhibitors of the Aberrant Mutant SOD1 and Dynein Complex Interaction. National Institutes of Health. Retrieved from [Link]

  • PubMed Central. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. National Institutes of Health. Retrieved from [Link]

  • PubMed Central. High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mutated melanoma. National Institutes of Health. Retrieved from [Link]

  • Malvern Panalytical. (2022, April 18). High Throughput In Vitro Screening for Transdermal Drug Delivery. Retrieved from [Link]

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  • PubMed. High-Throughput Screening: today's biochemical and cell-based approaches. National Institutes of Health. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 4-Formyl-5-methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold Ripe for Discovery

4-Formyl-5-methoxy-N-phenylnicotinamide is a heterocyclic compound featuring a privileged nicotinamide core, a structure prevalent in numerous biologically active molecules and pharmaceuticals.[1] The strategic placement of a reactive formyl group, a stabilizing methoxy substituent, and a modifiable N-phenyl amide moiety makes this molecule a highly attractive starting point for medicinal chemistry campaigns and drug discovery programs. The derivatization of this scaffold allows for the systematic exploration of structure-activity relationships (SAR), aiming to optimize potency, selectivity, and pharmacokinetic properties.[2]

This comprehensive technical guide provides an in-depth exploration of various methodologies for the derivatization of 4-Formyl-5-methoxy-N-phenylnicotinamide. We will delve into the chemical logic behind the chosen synthetic routes and provide detailed, field-proven protocols for the modification of its key functional groups. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel chemical entities.

Strategic Derivatization Pathways

The structure of 4-Formyl-5-methoxy-N-phenylnicotinamide offers three primary handles for chemical modification: the formyl group, the N-phenyl amide, and the aromatic rings. The following sections will detail protocols for derivatization at each of these sites.

G Parent Molecule Parent Molecule Formyl Group Derivatization Formyl Group Derivatization Parent Molecule->Formyl Group Derivatization Position 4 Amide Modification Amide Modification Parent Molecule->Amide Modification Position 3 Aromatic Ring Substitution Aromatic Ring Substitution Parent Molecule->Aromatic Ring Substitution Pyridine & Phenyl Rings

Caption: Key derivatization sites on the 4-Formyl-5-methoxy-N-phenylnicotinamide scaffold.

I. Derivatization of the 4-Formyl Group: A Gateway to Diverse Functionalities

The aldehyde at the 4-position is a versatile functional group, amenable to a wide array of chemical transformations. This allows for the introduction of various substituents that can modulate the molecule's steric and electronic properties.

A. Reductive Amination: Introduction of Amino Moieties

Reductive amination is a robust and widely used method for the formation of C-N bonds.[2] It proceeds via the in-situ formation of an imine, which is then reduced to the corresponding amine.[2] This one-pot reaction is highly efficient for converting aldehydes into secondary and tertiary amines. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and selective option.[3]

G start 4-Formyl-5-methoxy-N-phenylnicotinamide + Primary/Secondary Amine step1 Imine/Iminium Ion Formation start->step1 step2 Reduction (e.g., NaBH(OAc)3) step1->step2 end N-Substituted Aminomethyl Derivative step2->end

Caption: Workflow for the reductive amination of the formyl group.

Protocol 1: Reductive Amination with a Primary Amine

  • Dissolution: In a round-bottom flask, dissolve 4-Formyl-5-methoxy-N-phenylnicotinamide (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Amine Addition: Add the desired primary amine (1.1 eq) to the solution.

  • Stirring: Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reagent/ParameterConditionRationale
Reducing Agent Sodium triacetoxyborohydrideMild and selective for imines over aldehydes.[3]
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent that favors imine formation.
Temperature Room TemperatureSufficient for imine formation and reduction.
Stoichiometry Amine (1.1 eq), NaBH(OAc)₃ (1.5 eq)Slight excess of amine drives imine formation; excess reducing agent ensures complete conversion.
B. Oxidation to a Carboxylic Acid

Oxidation of the formyl group to a carboxylic acid introduces a key functional group for further derivatization, such as amide or ester formation. Various oxidizing agents can be used, including potassium permanganate (KMnO₄) or chromium-based reagents.[4] A milder and more environmentally friendly option is the use of Oxone®.[5]

Protocol 2: Oxidation with Oxone®

  • Suspension: Suspend 4-Formyl-5-methoxy-N-phenylnicotinamide (1.0 eq) in a mixture of water and a co-solvent like ethanol.

  • Oxidant Addition: Add Oxone® (potassium peroxymonosulfate) (2.0 eq) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Product Isolation: Upon completion, the carboxylic acid product often precipitates from the reaction mixture. If not, the product can be isolated by adjusting the pH and extracting with an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

C. Wittig Reaction: Formation of Alkenes

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[6] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[7] This allows for the introduction of a carbon-carbon double bond with a wide variety of substituents.

Protocol 3: Wittig Olefination

  • Ylide Generation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare the phosphorus ylide by deprotonating the corresponding phosphonium salt with a strong base like n-butyllithium (n-BuLi) in an anhydrous solvent such as THF.

  • Aldehyde Addition: Cool the ylide solution to a low temperature (e.g., -78 °C) and slowly add a solution of 4-Formyl-5-methoxy-N-phenylnicotinamide (1.0 eq) in THF.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The crude product, which contains triphenylphosphine oxide as a byproduct, is purified by column chromatography.[8]

D. Formation of Imines, Oximes, and Hydrazones

The formyl group can readily undergo condensation reactions with primary amines, hydroxylamine, and hydrazine to form imines (Schiff bases), oximes, and hydrazones, respectively.[9][10][11] These derivatives can serve as final products or as intermediates for further transformations.

Protocol 4: General Procedure for Imine/Oxime/Hydrazone Formation

  • Dissolution: Dissolve 4-Formyl-5-methoxy-N-phenylnicotinamide (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Reagent Addition: Add the corresponding nucleophile (primary amine, hydroxylamine hydrochloride, or hydrazine hydrate) (1.1 eq). For hydroxylamine hydrochloride, a mild base like sodium acetate or pyridine may be added to liberate the free hydroxylamine.[12]

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often rapid, and the product may precipitate out of solution.

  • Isolation: The product can be isolated by filtration, washed with a cold solvent, and dried. If the product is soluble, it can be isolated by solvent evaporation followed by purification.

II. Modification of the N-Phenyl Amide Moiety: Tailoring the 'Southern' Region

Direct modification of the amide bond is challenging. A more practical and versatile approach to introduce diversity at this position is to synthesize analogues with different substituents on the aniline ring. This involves the formation of the amide bond between a 4-formyl-5-methoxynicotinic acid precursor and a library of substituted anilines.

G start 4-Formyl-5-methoxynicotinic Acid + Substituted Aniline step1 Carboxylic Acid Activation (e.g., EDC, HOBt) start->step1 step2 Amide Bond Formation step1->step2 end N-Substituted Phenylnicotinamide Analogues step2->end

Caption: Synthetic workflow for generating N-phenyl amide analogues.

Protocol 5: Amide Coupling with Substituted Anilines

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-formyl-5-methoxynicotinic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at 0 °C for 30 minutes.

  • Aniline Addition: Add the desired substituted aniline (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography or recrystallization.

Reagent/ParameterConditionRationale
Coupling Agents EDC/HOBtEfficiently activates the carboxylic acid for amidation and minimizes side reactions.[13]
Solvent Anhydrous DCM or DMFAprotic solvents that do not interfere with the coupling reaction.
Temperature 0 °C to Room TemperatureInitial cooling controls the activation step, followed by room temperature for the coupling.

III. Electrophilic Aromatic Substitution: Modifying the Aromatic Cores

Electrophilic aromatic substitution (EAS) offers a pathway to introduce substituents directly onto the pyridine and phenyl rings.[3] The position of substitution is governed by the directing effects of the existing functional groups.[2]

A. Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards EAS compared to benzene due to the electron-withdrawing nature of the nitrogen atom.[9] The existing substituents on the pyridine ring of the target molecule are:

  • -CONHPh (at C3): An electron-withdrawing, meta-directing group.

  • -CHO (at C4): A strong electron-withdrawing, meta-directing group.

  • -OCH₃ (at C5): An electron-donating, ortho, para-directing group.

The powerful activating and ortho, para-directing effect of the methoxy group at C5 will likely dominate, directing incoming electrophiles to the C2 and C6 positions. However, the C6 position is sterically less hindered.

B. Substitution on the Phenyl Ring

The N-phenyl ring is substituted with the nicotinamide moiety, which is an amide. The amide group is an activating, ortho, para-directing group. Therefore, electrophilic substitution is expected to occur at the ortho and para positions of the phenyl ring.

Protocol 6: General Conditions for Nitration (Illustrative Example)

Caution: Nitrating agents are highly corrosive and potentially explosive. Handle with extreme care in a fume hood.

  • Dissolution: Dissolve 4-Formyl-5-methoxy-N-phenylnicotinamide (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0 °C.

  • Nitrating Agent Addition: Slowly add a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid.

  • Reaction: Stir the reaction at 0 °C to room temperature for a specified time, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or Na₂CO₃).

  • Isolation and Purification: The product can be collected by filtration or extracted with an organic solvent, followed by purification.

Conclusion

The derivatization of 4-Formyl-5-methoxy-N-phenylnicotinamide provides a rich platform for the generation of diverse chemical libraries. The protocols outlined in this guide offer reliable and reproducible methods for modifying the key functional groups of this versatile scaffold. By systematically exploring the chemical space around this core, researchers can unlock new therapeutic potentials and advance the field of drug discovery.

References

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  • Directing Effects of Substituents in Conjugation with the Benzene Ring. (2015, July 18). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023, February 17). MDPI. Retrieved January 25, 2026, from [Link]

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Application Note: A Multi-Platform Strategy for the Robust Quantification and Identification of 4-Formyl-5-methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the detection, quantification, and identification of 4-Formyl-5-methoxy-N-phenylnicotinamide. Recognizing the critical need for robust and reliable analytical procedures in drug development, this guide details primary, confirmatory, and alternative methods, with a principal focus on High-Performance Liquid Chromatography (HPLC). We present a foundational strategy for method development, followed by detailed protocols for implementation and validation in accordance with international regulatory standards. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific matrices and instrumentation.

Introduction and Compound Profile

4-Formyl-5-methoxy-N-phenylnicotinamide is a substituted nicotinamide derivative. Its structure, featuring a pyridine core, an amide linkage, and reactive formyl and methoxy functional groups, suggests a unique chemical profile that requires well-defined analytical control. The presence of multiple chromophores indicates strong UV absorbance, making it an ideal candidate for HPLC-UV analysis. The accurate and precise measurement of this compound is paramount for ensuring quality, stability, and purity in research and pharmaceutical manufacturing settings.

This guide is built upon the principles of analytical quality by design (QbD), emphasizing a systematic approach to method development as outlined in ICH and FDA guidelines.[1][2][3][4] The objective is to establish a reliable analytical framework that ensures the method is fit for its intended purpose throughout its lifecycle.[1][3]

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and precision for quantifying non-volatile and thermally labile compounds.[5][6] A reversed-phase (RP) method is the logical starting point for 4-Formyl-5-methoxy-N-phenylnicotinamide, given its moderate polarity imparted by the aromatic rings and amide group.

Rationale for Method Development Choices
  • Column Chemistry: A C18 (octadecylsilyl) stationary phase is selected for its versatility and robust hydrophobic retention of aromatic compounds. This provides a strong foundation for initial separation.

  • Mobile Phase: A gradient elution using acetonitrile and water is chosen. Acetonitrile offers low UV cutoff and viscosity, ensuring good chromatographic efficiency. An acidic modifier, such as 0.1% formic acid, is incorporated to control the ionization state of the pyridine nitrogen. This is critical for achieving sharp, symmetrical peaks by preventing silanol interactions on the stationary phase.

  • Detection Wavelength (λmax): The compound's structure contains multiple chromophores (substituted pyridine and phenyl rings). The UV spectrum of pyridine shows absorption maxima around 254 nm.[7] The extended conjugation in the target molecule will likely shift the maximum absorption to a higher wavelength. Therefore, a photodiode array (PDA) detector should be used initially to determine the optimal λmax for maximum sensitivity, predicted to be in the 250-300 nm range.

Detailed Protocol: HPLC-UV Analysis

Objective: To quantify the concentration of 4-Formyl-5-methoxy-N-phenylnicotinamide in a sample solution.

Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, and PDA or UV/Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Reference standard of 4-Formyl-5-methoxy-N-phenylnicotinamide.

  • Class A volumetric glassware.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard in a 50:50 mixture of acetonitrile and water at 1.0 mg/mL.

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the 50:50 acetonitrile/water diluent to achieve a theoretical concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 5 µmStandard for retaining moderately polar aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACNProvides good peak shape and resolution.
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% BEnsures elution of the analyte and washout of late-eluting impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnhances reproducibility of retention time.
Injection Vol. 10 µLBalances sensitivity with peak shape.
Detection PDA/UV at optimal λmax (est. 260 nm)Provides high sensitivity based on the compound's chromophores.
  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of a mid-range standard solution.

    • The system is deemed suitable for use if it meets the criteria outlined in the table below, which are based on USP General Chapter <621>.[8][9][10][11][12]

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Confirmatory Method: LC-MS for Identity Confirmation

For unequivocal identification, especially in complex matrices or for stability studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. It provides molecular weight information and structural fragments, offering superior specificity.[5]

Rationale for LC-MS Approach
  • Ionization: Electrospray Ionization (ESI) in positive mode is recommended. The pyridine nitrogen is a basic site that will readily accept a proton to form the [M+H]⁺ ion.

  • Fragmentation: Tandem MS (MS/MS) can be used to generate characteristic fragment ions for structural confirmation. Expected fragmentation pathways include cleavage of the amide bond and losses from the pyridine ring.

Detailed Protocol: LC-MS Analysis

Objective: To confirm the identity of the analyte peak observed in the HPLC-UV analysis.

Procedure:

  • LC System: Use the same HPLC method developed in Section 2.2. The flow can be split post-column if necessary to accommodate the MS inlet.

  • Mass Spectrometer Conditions:

ParameterRecommended SettingJustification
Ionization Source Electrospray Ionization (ESI)Ideal for polar molecules like substituted nicotinamides.
Polarity PositiveThe pyridine nitrogen is readily protonated.
Scan Mode Full Scan (for MW confirmation)MS/MS (for structural fragments)Provides both molecular weight and structural data.
Mass Range m/z 100-500Covers the expected molecular weight of the analyte.
Collision Energy (for MS/MS) Ramped (e.g., 10-40 eV)To generate a rich fragmentation spectrum.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary choice, GC-MS can serve as a valuable orthogonal technique, particularly for identifying volatile or semi-volatile impurities.[13][14] Due to the likely high boiling point of 4-Formyl-5-methoxy-N-phenylnicotinamide, direct analysis may be challenging. Derivatization of the aldehyde group can enhance volatility.

Detailed Protocol: GC-MS with Derivatization

Objective: To provide an alternative separation and identification technique.

Procedure:

  • Derivatization:

    • React the sample with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA) to form a stable, volatile oxime derivative of the formyl group.[15] This also introduces a highly electronegative moiety, enhancing sensitivity in electron capture or negative chemical ionization modes.

  • GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Inlet Temp. 280 °C
Oven Program Start at 100 °C, hold 1 min, ramp at 15 °C/min to 300 °C, hold 5 min
Carrier Gas Helium, constant flow of 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV

Analytical Method Validation Strategy

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[16] The validation must be performed according to ICH Q2(R2) guidelines.[1][17][18][19][20]

Validation Workflow

The following diagram outlines the logical flow for validating the primary HPLC-UV assay method.

ValidationWorkflow cluster_prep Phase 1: Preparation cluster_report Phase 3: Reporting ATP Define Analytical Target Profile (ATP) Protocol Write Validation Protocol ATP->Protocol Specificity Specificity (Peak Purity, Placebo) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N or Slope) Precision->LOD_LOQ Robustness Robustness (Flow, Temp, pH) LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report Lifecycle Implement for Routine Use Report->Lifecycle

Caption: Workflow for analytical method validation according to ICH guidelines.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation characteristics and typical acceptance criteria for a quantitative impurity or assay method.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak is spectrally pure (by PDA); no interference from placebo or known impurities.
Linearity Proportionality of signal to concentration.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range Concentration interval of reliable measurement.For assay: 80-120% of test concentration.For impurities: LOQ to 120% of specification.
Accuracy Closeness of test results to the true value.98.0% - 102.0% recovery for assay.Recovery depends on concentration for impurities.
Precision Agreement among a series of measurements.Repeatability (Intra-assay): RSD ≤ 2.0%Intermediate Precision (Inter-assay): RSD ≤ 2.0%
LOD Lowest amount that can be detected.Signal-to-Noise Ratio (S/N) ≥ 3
LOQ Lowest amount that can be quantified reliably.S/N ≥ 10; precision and accuracy must meet requirements at this level.
Robustness Capacity to remain unaffected by small variations.System suitability parameters remain within limits after deliberate changes (e.g., ±5% flow rate, ±2°C temp.).

Sample Preparation and Analysis Workflow

The overall process from sample receipt to final data reporting requires a systematic and documented approach to ensure data integrity.

AnalysisWorkflow Sample Sample Receipt & Login Prep Standard & Sample Preparation Sample->Prep SST System Suitability Test (SST) Prep->SST Sequence Run Analytical Sequence (HPLC/LC-MS) SST->Sequence Processing Data Processing & Integration Sequence->Processing Review Data Review & Verification Processing->Review Report Final Report Generation Review->Report

Caption: General workflow for sample analysis from receipt to reporting.

Conclusion

This application note provides a robust, multi-faceted strategy for the analysis of 4-Formyl-5-methoxy-N-phenylnicotinamide. The primary RP-HPLC-UV method offers reliable quantification for routine quality control, while the LC-MS and GC-MS methods provide essential orthogonal techniques for identity confirmation and impurity profiling. The successful implementation of these methods, underpinned by a thorough validation strategy compliant with ICH guidelines, will ensure high-quality, reliable, and defensible analytical data throughout the drug development lifecycle.

References

  • PeerJ. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. Retrieved from [Link]

  • Oxford Academic. (n.d.). Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. Retrieved from [Link]

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  • PubMed Central (PMC). (n.d.). Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice. Retrieved from [Link]

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  • ACS Publications. (n.d.). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Retrieved from [Link]

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  • PubMed Central (PMC). (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Retrieved from [Link]

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  • Royal Society of Chemistry. (2024). Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. Retrieved from [Link]

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Application Notes & Protocols for 4-Formyl-5-methoxy-N-phenylnicotinamide in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its derivatives have demonstrated a wide spectrum of biological activities, including roles as anti-inflammatory, antimicrobial, and anticancer agents. This document provides a detailed guide for researchers on the potential applications and experimental protocols for a novel derivative, 4-Formyl-5-methoxy-N-phenylnicotinamide. While specific data for this exact molecule is not yet prevalent in published literature, this guide is constructed based on established principles of medicinal chemistry and data from structurally analogous compounds. We will explore its synthetic strategy, potential biological targets, and detailed protocols for its evaluation.

The unique structural features of 4-Formyl-5-methoxy-N-phenylnicotinamide, namely the electrophilic formyl group, the electron-donating methoxy group, and the N-phenyl amide, suggest a rich potential for diverse biological interactions. The formyl group can act as a hydrogen bond acceptor or participate in covalent interactions with nucleophilic residues in enzyme active sites. The methoxy group can influence the electronic properties and metabolic stability of the molecule, while the N-phenyl substituent can be modified to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Part 1: Synthesis and Characterization

A plausible synthetic route for 4-Formyl-5-methoxy-N-phenylnicotinamide would likely involve a multi-step process starting from commercially available materials. The following protocol is a proposed method based on standard organic chemistry transformations.

Proposed Synthetic Protocol:
  • Starting Material: A suitable starting material would be a commercially available substituted nicotinic acid.

  • Formylation: Introduction of the formyl group at the 4-position could be achieved through various methods, such as a Vilsmeier-Haack reaction on an appropriately protected nicotinamide derivative.

  • Methoxylation: The methoxy group at the 5-position could be introduced via nucleophilic aromatic substitution if a suitable leaving group is present, or through other standard aromatic functionalization techniques.

  • Amide Coupling: The final step would involve the coupling of the synthesized 4-formyl-5-methoxynicotinic acid with aniline using standard peptide coupling reagents such as EDC/HOBt or HATU to yield the desired 4-Formyl-5-methoxy-N-phenylnicotinamide.

  • Purification and Characterization: The final product would require purification by column chromatography or recrystallization. Characterization should be performed using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC to confirm its structure and purity.

Part 2: Potential Biological Applications and Screening Protocols

The diverse biological activities of nicotinamide derivatives suggest several potential therapeutic areas for 4-Formyl-5-methoxy-N-phenylnicotinamide.[1] Below are some hypothesized applications and the corresponding experimental protocols to evaluate them.

Anticancer Activity

Nicotinamide derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of nicotinamide phosphoribosyltransferase (NAMPT) and histone deacetylases (HDACs).[2][3] The structural motifs of 4-Formyl-5-methoxy-N-phenylnicotinamide make it a candidate for evaluation in oncology.

This protocol assesses the ability of the compound to inhibit the proliferation of cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 4-Formyl-5-methoxy-N-phenylnicotinamide in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Anti-Angiogenic Activity

The inhibition of new blood vessel formation (angiogenesis) is a crucial strategy in cancer therapy. Some nicotinamide derivatives have been found to inhibit vascular endothelial growth factor (VEGF)-mediated signaling.[4]

This assay evaluates the effect of the compound on the ability of endothelial cells to form capillary-like structures.

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells at a density of 1.5 x 10⁴ cells per well.

  • Compound Treatment: Treat the cells with various concentrations of 4-Formyl-5-methoxy-N-phenylnicotinamide. Include a vehicle control and a known angiogenesis inhibitor (e.g., Sunitinib) as a positive control.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.

  • Imaging and Analysis: Visualize the tube formation under a microscope and capture images. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Antimicrobial and Antifungal Activity

Nicotinamide derivatives have also been explored for their antimicrobial and antifungal properties.[5][6]

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for antibacterial testing, Candida albicans for antifungal testing) in a suitable broth.

  • Compound Dilution: Serially dilute 4-Formyl-5-methoxy-N-phenylnicotinamide in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Part 3: Mechanistic Studies

Should 4-Formyl-5-methoxy-N-phenylnicotinamide demonstrate significant biological activity in the primary screens, further mechanistic studies will be necessary to elucidate its mode of action.

Workflow for Mechanistic Elucidation

G A Active Compound Identified (e.g., in Cytotoxicity Assay) B Target Identification Assays (e.g., Kinase Profiling, HDAC Assay) A->B C Western Blot Analysis (e.g., for key signaling proteins like Akt, ERK) A->C D Cell Cycle Analysis (Flow Cytometry) A->D E Apoptosis Assays (e.g., Annexin V/PI Staining) A->E B->C Validate Target Engagement F In Vivo Efficacy Studies (Xenograft Models) C->F Confirm Cellular Mechanism D->F Confirm Cellular Mechanism E->F Confirm Cellular Mechanism

Caption: Workflow for investigating the mechanism of action of a hit compound.

Data Summary Table

The following table should be used to summarize the experimental data obtained for 4-Formyl-5-methoxy-N-phenylnicotinamide.

Assay TypeCell Line / OrganismEndpointResult (e.g., IC₅₀, MIC)Positive Control
Anticancer
MTT AssayMCF-7IC₅₀Doxorubicin
MTT AssayA549IC₅₀Doxorubicin
MTT AssayHCT-116IC₅₀Doxorubicin
Anti-Angiogenic
Tube Formation AssayHUVEC% InhibitionSunitinib
Antimicrobial
Broth MicrodilutionS. aureusMICVancomycin
Broth MicrodilutionC. albicansMICFluconazole

Conclusion

4-Formyl-5-methoxy-N-phenylnicotinamide represents a novel chemical entity with the potential for diverse biological activities based on the established pharmacology of the nicotinamide scaffold. The protocols outlined in this guide provide a comprehensive framework for its synthesis, characterization, and biological evaluation. Rigorous and systematic investigation of this compound could lead to the discovery of new therapeutic agents.

References

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  • Google Patents. (1990). Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes.
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Application Note & Scale-Up Protocol: Synthesis of 4-Formyl-5-methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-Formyl-5-methoxy-N-phenylnicotinamide, a potentially valuable building block in medicinal chemistry and materials science. The protocol herein is designed for researchers, chemists, and process development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the "how" but also the "why" behind critical process decisions, ensuring a robust and reproducible synthesis. We will explore a proposed synthetic pathway, address potential scale-up challenges, and provide a framework for process validation through in-process controls and analytical checkpoints.

Introduction: The Significance of Substituted Nicotinamides

Substituted nicotinamides are a class of compounds that have garnered significant interest in drug discovery and development. The nicotinamide core, a derivative of niacin (Vitamin B3), is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. The specific substitution pattern of an N-phenyl group, a methoxy group, and a formyl group suggests potential applications as an intermediate in the synthesis of more complex heterocyclic systems, potentially for kinase inhibitors or other targeted therapies. The development of a reliable and scalable synthesis is therefore a critical step towards unlocking the full potential of this and related molecules.

Proposed Synthetic Strategy: A Multi-Step Approach

Given the absence of a widely published direct synthesis for 4-Formyl-5-methoxy-N-phenylnicotinamide, we propose a logical and robust multi-step synthetic route starting from commercially available materials. This strategy is designed with scalability in mind, favoring reactions with good atom economy and manageable work-up procedures.

G A Commercially Available Starting Material B Amidation A->B C Intermediate 1: N-phenylnicotinamide B->C D Methoxylation C->D E Intermediate 2: 5-methoxy-N-phenylnicotinamide D->E F Formylation E->F G Final Product: 4-Formyl-5-methoxy-N-phenylnicotinamide F->G G A Prepare Vilsmeier Reagent (POCl3 + DMF @ 0°C) C Add Vilsmeier Reagent to Starting Material @ 0°C A->C B Dissolve Starting Material in Dichloroethane B->C D Heat Reaction (60-70°C, 4-6h) C->D E Quench on Ice & Neutralize D->E F Extract with DCM E->F G Purify (Recrystallization) F->G

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Formyl-5-methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Formyl-5-methoxy-N-phenylnicotinamide is a multifunctional nicotinamide derivative of significant interest in pharmaceutical and materials science research. Its unique structure, featuring an aromatic aldehyde, a methoxy group, and a phenylamide moiety, presents distinct purification challenges. The aldehyde group is susceptible to oxidation, the amide can participate in strong hydrogen bonding, and the overall planar structure can promote co-crystallization with impurities.

This guide provides field-proven troubleshooting advice and detailed protocols to help researchers overcome common hurdles in obtaining high-purity 4-Formyl-5-methoxy-N-phenylnicotinamide.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles.

Question 1: My crude product is a yellow or brownish solid, and its color darkens upon standing. What is causing this instability and how can I prevent it?

Answer: This discoloration is a classic indicator of product degradation, primarily through the oxidation of the aromatic aldehyde functional group to the corresponding carboxylic acid. Aromatic aldehydes can be sensitive to atmospheric oxygen, light, and trace metal impurities, which can catalyze this process.

Causality: The formyl group (-CHO) is readily oxidized to a carboxylic acid group (-COOH). This impurity is often more polar and can have a different color. The process can be accelerated by exposure to air and light.

Recommended Actions:

  • Inert Atmosphere: During workup and purification, use an inert atmosphere (Nitrogen or Argon) whenever possible, especially during solvent evaporation.

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle to minimize dissolved oxygen.

  • Antioxidant Sparging: For prolonged storage in solution, consider adding a small quantity of a radical inhibitor like BHT (Butylated hydroxytoluene), if compatible with downstream applications.

  • Proper Storage: Store the purified solid under an inert atmosphere at low temperatures (2-8°C) and protected from light.[1][2] The physical appearance of a related compound, tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate, is noted as an off-white to yellow solid, suggesting this color profile is characteristic of similar structures.[1]

Question 2: My TLC and HPLC analyses show a persistent impurity that co-elutes or has a very similar Rf/retention time to my desired product. How can I achieve better separation?

Answer: This is a common challenge when impurities share similar structural and polarity characteristics with the target compound. In the case of 4-Formyl-5-methoxy-N-phenylnicotinamide, a likely culprit is the unreacted N-phenyl-5-methoxynicotinamide starting material from the formylation reaction.

Causality: The starting material lacks only the formyl group, giving it a polarity very close to the product. Standard silica gel chromatography may fail to resolve these two compounds effectively, especially if the column is overloaded.

Recommended Actions:

  • Optimize Column Chromatography:

    • Solvent System Tuning: Systematically vary the polarity of your mobile phase. Small changes in the ratio of a polar modifier (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes or dichloromethane) can significantly impact resolution.

    • Use a Shallow Gradient: If using automated chromatography, a shallow gradient (e.g., 0-10% ethyl acetate in dichloromethane over 20-30 column volumes) can effectively separate closely eluting spots.

    • Reduce Loading: Do not exceed a 1:100 ratio of crude material to silica gel by weight. Overloading is a primary cause of poor separation.

  • Chemical Derivatization (Bisulfite Adduct Formation): If chromatographic methods fail, a highly effective chemical separation technique for aldehydes is the formation of a reversible bisulfite adduct.[3][4][5] The aldehyde reacts with sodium bisulfite to form a water-soluble salt, leaving non-aldehyde impurities in the organic phase. The pure aldehyde can then be regenerated. See Protocol C for a detailed methodology.

Question 3: I am experiencing significant product loss during silica gel column chromatography, and I observe streaking on my TLC plates. What is happening?

Answer: This suggests an unfavorable interaction between your compound and the stationary phase. While some aldehydes can decompose on silica, the combination of the amide and pyridine nitrogen in your molecule can lead to strong, sometimes irreversible, binding to the acidic silanol groups (Si-OH) on the silica surface.[3]

Causality: The lone pair of electrons on the basic pyridine nitrogen and the hydrogen-bonding capability of the amide group can cause strong adsorption to the silica gel. This leads to band tailing (streaking) and, in severe cases, decomposition or permanent retention on the column.

Recommended Actions:

  • Deactivate the Silica: Add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (NEt₃) or pyridine. This base will preferentially interact with the acidic silanol groups, "shielding" your compound and allowing it to elute more cleanly.

  • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase C18 column if your compound has sufficient solubility in compatible solvents (e.g., acetonitrile/water).

  • Solvent Choice: Ensure your crude material is fully dissolved in a minimum amount of solvent before loading. Using a solvent that is too strong for loading can cause the band to spread prematurely.

Detailed Purification Protocols

Workflow for Purification Strategy Selection

The choice of purification method depends on the specific impurity profile of your crude material. The following decision tree illustrates a logical approach to selecting the optimal strategy.

G cluster_paths Purification Paths start Crude Product purity_check Purity Analysis (TLC / HPLC / ¹H NMR) start->purity_check decision Assess Impurity Profile purity_check->decision path1 High Purity (>90%) Minor Baseline Impurities decision->path1 High Purity path2 Multiple Impurities (Starting Material, Byproducts) decision->path2 Mixed Impurities path3 Stubborn Co-eluting Impurity (Confirmed Non-Aldehyde) decision->path3 Co-eluting recrystallize Protocol B: Recrystallization path1->recrystallize final_product Pure Product (>98%) recrystallize->final_product chromatography Protocol A: Flash Chromatography path2->chromatography chromatography->final_product bisulfite Protocol C: Bisulfite Adduct Formation path3->bisulfite bisulfite->final_product

Caption: Decision workflow for selecting the appropriate purification protocol.

Protocol A: Optimized Flash Column Chromatography

This protocol is designed to separate the target compound from common synthesis byproducts.

  • Preparation of Silica Gel Slurry:

    • In a beaker, add silica gel (60 Å, 230-400 mesh) to your initial, low-polarity eluent (e.g., 98:2 Dichloromethane/Ethyl Acetate).

    • Stir to create a uniform slurry and allow it to stand for 5-10 minutes.

  • Packing the Column:

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude 4-Formyl-5-methoxy-N-phenylnicotinamide in a minimal amount of dichloromethane.

    • Expert Tip: For improved resolution, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (e.g., DCM), add silica gel (approx. 2x the weight of your crude), and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity mobile phase and gradually increase the polarity. Monitor the fractions by TLC.

    • A typical gradient might be from 100% Dichloromethane to 95:5 Dichloromethane/Ethyl Acetate. If streaking is observed, add 0.5% triethylamine to the mobile phase.

  • Fraction Collection & Analysis:

    • Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified solid.

Table 1: Recommended Solvent Systems for Column Chromatography

Mobile Phase SystemPolarityExpected Elution Order
Hexane / Ethyl AcetateLow to MediumLess polar byproducts -> Product -> Starting Material -> Polar byproducts
Dichloromethane / Ethyl AcetateMediumLess polar byproducts -> Product -> Starting Material -> Polar byproducts
Dichloromethane / MethanolMedium to HighProduct/Starting Material may elute together. Good for removing very polar impurities.
Protocol B: Recrystallization

Recrystallization is ideal for removing small amounts of impurities from a product that is already relatively pure (>90%).

  • Solvent Screening:

    • In small test tubes, test the solubility of ~10-20 mg of crude product in various solvents (see Table 2). The ideal solvent will dissolve the compound when hot but show poor solubility when cold.[6]

    • An ethanol/water or isopropanol/water mixture is often a good starting point for nicotinamide derivatives.[6][7]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (Optional):

    • If the hot solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through celite or fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.[6]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under vacuum.

Table 2: Potential Solvents for Recrystallization Screening

SolventSolubility (Hot)Solubility (Cold)Notes
EthanolHighModerateGood single solvent or as a pair with water.
IsopropanolHighLowExcellent choice for many amide compounds.
Ethyl AcetateModerateLowGood for removing non-polar impurities.
AcetonitrileHighModerateCan be effective for polar compounds.
WaterLowVery LowPrimarily useful as an anti-solvent with a miscible organic solvent.
Protocol C: Purification via Bisulfite Adduct Formation

This chemical method is exceptionally effective for separating aldehydes from non-aldehyde impurities.[5][8]

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Crude Mixture (Aldehyde + Impurities) in Organic Solvent (e.g., DCM) wash Wash with NaHSO₃(aq) start->wash extract Separate Layers wash->extract impurities Non-Aldehyde Impurities in Organic Layer extract->impurities Organic adduct Water-Soluble Bisulfite Adduct extract->adduct Aqueous discard Discard/Analyze Organic Layer impurities->discard basify Add Base (e.g., NaHCO₃) until pH 8-9 adduct->basify regenerate Regenerated Pure Aldehyde (Precipitates or is Extracted) basify->regenerate final_product Isolate Pure Aldehyde (Filter or Extract) regenerate->final_product

Caption: Workflow for purification of aldehydes via bisulfite adduct formation.

  • Adduct Formation:

    • Dissolve the crude product in a suitable organic solvent (e.g., Dichloromethane or Diethyl Ether) in a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Shake the funnel vigorously for 5-10 minutes. Vent frequently, as the reaction can sometimes generate gas.[5] The bisulfite adduct of the aldehyde will move into the aqueous layer.

  • Separation of Impurities:

    • Allow the layers to separate. Drain the aqueous layer (bottom layer if using DCM) into a flask.

    • Wash the organic layer one more time with a small amount of water and combine the aqueous layers.

    • The organic layer now contains the non-aldehyde impurities and can be discarded.

  • Regeneration of the Aldehyde:

    • Place the combined aqueous layers in a beaker with a stir bar.

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution with vigorous stirring until the pH of the solution is basic (pH ~8-9).

    • The bisulfite adduct will decompose, regenerating the pure aldehyde which will often precipitate out of the aqueous solution as a solid.

  • Isolation:

    • If a precipitate forms, collect the pure product by vacuum filtration, wash with cold water, and dry under vacuum.

    • If the product is oily or does not precipitate, extract the aqueous layer multiple times with fresh dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities from a Vilsmeier-Haack synthesis of this compound? The Vilsmeier-Haack reaction uses a formylating agent generated from a reagent like dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[9][10] The most common impurities include:

  • Unreacted Starting Material: N-phenyl-5-methoxynicotinamide.

  • Hydrolyzed Reagents: Residual dimethylamine hydrochloride from the workup.

  • Side Products: Although the methoxy group is activating, the reaction is generally regioselective. However, minor amounts of other isomers or di-formylated products could potentially form under harsh conditions.

Q2: What are the ideal storage conditions for 4-Formyl-5-methoxy-N-phenylnicotinamide? Based on its functional groups, the compound should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It should be kept in a refrigerator (2-8°C) and protected from direct sunlight to prevent both oxidation and potential long-term degradation.[1][11]

Q3: Which analytical techniques are best for assessing the purity of the final product? A combination of techniques is recommended for a comprehensive assessment:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can detect impurities with distinct proton signals. The aldehyde proton should be visible as a singlet around 9-10 ppm.

  • HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase like acetonitrile/water or methanol/water is a good starting point. Purity is determined by the area percentage of the main peak.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the product and can help identify the mass of any impurities.

  • Melting Point: A sharp melting point range (e.g., within 1-2°C) is a good indicator of high purity. Impurities typically broaden and depress the melting point.

References

  • Tan, D. X., et al. (2010). Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice. Journal of Pineal Research, 49(3), 229-235. [Link]

  • Various Authors. (2015). Is it possible to purify aldehyde by column? ResearchGate. [Link]

  • Richard, J. P., et al. (2011). Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution. Journal of the American Chemical Society, 133(29), 1157-1161. [Link]

  • DE Patent 4447615A. (1984). Process for the purification of nicotinic acid amide I.
  • O'Brien, A. M., & Bommarius, A. S. (2020). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Catalysts, 10(11), 1269. [Link]

  • Umeda, D., et al. (2019). Preparation and characterization of artesunate - Nicotinamide cocrystal by solvent evaporation and slurry method. ResearchGate. [Link]

  • Sawada, H., et al. (1983). Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. Journal of Biochemistry, 94(4), 1277-1285. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Furigay, M. H., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1205-1210. [Link]

  • Montes, A., et al. (2021). An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. ACS Omega, 6(4), 2823-2834. [Link]

  • Lestari, M. L. A. D., et al. (2022). Impact of Preparation Method in Co-Amorphous System. Sciences of Pharmacy, 2(1), 1-10. [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), e57639. [Link]

  • Lu, J., et al. (2018). Cocrystal of Ibuprofen–Nicotinamide: Solid-State Characterization and In Vivo Analgesic Activity Evaluation. Pharmaceutics, 10(2), 70. [Link]

  • JoVE. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. YouTube. [Link]

  • Periasamy, M., & Jayakumar, S. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical Sciences, 131(1), 1-6. [Link]

  • Aitipamula, S., et al. (2011). Cocrystals of Fenamic Acids with Nicotinamide. Crystal Growth & Design, 11(7), 3076-3085. [Link]

  • Clementi, S., et al. (1973). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (11), 1675-1678. [Link]

  • Tan, D. X., et al. (2001). N1-acetyl-N2-formyl-5-methoxykynuramine, a biogenic amine and melatonin metabolite, functions as a potent antioxidant. The FASEB Journal, 15(12), 2294-2296. [Link]

  • Patel, R. P., & Patel, V. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(12), 4619-4627. [Link]

  • Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate. Pharmaffiliates. [Link]

Sources

Technical Support Center: 4-Formyl-5-methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Formyl-5-methoxy-N-phenylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. The information herein is synthesized from established chemical principles and data from related nicotinamide derivatives to provide a robust framework for troubleshooting.

Troubleshooting Guide

This section addresses specific experimental observations that may indicate instability of 4-Formyl-5-methoxy-N-phenylnicotinamide.

Issue 1: Appearance of a New Peak in HPLC Analysis After Short-Term Storage in Solution.

I am observing a new, more polar peak in my HPLC chromatogram after storing my 4-Formyl-5-methoxy-N-phenylnicotinamide solution at room temperature for a few hours. What could be the cause?

Possible Cause:

The formyl group (-CHO) on the nicotinamide ring is susceptible to oxidation, which would convert it to a carboxylic acid (-COOH). This new compound, 4-carboxy-5-methoxy-N-phenylnicotinamide, would be more polar and thus have a shorter retention time on a reverse-phase HPLC column. Aldehyde oxidation can be facilitated by exposure to air (oxygen), light, or certain metal ions.

Suggested Solution:

  • Solvent Degassing: Before preparing your solution, degas the solvent to remove dissolved oxygen. This can be done by sparging with an inert gas like nitrogen or argon, or by sonication under vacuum.

  • Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your solution to inhibit oxidation.

  • Storage Conditions: Store solutions of 4-Formyl-5-methoxy-N-phenylnicotinamide under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures (2-8°C).[1][2][3][4] For long-term storage, freezing at -20°C or -80°C is recommended.

  • pH of the Medium: The stability of nicotinamide derivatives can be pH-dependent.[5] It is advisable to buffer your solution to a pH where the compound is most stable, which may require experimental determination. Generally, neutral to slightly acidic conditions are less likely to promote oxidation than basic conditions.

Experimental Protocol: Accelerated Stability Study

To confirm the susceptibility to oxidation, you can perform an accelerated stability study:

  • Prepare two solutions of your compound.

  • Expose one solution to air and light at room temperature.

  • Keep the second solution under nitrogen, protected from light, and refrigerated.

  • Analyze both solutions by HPLC at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • A significant increase in the impurity peak in the first solution compared to the second will confirm oxidative degradation.

Diagram: Potential Oxidation of 4-Formyl-5-methoxy-N-phenylnicotinamide

Oxidation Cpd 4-Formyl-5-methoxy-N-phenylnicotinamide CHO Oxidized_Cpd 4-Carboxy-5-methoxy-N-phenylnicotinamide COOH Cpd:f0->Oxidized_Cpd:f0 Oxidation (O2, light, metal ions)

Caption: Oxidation of the formyl group to a carboxylic acid.

Issue 2: Loss of Compound Integrity in Aqueous Buffers.

My compound seems to be degrading in an aqueous buffer system over time, as indicated by a decrease in the main peak area in my HPLC analysis. What could be the reason?

Possible Cause:

Nicotinamide derivatives can exhibit instability in aqueous solutions, with the rate of degradation being influenced by the buffer composition and pH.[5] While the N-phenyl amide bond is generally stable, it can undergo hydrolysis under certain conditions, especially at non-neutral pH and elevated temperatures. Furthermore, the stability of the nicotinamide ring itself can be compromised. Studies on nicotinamide cofactors have shown that buffers like HEPES and sodium phosphate can lead to faster degradation compared to Tris buffer.[5]

Suggested Solution:

  • Buffer Selection: If you are using a phosphate or HEPES buffer, consider switching to a Tris buffer, which has been shown to be more favorable for the long-term stability of nicotinamide cofactors.[5]

  • pH Optimization: Determine the optimal pH for the stability of your compound. This can be done by conducting a short-term stability study in a series of buffers with different pH values (e.g., pH 5, 6, 7, 8, and 9).

  • Temperature Control: Maintain your solutions at a low temperature (2-8°C) during experiments whenever possible. Avoid prolonged storage at room temperature.

  • Aqueous-Organic Solvent Systems: If your experimental conditions allow, consider using a mixed aqueous-organic solvent system (e.g., water/acetonitrile or water/DMSO) to reduce the hydrolytic activity of water.

Table: Relative Stability of Nicotinamide Cofactors in Different Buffers

Buffer System (50 mM)pHTemperature (°C)Relative NADH Stability after 40 days
Tris8.519>90% remaining
HEPES8.519~60% remaining
Sodium Phosphate8.519<50% remaining
Data adapted from a study on NADH stability, which may provide insights into the stability of other nicotinamide derivatives.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 4-Formyl-5-methoxy-N-phenylnicotinamide?

A1: For solid (powder) form, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C, protected from light.[1][2][3][4] For long-term storage, -20°C is preferable. This minimizes the risk of degradation from moisture, air, and light.

Q2: Is 4-Formyl-5-methoxy-N-phenylnicotinamide sensitive to light?

A2: While specific photostability data for this compound is not available, many organic molecules with aromatic rings and conjugated systems can be light-sensitive. The nicotinamide structure itself can be susceptible to photodegradation. Therefore, it is a standard good laboratory practice to protect the compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil.

Q3: What solvents are recommended for dissolving 4-Formyl-5-methoxy-N-phenylnicotinamide?

A3: The solubility will depend on the specific application. For stock solutions, organic solvents such as DMSO, DMF, or ethanol are likely to be suitable. For aqueous experimental media, it is best to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer. Always check for solubility and stability in the chosen solvent system before proceeding with experiments.

Q4: Can I heat the compound to aid dissolution?

A4: Gentle warming may be acceptable, but prolonged exposure to high temperatures should be avoided as it can accelerate degradation. If heating is necessary, do so for the shortest possible time and to the lowest effective temperature. It is advisable to first test the thermal stability of the compound on a small scale.

Diagram: Troubleshooting Workflow for Stability Issues

Caption: A logical workflow for troubleshooting stability issues.

References

  • Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024, November 19). Retrieved January 25, 2026, from [Link]

  • An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®). (2015, December 3). Retrieved January 25, 2026, from [Link]

  • Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement. (2024, September 14). Retrieved January 25, 2026, from [Link]

  • Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. (2021, December 27). Retrieved January 25, 2026, from [Link]

  • Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. (n.d.). Retrieved January 25, 2026, from [Link]

  • Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions. (n.d.). Retrieved January 25, 2026, from [Link]

  • 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). (n.d.). Retrieved January 25, 2026, from [Link]

  • tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | Pharmaffiliates. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 4-Formyl-5-methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Formyl-5-methoxy-N-phenylnicotinamide. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule or similar substituted nicotinamides. The synthesis of this target, while conceptually straightforward, involves sensitive functional groups that can lead to a range of side products if reaction conditions are not meticulously controlled.

The most common and efficient route to this compound is the formylation of its precursor, 5-methoxy-N-phenylnicotinamide, via an electrophilic aromatic substitution. The Vilsmeier-Haack reaction, which utilizes a pre-formed Vilsmeier reagent from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is particularly well-suited for this transformation.[1][2] It is a mild and effective method for formylating electron-rich heterocyclic systems.[3][4] The electron-donating nature of the 5-methoxy group activates the pyridine ring, directing the formylation primarily to the C4 position.

This guide provides in-depth troubleshooting advice, preventative protocols, and mechanistic insights to help you minimize impurity formation and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I am likely to see in my crude reaction mixture?

A1: By far, the most common impurity is unreacted starting material, 5-methoxy-N-phenylnicotinamide . This is typically due to an incomplete reaction. Causes can include insufficient Vilsmeier reagent, a reaction temperature that is too low, or an insufficient reaction time. Careful monitoring by Thin Layer Chromatography (TLC) or LC-MS is crucial to ensure the complete consumption of the starting material before quenching the reaction.

Q2: My mass spectrometry data shows a significant peak at [M+16]. What is this side product?

A2: A peak at [M+16] relative to your desired product's mass strongly indicates the formation of 4-Carboxy-5-methoxy-N-phenylnicotinamide . The aldehyde (formyl) group is susceptible to oxidation, which can occur during the aqueous workup or if the crude product is exposed to air for extended periods. To prevent this, ensure your workup is performed promptly and consider blanketing the reaction and subsequent steps with an inert gas like nitrogen or argon.

Q3: My NMR spectrum is missing the signals for the N-phenyl group, but the substituted pyridine core appears intact. What could have happened?

A3: This analytical result points towards the hydrolysis of the amide bond, yielding 4-Formyl-5-methoxynicotinic acid . Amide bonds can be labile under harsh acidic or basic conditions, which can be encountered during the reaction quench and aqueous workup.[5] The Vilsmeier-Haack workup often involves neutralization with a base. If the local pH becomes too high or the temperature is elevated during this step, hydrolysis can become a significant side reaction. Use of a milder base (e.g., saturated sodium bicarbonate solution) and maintaining low temperatures during the quench are effective countermeasures.

Q4: I see several small, unidentified spots on my TLC plate after the reaction. What are other potential, minor side products?

A4: While less common, other side products can arise from overly aggressive reaction conditions. These may include:

  • Diformylated products: If an excess of the Vilsmeier reagent is used or the reaction temperature is too high, a second formyl group may be added at the C2 or C6 position.

  • Chlorinated impurities: The Vilsmeier reagent (chloromethyliminium salt) is a source of reactive chloride.[1] In rare cases, this can lead to chlorination of the pyridine ring.

  • Decomposition products: Nicotinamide derivatives can be sensitive to strong acids and high temperatures.[6] Prolonged reaction times at elevated temperatures can lead to complex decomposition pathways.

Visualizing the Reaction Pathways

The following diagrams illustrate the intended synthetic route and the formation pathways of the most common side products.

Main_Reaction_Pathway SM 5-methoxy-N- phenylnicotinamide Product 4-Formyl-5-methoxy-N- phenylnicotinamide SM->Product Formylation (Electrophilic Aromatic Substitution) Reagent Vilsmeier Reagent (DMF, POCl3)

Caption: Main synthetic route to the target compound.

Side_Product_Pathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Product Target Product (4-Formyl-5-methoxy-N-phenylnicotinamide) Oxidation_Product 4-Carboxy-5-methoxy-N- phenylnicotinamide ([M+16]) Product->Oxidation_Product Air / Oxidants during workup Hydrolysis_Product 4-Formyl-5-methoxynicotinic acid ([M-77]) Product->Hydrolysis_Product Harsh pH / Heat during workup

Caption: Formation of major oxidation and hydrolysis side products.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield / High SM Remaining 1. Insufficient Vilsmeier reagent.2. Reaction temperature too low.3. Insufficient reaction time.4. Poor quality of reagents (e.g., wet DMF).1. Increase stoichiometry of POCl₃ and DMF (e.g., from 1.5 to 2.0 eq.).2. Allow the reaction to slowly warm to room temperature or slightly heat (e.g., 40°C) if RT is ineffective.3. Monitor reaction progress via TLC/LC-MS and extend the time until SM is consumed.4. Use freshly distilled POCl₃ and anhydrous DMF.
LC-MS shows peak at [M+16] Oxidation of the aldehyde product to a carboxylic acid.1. Perform aqueous workup quickly.2. Degas the water/bicarbonate solution used for quenching.3. Maintain an inert (N₂ or Ar) atmosphere during the reaction and workup.4. Store the crude product under an inert atmosphere at low temperature before purification.
LC-MS shows peak at [M-77] Hydrolysis of the N-phenyl amide bond.1. Quench the reaction by pouring it slowly onto crushed ice before neutralization.2. Use a weak base like saturated NaHCO₃ or K₂CO₃ solution for neutralization, avoiding strong bases like NaOH.3. Keep the temperature below 10°C during the entire workup and extraction process.
Multiple close-running spots on TLC 1. Formation of multiple minor side products (e.g., diformylation, chlorination).2. General decomposition.1. Re-evaluate reaction stoichiometry; do not use a large excess of the Vilsmeier reagent.2. Avoid high reaction temperatures (>50-60°C).3. Ensure the starting material is pure before beginning the reaction.4. Utilize gradient column chromatography for purification to improve separation.[7]

Impurity Identification Summary

The table below summarizes the key molecular data for the target compound and its most probable side products, which is essential for accurate identification during analysis.

Compound NameChemical FormulaExact Mass (Monoisotopic)Mass Difference from Target
4-Formyl-5-methoxy-N-phenylnicotinamide (Target) C₁₄H₁₂N₂O₃256.0848 0
5-methoxy-N-phenylnicotinamide (Starting Material)C₁₃H₁₂N₂O₂228.0899-28.0
4-Carboxy-5-methoxy-N-phenylnicotinamide (Oxidized)C₁₄H₁₂N₂O₄272.0797+16.0
4-Formyl-5-methoxynicotinic acid (Hydrolyzed)C₈H₇NO₄181.0375-75.0

Preventative Experimental Protocol

This protocol is designed to minimize the formation of the side products discussed above.

1. Reagent Preparation (Vilsmeier Reagent Formation)

  • To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq.).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. The formation of the solid, white Vilsmeier reagent (chloromethyliminium salt) should be observed.[1]

2. Formylation Reaction

  • Dissolve the starting material, 5-methoxy-N-phenylnicotinamide (1.0 eq.), in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane).

  • Add the solution of the starting material dropwise to the cold Vilsmeier reagent suspension.

  • After addition, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress every 30-60 minutes using TLC (e.g., 50% Ethyl Acetate in Hexanes) or by taking small aliquots for LC-MS analysis. The reaction is typically complete within 2-4 hours.

3. Reaction Workup and Quenching

  • Once the starting material is consumed, cool the reaction flask back to 0°C.

  • In a separate large beaker, prepare a mixture of crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃).

  • CRITICAL STEP: Slowly and carefully pour the reaction mixture onto the ice/bicarbonate slurry with vigorous stirring. This step is highly exothermic and will release CO₂ gas.

  • Continue stirring until the gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8). Ensure the temperature remains below 15°C.

4. Extraction and Isolation

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

5. Purification

  • The crude product should be purified by flash column chromatography on silica gel.[5]

  • A gradient elution system, starting with a less polar mixture (e.g., 20% Ethyl Acetate/Hexanes) and gradually increasing the polarity, will typically provide the best separation of the target compound from unreacted starting material and other impurities.

Troubleshooting_Workflow start Reaction Complete (TLC/LCMS Check) check_sm Is Starting Material (SM) Consumed? start->check_sm check_purity Analyze Crude Product by LC-MS check_sm->check_purity  Yes extend_rxn Extend Reaction Time and/or Warm to RT check_sm->extend_rxn  No purity_question Is Purity >90%? Are side products minimal? check_purity->purity_question purify Proceed to Purification purity_question->purify  Yes troubleshoot Consult Troubleshooting Guide (e.g., check for M+16, M-77 peaks) purity_question->troubleshoot  No extend_rxn->start Re-check

Caption: A logical workflow for in-process control and troubleshooting.

References

  • Vertex AI Search Result[8] : Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC - PubMed Central. vertexaisearch.cloud.google.com.

  • Vertex AI Search Result[9] : Formylation - Common Conditions. .

  • Vertex AI Search Result[10] : Purification of nicotinamide - US2496114A - Google Patents. patents.google.com.

  • Vertex AI Search Result[6] : N-Phenylnicotinamide Hydrochloride | 69135-90-6 - Benchchem. .

  • Vertex AI Search Result[7] : Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate - PubMed. pubmed.ncbi.nlm.nih.gov.

  • Vertex AI Search Result[1] : Vilsmeier-Haack Reaction - Chemistry Steps. .

  • Vertex AI Search Result[11] : US4447615A - Process for the purification of nicotinic acid amide I - Google Patents. patents.google.com.

  • Vertex AI Search Result[5] : synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Publishing. pubs.rsc.org.

  • Vertex AI Search Result[2] : REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. .

  • Vertex AI Search Result[3] : VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 - YouTube. .

  • Vertex AI Search Result[4] : Vilsmeier-Haack Transformations under Non Classical Conditions. .

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Technical Support Center: Optimizing Reaction Conditions for 4-Formyl-5-methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-Formyl-5-methoxy-N-phenylnicotinamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. As Senior Application Scientists, we aim to move beyond simple protocols, explaining the causality behind experimental choices to ensure your success.

Synthesis Pathway Overview: The Vilsmeier-Haack Reaction

The most reliable and widely used method for the synthesis of 4-Formyl-5-methoxy-N-phenylnicotinamide is the Vilsmeier-Haack formylation of an electron-rich nicotinamide precursor. The reaction involves the electrophilic substitution of a formyl group onto the pyridine ring, activated by the methoxy substituent. The electrophile, known as the Vilsmeier reagent, is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃).[1][2]

The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution compared to benzene.[3] However, the presence of the electron-donating methoxy group at the 5-position sufficiently activates the ring system, directing the formylation to the adjacent C4 position.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ (0-5 °C) POCl3 POCl₃ (Phosphorus Oxychloride) Starting_Material 5-Methoxy-N-phenylnicotinamide Intermediate Iminium Salt Intermediate Starting_Material->Intermediate + Vilsmeier Reagent Product 4-Formyl-5-methoxy-N-phenylnicotinamide Intermediate->Product + H₂O (Hydrolysis) Workup Aqueous Workup (e.g., NaHCO₃, H₂O)

Caption: Reaction pathway for the synthesis of 4-Formyl-5-methoxy-N-phenylnicotinamide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or zero. What is the most likely cause?

A1: The most common point of failure in a Vilsmeier-Haack reaction is the integrity of the reagents, particularly the Vilsmeier reagent itself.

  • Purity of DMF: N,N-Dimethylformamide (DMF) decomposes over time to dimethylamine and formic acid. Dimethylamine, being a nucleophile, will react with and consume the Vilsmeier reagent as it forms.[4] Always use freshly opened or distilled DMF. A quick check is to smell the DMF; a fishy odor indicates the presence of dimethylamine.

  • Purity of POCl₃: Phosphorus oxychloride is highly sensitive to moisture. It reacts vigorously with water to form phosphoric acid and HCl. Any moisture present in your reaction flask or in the DMF will decompose the POCl₃, preventing the formation of the active Vilsmeier reagent.[4] Ensure your glassware is rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use a fresh bottle of POCl₃.

  • Temperature of Reagent Formation: The Vilsmeier reagent should be prepared at a low temperature, typically 0-5 °C.[2] Adding POCl₃ to DMF is an exothermic process. If the temperature rises uncontrollably, it can lead to the decomposition of the reagent and the formation of undesired by-products. Prepare the reagent first by slowly adding POCl₃ to DMF at 0 °C, and only then add your substrate.

G cluster_reagents Reagent Integrity cluster_conditions Reaction Parameters Start Low / No Yield Observed Check_Reagents Check Reagent Quality Start->Check_Reagents DMF_Purity Is DMF fresh/distilled? Smells fishy? Check_Reagents->DMF_Purity Check_Conditions Review Reaction Conditions Temp_Control Was Vilsmeier reagent formed at 0-5 °C? Check_Conditions->Temp_Control Check_Workup Evaluate Workup & Purification Success Yield Improved Check_Workup->Success DMF_Purity->Start No, replace DMF POCl3_Purity Is POCl₃ fresh? Was moisture excluded? DMF_Purity->POCl3_Purity Yes POCl3_Purity->Start No, use fresh POCl₃ & dry conditions Reagents_OK Reagents are high quality POCl3_Purity->Reagents_OK Yes Reagents_OK->Check_Conditions Temp_Control->Start No, repeat with proper cooling Stoichiometry Are molar ratios correct? (See Table 1) Temp_Control->Stoichiometry Yes Stoichiometry->Start No, adjust ratios Reaction_Time Was reaction monitored (e.g., by TLC)? Stoichiometry->Reaction_Time Yes Conditions_OK Conditions were optimal Reaction_Time->Conditions_OK Yes Conditions_OK->Check_Workup

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am seeing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

A2: The formation of multiple products often points to issues with reaction control or the inherent reactivity of the substrate.

  • Incomplete Reaction: If you see your starting material spot, the reaction has not gone to completion. This can be due to the reagent issues discussed in Q1, or insufficient reaction time or temperature. Vilsmeier-Haack reactions can require heating (e.g., 60-80 °C) after the initial addition to drive the reaction to completion.[2] Monitor the reaction by TLC until the starting material is consumed.

  • Over-reaction/Decomposition: At excessively high temperatures or with prolonged reaction times, decomposition of the product or starting material can occur.

  • Alternative Formylation Sites: While the 5-methoxy group strongly directs to the C4 position, minor formylation at other positions could occur, though this is less likely.

  • Hydrolysis of Amide: During aqueous workup, particularly if conditions become strongly acidic or basic, the N-phenylnicotinamide bond could potentially hydrolyze, leading to 4-formyl-5-methoxynicotinic acid.

Mitigation Strategy: The key is careful control over reaction parameters. Use the optimal stoichiometry and monitor the reaction closely. Once the starting material is consumed, proceed with the workup promptly to avoid degradation.

Q3: My product is difficult to purify by standard column chromatography. Are there alternative methods?

A3: Aromatic aldehydes can sometimes be challenging to purify. They can streak on silica gel, and a common impurity is the corresponding carboxylic acid, formed by air oxidation.

  • Standard Chromatography: First, ensure your column chromatography technique is optimized. Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity. The aldehyde product should be less polar than the carboxylic acid impurity.[5]

  • Bisulfite Adduct Purification: A classic and highly effective method for purifying aldehydes involves the formation of a solid bisulfite adduct.[5][6]

    • Dissolve the crude product mixture in a suitable solvent (e.g., ethanol).

    • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Stir vigorously. The aldehyde will react to form a solid, crystalline adduct which will precipitate out.

    • Filter the solid adduct and wash it with a solvent like ether to remove non-aldehydic impurities.

    • To regenerate the pure aldehyde, dissolve the adduct in water or a bicarbonate solution and stir.[7] The adduct will decompose, releasing the pure aldehyde, which can then be extracted with an organic solvent. This method is excellent for removing stubborn impurities.[6]

Frequently Asked Questions (FAQs)

  • What is the optimal stoichiometry for the Vilsmeier-Haack reaction?

    While the ideal ratio can depend on the specific substrate, a good starting point is to use a slight excess of the Vilsmeier reagent. Using DMF as the solvent is common, but co-solvents like chloroform or dichloromethane can also be employed.[2][4]

    ReagentMolar EquivalentsRationale
    5-Methoxy-N-phenylnicotinamide1.0Limiting Reagent
    POCl₃1.5 - 2.0Ensures complete formation of the Vilsmeier reagent.
    DMF5.0 - 10.0 (or as solvent)Acts as both a reagent and a solvent.
  • How should I monitor the reaction's progress?

    Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system that gives good separation between your starting material and the product (e.g., 30-50% Ethyl Acetate in Hexane). The product, being more polar due to the aldehyde group, should have a lower Rf value than the starting material. Stain with potassium permanganate (KMnO₄) or view under UV light.

  • What are the critical safety precautions?

    Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a sodium bicarbonate solution ready to neutralize any spills. N,N-Dimethylformamide (DMF) is a suspected teratogen and can be absorbed through the skin. Always wear gloves and handle it in a fume hood.

  • What are the expected properties of 4-Formyl-5-methoxy-N-phenylnicotinamide?

    Based on available data, here are some key properties:[8]

    • Molecular Weight: 256.26 g/mol

    • Appearance: Likely a solid at room temperature.

    • Purity: Typically >98% after proper purification.

Optimized Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

1. Reagent Preparation (Vilsmeier Reagent Formation) a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (10 eq). b. Cool the flask to 0 °C in an ice-water bath. c. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C. d. Stir the resulting mixture at 0-5 °C for 30 minutes. The solution may become thick and yellowish; this is normal.

2. Formylation Reaction a. Dissolve 5-methoxy-N-phenylnicotinamide (1.0 eq) in a minimal amount of anhydrous DMF. b. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. c. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C. d. Monitor the reaction progress by TLC every hour. The reaction is typically complete within 2-6 hours.

3. Workup and Extraction a. Once the starting material is consumed, cool the reaction mixture back down to 0 °C. b. Very slowly and carefully quench the reaction by pouring it onto crushed ice. c. Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Be cautious as significant gas evolution (CO₂) will occur. d. Extract the aqueous mixture three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

4. Purification a. Concentrate the organic extract under reduced pressure to obtain the crude product. b. Purify the crude solid by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexane as the eluent. c. Alternatively, use the sodium bisulfite purification method described in the troubleshooting section for maximum purity.[5][6]

5. Characterization a. Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The molecular weight should be 256.26.[8]

References

  • Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice - PMC. PubMed Central. Available at: [Link]

  • Reaction conditions optimization for the N‐formylation of morpholine... ResearchGate. Available at: [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit. Available at: [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. Available at: [Link]

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing. Available at: [Link]

  • Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Preparation method of nicotinamide. Google Patents.
  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Available at: [Link]

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. ResearchGate. Available at: [Link]

  • Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. PubMed. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]. Available at: [Link]

  • An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®). ResearchGate. Available at: [Link]

  • Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes. Google Patents.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Purifying aldehydes? Reddit. Available at: [Link]

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing. Available at: [Link]

  • Separation of aromatic aldehydes. Google Patents.
  • Vilsmeier Haack Reaction - Part 2 ( Cyclization Examples)||Practice Questions. YouTube. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances (RSC Publishing). Available at: [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. Available at: [Link]

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Technical Support Center: 4-Formyl-5-methoxy-N-phenylnicotinamide Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Formyl-5-methoxy-N-phenylnicotinamide. Understanding the stability and degradation pathways of this molecule is critical for ensuring the accuracy and reproducibility of experimental results, as well as for identifying potential metabolites in drug development. This document provides a comprehensive overview of predicted degradation pathways, troubleshooting advice for common experimental challenges, and detailed protocols to guide your research.

Predicted Degradation Pathways of 4-Formyl-5-methoxy-N-phenylnicotinamide

Based on the chemical structure of 4-Formyl-5-methoxy-N-phenylnicotinamide and established knowledge of the degradation of related nicotinamide derivatives, several degradation pathways can be anticipated. These include hydrolysis, oxidation, demethylation, and photodegradation. The following diagram illustrates the primary predicted degradation products.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_demethylation O-Demethylation cluster_photodegradation Photodegradation parent 4-Formyl-5-methoxy- N-phenylnicotinamide hydrolysis_product 4-Formyl-5-methoxynicotinic Acid + Aniline parent->hydrolysis_product Amide Bond Cleavage (Acidic/Basic Conditions, Enzymatic) oxidation_product 5-Methoxy-N-phenylnicotinamide- 4-carboxylic Acid parent->oxidation_product Formyl Group Oxidation (e.g., H2O2, KMnO4) demethylation_product 4-Formyl-5-hydroxy- N-phenylnicotinamide parent->demethylation_product Methoxy Group Cleavage (Enzymatic, e.g., CYP450, or Chemical) photo_product Various Photoproducts parent->photo_product UV/Visible Light

Caption: Predicted degradation pathways of 4-Formyl-5-methoxy-N-phenylnicotinamide.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after my compound has been in an acidic aqueous solution. What is the likely identity of this degradant?

A1: The most probable cause is the hydrolysis of the amide bond, yielding 4-formyl-5-methoxynicotinic acid and aniline. Under acidic conditions, the amide linkage is susceptible to cleavage[1]. The resulting carboxylic acid is significantly more polar than the parent amide, leading to an earlier elution time on a C18 column.

Troubleshooting Steps:

  • Confirm the Identity:

    • LC-MS Analysis: The primary tool for identification. You should look for a molecular ion corresponding to the mass of 4-formyl-5-methoxynicotinic acid.

    • Co-injection: If a standard of 4-formyl-5-methoxynicotinic acid is available, co-inject it with your degraded sample. A single, sharp peak for the degradant would confirm its identity.

  • Mitigation Strategies:

    • pH Control: Maintain the pH of your solutions as close to neutral as possible. If acidic conditions are required for your experiment, minimize the exposure time.

    • Temperature Control: Perform your experiments at lower temperatures to reduce the rate of hydrolysis.

    • Aprotic Solvents: If your experimental design allows, use aprotic solvents to prevent hydrolysis.

Q2: My compound shows decreased activity in a cell-based assay over time, and I suspect metabolic degradation. What are the likely metabolic pathways and how can I investigate this?

A2: In a biological system, enzymatic degradation is a primary concern. The most likely metabolic transformations for this molecule are O-demethylation of the methoxy group and oxidation of the formyl group. Cytochrome P450 enzymes are often involved in such reactions.[2][3]

Investigative Workflow:

  • Incubation with Liver Microsomes: A standard in vitro method to assess metabolic stability.

    • Incubate 4-Formyl-5-methoxy-N-phenylnicotinamide with liver microsomes (human, rat, or mouse) and NADPH as a cofactor.

    • Analyze samples at various time points using LC-MS to track the disappearance of the parent compound and the appearance of metabolites.

  • Metabolite Identification:

    • O-demethylation: Look for a metabolite with a mass 14 Da less than the parent compound, corresponding to the replacement of a -CH3 group with a -H group.

    • Oxidation: Look for a metabolite with a mass 16 Da greater than the parent, corresponding to the addition of an oxygen atom to the formyl group to form a carboxylic acid.[4]

  • Enzyme Inhibition:

    • To confirm the involvement of specific enzymes like CYP450s, run the microsome assay in the presence of known inhibitors. A significant reduction in degradation would point towards the involvement of that enzyme class.

Metabolic_Stability_Workflow start Start: Suspected Metabolic Degradation microsome_assay Incubate Compound with Liver Microsomes + NADPH start->microsome_assay lcms_analysis LC-MS Analysis at Multiple Time Points microsome_assay->lcms_analysis inhibitor_study Optional: Run Assay with CYP450 Inhibitors microsome_assay->inhibitor_study parent_disappearance Track Disappearance of Parent Compound lcms_analysis->parent_disappearance metabolite_appearance Identify Appearance of New Peaks (Metabolites) lcms_analysis->metabolite_appearance conclusion Conclusion: Identify Metabolic Pathways parent_disappearance->conclusion mass_shift Analyze Mass Shifts: -14 Da (Demethylation) +16 Da (Oxidation) metabolite_appearance->mass_shift mass_shift->conclusion inhibitor_study->lcms_analysis

Caption: Workflow for investigating metabolic degradation.

Q3: I need to perform a forced degradation study to understand the stability of my compound. What conditions should I test?

A3: A forced degradation study, as outlined by regulatory guidelines, is essential to identify potential degradation products that could arise during storage and handling.[5] The study should expose the compound to a variety of stress conditions.

Recommended Forced Degradation Conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, room temperature and/or elevated temperature (e.g., 60°C)Amide bond hydrolysis
Base Hydrolysis 0.1 M NaOH, room temperature and/or elevated temperatureAmide bond hydrolysis
Oxidation 3% H₂O₂, room temperatureOxidation of the formyl group
Thermal Stress Solid-state and in solution at elevated temperatures (e.g., 60-80°C)Multiple pathways possible
Photostability Exposure to UV and visible light (ICH Q1B guidelines)Photodegradation[6][7]

Protocol Outline:

  • Prepare solutions of your compound in the appropriate stress media.

  • Expose the solutions to the specified conditions for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute for analysis.

  • Analyze all samples by a stability-indicating HPLC method (e.g., with UV and MS detection) to separate and identify the parent compound and any degradants.

Frequently Asked Questions (FAQs)

FAQ 1: What are the ideal storage conditions for 4-Formyl-5-methoxy-N-phenylnicotinamide to ensure long-term stability?

To minimize degradation, the compound should be stored as a solid in a cool, dark, and dry place. A desiccator at -20°C is recommended. For solutions, prepare them fresh whenever possible. If stock solutions need to be stored, use an aprotic solvent like DMSO, aliquot into single-use vials to avoid freeze-thaw cycles, and store at -80°C.

FAQ 2: Is the formyl group susceptible to degradation?

Yes, the formyl (aldehyde) group is prone to oxidation to a carboxylic acid.[4][8] This can occur in the presence of oxidizing agents or even slowly in the presence of atmospheric oxygen, especially if catalyzed by light or trace metals.

FAQ 3: Can the methoxy group be a point of instability?

The methoxy group is generally stable under typical laboratory conditions. However, it can be a target for enzymatic O-demethylation in biological systems.[2] Chemical demethylation can also occur under harsh conditions, such as with strong acids like HBr or Lewis acids like BBr₃, but this is unlikely to be a concern during routine experiments.[9][10]

FAQ 4: What analytical methods are best for monitoring the stability of this compound?

Reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for quantifying the parent compound and detecting the appearance of degradants. For structural elucidation of unknown degradants, HPLC coupled with a high-resolution mass spectrometer (LC-MS/MS) is indispensable.[11][12]

References

  • Ma, S., et al. (2014). Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice. PLoS ONE. [Link]

  • Hu, Y., et al. (2021). HPLC and ESI-MS analysis of nicotinamide degradation by Alcaligenes sp. strain P156. ResearchGate. [Link]

  • Wikipedia. (n.d.). Formylation. [Link]

  • Ahmad, I., et al. (2016). Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution. Scientia Pharmaceutica. [Link]

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  • Wang, Y., et al. (2022). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. Frontiers in Microbiology. [Link]

  • Valiveti, S., et al. (2011). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Ahmad, I., et al. (2016). Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution. ResearchGate. [Link]

  • Tan, D.X., et al. (2001). N1-acetyl-N2-formyl-5-methoxykynuramine, a biogenic amine and melatonin metabolite, functions as a potent antioxidant. The FASEB Journal. [Link]

  • Li, L., et al. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2020). Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids. Frontiers in Microbiology. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Google Patents. (n.d.). US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
  • Wang, D., et al. (2015). Degradation of the neonicotinoid insecticide acetamiprid via the N-carbamoylimine derivate (IM-1-2) mediated by the nitrile hydratase of the nitrogen-fixing bacterium Ensifer meliloti CGMCC 7333. Journal of Agricultural and Food Chemistry. [Link]

  • ACS Publications. (2022). An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique. [Link]

  • Cantelli, M., et al. (2023). Evaluation of the Biological Effect of a Nicotinamide-Containing Broad-Spectrum Sunscreen on Photodamaged Skin. Journal of Investigative Dermatology. [Link]

  • Reddy, B.P., et al. (2024). Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. Separation Science Plus. [Link]

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  • Al-Hadedi, A.A.M., et al. (1998). Hydrolysis and Hydrogenolysis of Formamidines: N,N-Dimethyl and N,N-Dibenzyl Formamidines as Protective Groups for Primary Amines. The Journal of Organic Chemistry. [Link]

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  • Wackett, L.P. (2020). The ever-expanding limits of enzyme catalysis and biodegradation: polyaromatic, polychlorinated, polyfluorinated, and polymeric compounds. Applied and Environmental Microbiology. [Link]

  • Wikipedia. (n.d.). Demethylation. [Link]

  • MDPI. (2023). Rational Design of Mitochondria-Targeted Antioxidants: From Molecular Determinants to Clinical Perspectives. [Link]

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Technical Support Center: Crystallization of 4-Formyl-5-methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 4-Formyl-5-methoxy-N-phenylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this and structurally similar aromatic amides. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-Formyl-5-methoxy-N-phenylnicotinamide to consider for crystallization?

While specific experimental data for this compound is not widely available, we can infer its likely properties based on its structural motifs: an aromatic amide with formyl and methoxy substitutions. These features suggest a molecule with moderate polarity, capable of hydrogen bonding, and likely to be a solid at room temperature.

Hypothetical Physicochemical Properties:

PropertyEstimated Value/CharacteristicImplication for Crystallization
Molecular Weight~270.27 g/mol Influences dissolution and diffusion rates.
PolarityModerateSoluble in polar organic solvents.[1]
Hydrogen BondingAcceptor (carbonyl, methoxy) & Donor (amide N-H)Strong intermolecular interactions can favor crystallization but may also lead to polymorphism.[2]
Melting PointLikely >100 °CA higher melting point is generally favorable for crystallization and reduces the risk of oiling out.
Aromatic RingsTwo (nicotinamide and phenyl)π-π stacking interactions can influence crystal packing.[2]

Understanding these properties is the first step in designing a successful crystallization protocol. The presence of both hydrogen bond donors and acceptors, along with aromatic rings, suggests that solvent selection will be critical in controlling the crystallization process.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of 4-Formyl-5-methoxy-N-phenylnicotinamide.

Issue 1: The compound "oils out" and does not form crystals.

Explanation: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[3] This typically happens when the solution is highly supersaturated or when the melting point of the compound is lower than the temperature of the solution.[4][5] For a compound like 4-Formyl-5-methoxy-N-phenylnicotinamide, impurities can also significantly lower the melting point, increasing the likelihood of oiling out.[4]

Solutions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Avoid crash cooling. Allow the solution to cool slowly to room temperature, and then gradually lower the temperature further in a refrigerator or ice bath. A slower cooling rate provides more time for molecules to orient themselves into a crystal lattice.

    • Use a Co-solvent System: Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble. This allows for a more controlled approach to reaching supersaturation.

  • Increase the Solubility at the Point of Nucleation:

    • Add More Solvent: If oiling out occurs, reheat the solution to dissolve the oil, add a small amount of additional solvent, and then cool slowly again.[4] This reduces the overall concentration and may prevent oiling out.

  • Introduce a Nucleation Site:

    • Seeding: Add a few seed crystals of the pure compound to the solution as it cools. This provides a template for crystal growth and can bypass the energy barrier for nucleation, preventing the formation of an oil. If seed crystals turn to oil, consider adding them to the anti-solvent before adding the solution of your compound.[6]

    • Scratching: Gently scratching the inside of the flask with a glass rod can create micro-abrasions that serve as nucleation sites.

Experimental Protocol: Anti-Solvent Crystallization to Avoid Oiling Out

  • Dissolve the crude 4-Formyl-5-methoxy-N-phenylnicotinamide in a minimal amount of a hot "good" solvent (e.g., acetone, ethyl acetate).

  • In a separate flask, place a suitable "poor" solvent (e.g., hexanes, heptane).

  • Slowly add the hot solution of your compound to the poor solvent with vigorous stirring.

  • Observe for the formation of a precipitate. If the solution becomes cloudy but no solid forms, stop adding the solution and continue stirring.

  • If crystals form, continue the slow addition. If an oil forms, you may need to adjust the solvent ratio or temperature.

Logical Workflow for Troubleshooting Oiling Out:

G start Oiling Out Observed reheat Reheat to Dissolve Oil start->reheat add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool seed Introduce Seed Crystals slow_cool->seed success Crystals Formed seed->success Success failure Still Oiling Out seed->failure Failure anti_solvent Try Anti-Solvent Crystallization anti_solvent->success Success failure->anti_solvent G impurities Presence of Impurities solubility Altered Solubility impurities->solubility nucleation Inhibited Nucleation impurities->nucleation growth Modified Crystal Growth impurities->growth oiling Increased Chance of Oiling Out solubility->oiling polymorphism Formation of Different Polymorphs nucleation->polymorphism low_purity Low Purity of Final Product growth->low_purity

Caption: The multifaceted impact of impurities on crystallization.

Issue 4: Different batches of crystals have different properties (polymorphism).

Explanation: Polymorphism is the ability of a compound to exist in more than one crystalline form. [7][8]These different forms, or polymorphs, can have different physical properties, such as solubility and melting point. Aromatic amides are known to exhibit polymorphism due to the different possible arrangements of hydrogen bonds and π-π stacking interactions. [2] Solutions:

  • Consistent Crystallization Conditions: To obtain a consistent polymorphic form, it is crucial to maintain identical crystallization conditions between batches. This includes the solvent system, cooling rate, agitation, and concentration.

  • Seeding with the Desired Polymorph: The most reliable way to ensure the formation of a specific polymorph is to seed the solution with crystals of that form.

  • Characterize Your Crystals: Use analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify and characterize the polymorphic form of your crystals.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available from: [Link]

  • Google Patents. (n.d.). EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Available from: [Link]

  • MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Available from: [Link]

  • ACS Publications. (2020, July 6). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Crystal Polymorphism in Pharmaceutical Science. Available from: [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available from: [Link]

  • Organic Syntheses. (2017, September 9). N-Methoxy-N-methylcyanoformamide. Available from: [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Available from: [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Available from: [Link]

  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization | Request PDF. Available from: [Link]

  • AIChE. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. Available from: [Link]

  • ACS Publications. (n.d.). Study on the Oiling-out and Crystallization for the Purification of Idebenone | Organic Process Research & Development. Available from: [Link]

  • PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Effect of hydrogen bonds and π⋯π interactions on the crystallization of phenyl-perfluorophenyl amides: understanding the self-organization of a cocrystal. Available from: [Link]

  • NIH National Library of Medicine. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available from: [Link]

Sources

Technical Support Center: Synthesis of 4-Formyl-5-methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Formyl-5-methoxy-N-phenylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthetic process. Our goal is to provide you with in-depth, field-proven insights to help you reduce impurities and optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of 4-Formyl-5-methoxy-N-phenylnicotinamide likely involves a Vilsmeier-Haack formylation of a suitable 5-methoxy-N-phenylnicotinamide precursor. This reaction is a powerful tool for introducing a formyl group onto an electron-rich aromatic ring.[1][2][3] The Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), acts as the electrophile in this aromatic substitution reaction.[4]

While effective, the Vilsmeier-Haack reaction can present challenges related to substrate reactivity, reaction conditions, and product purification. This guide will address common issues encountered during the synthesis of 4-Formyl-5-methoxy-N-phenylnicotinamide, providing troubleshooting strategies and detailed protocols to ensure the synthesis of a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for 4-Formyl-5-methoxy-N-phenylnicotinamide?

A1: The most probable synthetic route involves the formylation of 5-methoxy-N-phenylnicotinamide using the Vilsmeier-Haack reaction.[1][2] This involves the reaction of the nicotinamide substrate with a Vilsmeier reagent, which is typically prepared from DMF and POCl₃.[3][5]

Q2: What are the most common impurities I might encounter?

A2: Potential impurities can arise from several sources:

  • Unreacted starting material: Incomplete reaction can leave residual 5-methoxy-N-phenylnicotinamide.

  • Di-formylated products: Although less common, over-reaction could lead to the introduction of a second formyl group, depending on the reactivity of the substrate.

  • Hydrolysis products: The formyl group can be sensitive to hydrolysis under certain pH conditions, potentially leading to the corresponding carboxylic acid.[6][7]

  • Side-products from the Vilsmeier reagent: Residual reagents and their byproducts from the workup can contaminate the final product.

  • Impurities from starting materials: The purity of your initial 5-methoxy-N-phenylnicotinamide is crucial.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) to resolve the starting material, product, and any potential byproducts. Staining with an appropriate agent (e.g., potassium permanganate or UV visualization) can help in identifying spots. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis.

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are observing a low yield or no formation of the desired 4-Formyl-5-methoxy-N-phenylnicotinamide, consider the following factors:

  • Cause: Insufficient activation of the formylating agent or low reactivity of the nicotinamide substrate. The Vilsmeier-Haack reaction generally requires electron-rich aromatic substrates for efficient reaction.[1][2]

    • Solution:

      • Check Reagent Quality: Ensure that the DMF and POCl₃ are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent.

      • Reaction Temperature: The reaction temperature can be critical. While Vilsmeier-Haack reactions are often run at elevated temperatures (e.g., 60-80 °C), the optimal temperature will depend on the substrate's reactivity.[5] Consider a stepwise increase in temperature if the reaction is sluggish at lower temperatures.

      • Stoichiometry of Reagents: An excess of the Vilsmeier reagent is often used to drive the reaction to completion. A typical molar ratio of substrate:DMF:POCl₃ is 1:3:1.5, but this may need to be optimized.

  • Experimental Protocol: Optimizing Reaction Conditions

    • Set up a series of small-scale parallel reactions.

    • Vary the reaction temperature in 10 °C increments (e.g., 50 °C, 60 °C, 70 °C).

    • Vary the molar equivalents of the Vilsmeier reagent.

    • Monitor each reaction by TLC at regular intervals (e.g., every hour).

    • Identify the conditions that provide the best conversion to the product with minimal byproduct formation.

Issue 2: Presence of Multiple Products (Byproduct Formation)

The formation of multiple products is a common issue. Here’s how to address it:

  • Cause: Side reactions such as di-formylation or reaction at other positions on the aromatic rings. The position of formylation is directed by the existing substituents.

    • Solution:

      • Control Reaction Time and Temperature: Over-reaction can be minimized by carefully controlling the reaction time and temperature. Monitor the reaction closely by TLC and quench it once the starting material is consumed and before significant byproduct formation occurs.

      • Order of Addition: Adding the substrate to the pre-formed Vilsmeier reagent at a controlled rate can sometimes minimize side reactions.

  • Visualization of Potential Reaction Pathways

    G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Substrate 5-methoxy-N- phenylnicotinamide Vilsmeier_Reagent->Substrate Electrophilic Attack Desired_Product 4-Formyl-5-methoxy-N- phenylnicotinamide Substrate->Desired_Product Desired Pathway Byproduct Di-formylated Product (Potential Impurity) Substrate->Byproduct Side Reaction (Over-reaction)

    Caption: Vilsmeier-Haack reaction pathway showing desired product and potential side-product formation.

Issue 3: Difficulty in Product Purification

Purification can be challenging due to the similar polarities of the product and certain impurities.

  • Cause: Co-elution of impurities with the desired product during chromatography or co-precipitation during crystallization.

    • Solution:

      • Column Chromatography: A carefully optimized gradient elution on silica gel is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.

      • Acid-Base Extraction: If your product contains basic or acidic impurities, an acid-base extraction during the workup can be beneficial. For instance, washing the organic layer with a dilute acid solution can remove basic impurities, while a dilute base wash can remove acidic impurities. A patent for purifying nicotinamide suggests using an amine to form a salt with acidic impurities, which can then be removed by extraction.[8]

  • Experimental Protocol: Purification by Recrystallization

    • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

    • If the solution is colored, you can add a small amount of activated carbon and filter the hot solution.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary Table

ParameterRecommended RangeRationale
Reaction Temperature 50 - 90 °CBalances reaction rate and potential for side reactions.[5]
Substrate:DMF:POCl₃ Ratio 1 : 2-4 : 1.2-2Ensures complete formation of the Vilsmeier reagent and drives the reaction to completion.
Reaction Time 2 - 12 hoursDependent on substrate reactivity and temperature; monitor by TLC.
Purification Method Column Chromatography / RecrystallizationEffective for removing polar and non-polar impurities.

Workflow for Synthesis and Purification

G start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃) start->reagent_prep reaction Add Substrate & Heat Reaction Mixture reagent_prep->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Purity Analysis (NMR, HPLC, MS) purification->analysis end Pure Product analysis->end

Caption: General workflow for the synthesis and purification of 4-Formyl-5-methoxy-N-phenylnicotinamide.

References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chem-Station. (2014). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). A REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Berg, J. R. (1950). Purification of nicotinamide. U.S. Patent No. 2,496,114. Washington, DC: U.S. Patent and Trademark Office.
  • Choi, J., & Pinnell, S. R. (2000). Hydrolysis of 5,10-methenyltetrahydrofolate to 5-formyltetrahydrofolate at pH 2.5 to 4.5. Biochemistry, 39(44), 13350–13357. Retrieved from [Link]

  • Stover, P., & Schirch, V. (1990). 5-Formyltetrahydrofolate is an inhibitory but not a storage form of folate in cultured cells. Journal of Biological Chemistry, 265(24), 14227-14233. Retrieved from [Link]

Sources

4-Formyl-5-methoxy-N-phenylnicotinamide storage and handling best practices

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides best practices for the storage and handling of 4-Formyl-5-methoxy-N-phenylnicotinamide. Adherence to these protocols is critical for ensuring the chemical integrity of the compound, leading to reproducible experimental outcomes and maintaining a safe laboratory environment.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered by researchers. The answers are grounded in the fundamental chemical properties of the molecule's constituent functional groups.

Storage & Stability

Q1: What are the ideal long-term storage conditions for 4-Formyl-5-methoxy-N-phenylnicotinamide?

A: The optimal storage conditions are designed to mitigate the primary degradation pathways: oxidation and hydrolysis. The compound should be stored at 2-8°C in a dry, dark environment under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] Storing chemicals in a cool, dry, and dark place minimizes degradation from heat, moisture, and light.[3]

  • Causality: The molecule contains an aromatic aldehyde (formyl) group, which is highly susceptible to oxidation into a carboxylic acid, especially in the presence of air (oxygen).[4] The amide functional group can be hygroscopic, meaning it can absorb moisture from the air, which could potentially lead to slow hydrolysis over time.[5][6] Furthermore, conjugated aromatic systems are often sensitive to light, which can catalyze degradation reactions.[7]

Q2: The solid powder, which was initially off-white, has developed a yellowish tint. What happened and is it still usable?

A: A color change to yellow or brown is a common visual indicator of degradation. This is most likely due to the oxidation of the formyl group.[4] Oxidative processes can lead to the formation of polymeric or other conjugated impurities that absorb visible light, appearing colored.

  • Expert Recommendation: We strongly advise against using the discolored compound for sensitive applications. The presence of impurities can lead to unpredictable results, altered pharmacology, or artifacts in analytical assays. Its use should be restricted to non-critical preliminary tests, if at all. For quantitative and reproducible experiments, a fresh, uncompromised lot should be used.

Q3: I've noticed the powder in my vial has become clumpy and hard. What is the cause?

A: Clumping or caking is a tell-tale sign of moisture absorption. The amide functional group in the molecule can form hydrogen bonds with water, causing it to be hygroscopic.[8][9] When the container is opened in a humid environment, or if the seal is improper, the compound will absorb atmospheric moisture, leading to the observed change in physical texture.

  • Trustworthiness Protocol: This indicates a breach in proper storage protocol. While the compound may not be fully degraded, its exact concentration when weighed will be inaccurate due to the added mass of water. For any experiment requiring precise molar concentrations, the material should be properly dried under vacuum or a fresh aliquot should be used. To prevent this, always allow the container to equilibrate to room temperature before opening and handle it in a low-humidity environment or a glove box.

Handling & Preparation

Q4: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A: Standard laboratory PPE is required to minimize exposure. This includes:

  • Safety glasses or goggles.

  • A properly fitted lab coat.

  • Chemically resistant gloves (e.g., nitrile).[10][11]

All weighing and solution preparation should be conducted in a certified chemical fume hood to avoid inhalation of fine particulates.[12] After handling, wash hands and any exposed skin thoroughly.[10]

Q5: What is the best practice for weighing the compound and preparing solutions?

A: To maintain the integrity of the bulk material, never return unused compound to the stock bottle.

  • Allow the main container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture.

  • In a fume hood, quickly transfer an approximate amount of the compound to a secondary weighing vessel.

  • Tightly reseal the main container, purge with inert gas if possible, and return it to its proper storage location.[13]

  • Use the material from the secondary vessel for your experiment. This practice protects the primary stock from repeated exposure to the atmosphere.

Q6: Are there any incompatible materials or solvents I should be aware of?

A: Yes. Avoid strong oxidizing agents, which can aggressively and exothermically react with the aldehyde group.[10] Also, avoid strong bases or acids, particularly in aqueous solutions for prolonged periods, as they can catalyze the hydrolysis of the amide bond.[6][10] The compound is generally stable in common organic solvents like DMSO or DMF for short-term experimental use, but long-term stability in solution is not guaranteed and stock solutions should be prepared fresh.

Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
  • Container Selection: Use an amber glass vial with a PTFE-lined screw cap to protect from light and ensure an airtight seal.[7]

  • Inert Atmosphere: Place the vial in a desiccator or glove box. If available, backfill the vial with a dry, inert gas like argon or nitrogen to displace air and moisture.

  • Sealing: Secure the cap tightly. For added protection against moisture ingress, wrap the cap-vial interface with Parafilm®.[13]

  • Labeling: Clearly label the vial with the compound name, date received, and storage conditions.

  • Placement: Store the sealed vial in a refrigerator at 2-8°C.[2][14]

Protocol 2: Aliquoting for Daily Use
  • Equilibration: Remove the primary container from the refrigerator and allow it to sit unopened on the bench for at least 20-30 minutes to reach room temperature.

  • Preparation: Prepare the workspace in a chemical fume hood. Don all required PPE.

  • Transfer: Briefly open the primary container and transfer the desired amount of solid to a smaller, pre-labeled "working" vial.

  • Resealing: Immediately purge the primary container with inert gas, reseal it tightly, wrap with Parafilm®, and return it to the 2-8°C storage.

  • Use: The working vial can now be used for weighing. This minimizes the number of times the primary stock is exposed to the atmosphere.

Data & Visualizations
Table 1: Summary of Storage & Handling Parameters
ParameterRecommendationRationale
Temperature 2–8°CSlows kinetic degradation processes.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the aldehyde group.[4]
Light Protect from Light (Amber Vial)Prevents potential photochemical degradation.[7][15]
Humidity Dry/DesiccatedPrevents moisture absorption and hydrolysis.[3][5]
Handling Chemical Fume HoodMinimizes inhalation risk.[12]
Incompatibilities Strong Oxidizing Agents, Strong Acids/BasesAvoids rapid chemical reactions and degradation.[10]
Diagrams

G Troubleshooting Compound Stability Issues cluster_0 Observation cluster_1 Initial Checks cluster_2 Diagnosis cluster_3 Action start Inconsistent Results or Visual Change in Compound check_storage Review Storage Conditions: - Temp (2-8°C)? - Inert Gas? - Dark (Amber Vial)? start->check_storage check_handling Review Handling Protocol: - Warmed to RT before opening? - Minimal air exposure? start->check_handling oxidation Probable Oxidation (Yellowing, Brown tint) check_storage->oxidation No/Improper Inert Gas or Light Protection hydration Probable Hydration (Clumping, Caking) check_storage->hydration Improper Seal or Desiccation protocol_error Protocol-Induced Contamination or Degradation check_handling->protocol_error action_discard Action: Discard suspect aliquot. Use a fresh, unopened stock. oxidation->action_discard hydration->action_discard protocol_error->action_discard action_verify Optional: Verify purity via LC-MS or ¹H NMR before use. action_discard->action_verify action_review Action: Review and reinforce lab storage/handling SOPs. action_discard->action_review

Caption: Troubleshooting flowchart for stability issues.

G Safe Handling & Weighing Workflow prep 1. Don PPE (Gloves, Goggles, Lab Coat) retrieve 2. Retrieve Stock Vial from 2-8°C Storage prep->retrieve equilibrate 3. Equilibrate to Room Temp (Unopened, ~30 min) retrieve->equilibrate transfer 4. In Fume Hood: Transfer to Weighing Vessel equilibrate->transfer reseal 5. Purge Stock with N₂/Ar, Reseal Tightly, Parafilm® transfer->reseal store 6. Return Stock Vial to 2-8°C Storage reseal->store weigh 7. Weigh Compound from Secondary Vessel for Use store->weigh cleanup 8. Clean Workspace & Dispose of Waste Properly weigh->cleanup

Caption: Step-by-step safe handling workflow.

References
  • Vertex AI Search, SAFETY DATA SHEET. (2021). Accessed January 25, 2026.
  • TCI Chemicals, SAFETY DATA SHEET. (2025). Accessed January 25, 2026.
  • Sigma-Aldrich, SAFETY DATA SHEET. (2024). Accessed January 25, 2026.
  • Moravek, Inc., A Beginner's Guide to Chemical Storage Best Practices. Available at: [Link]. Accessed January 25, 2026.

  • UNC Policies, Chapter 04: Proper Storage of Chemicals in Laboratories. (2021). Available at: [Link]. Accessed January 25, 2026.

  • Fisher Scientific, SAFETY DATA SHEET. (2009). Accessed January 25, 2026.
  • Labtag Blog, 5 Tips for Handling Photosensitive Reagents. (2024). Available at: [Link]. Accessed January 25, 2026.

  • University of Rochester, How to Store Reagents. Available at: [Link]. Accessed January 25, 2026.

  • MDPI, Biopolymers and Biocomposites for Additive Manufacturing of Optical Frames. (2023). Available at: [Link]. Accessed January 25, 2026.

  • Wikipedia, Amide. Available at: [Link]. Accessed January 25, 2026.

  • ResearchGate, Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. (2025). Available at: [Link]. Accessed January 25, 2026.

  • PubMed Central, The hydration of amides in helices; a comprehensive picture from molecular dynamics, IR, and NMR. Available at: [Link]. Accessed January 25, 2026.

  • Chemistry LibreTexts, Physical Properties of Amides. (2020). Available at: [Link]. Accessed January 25, 2026.

  • Pharmaffiliates, tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate. Available at: [Link]. Accessed January 25, 2026.

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Inconsistent results in assays with 4-Formyl-5-methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for assays involving 4-Formyl-5-methoxy-N-phenylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for inconsistent results and other common issues encountered during experimentation. As Senior Application Scientists, we have structured this guide to not only provide solutions but also to explain the underlying scientific principles to empower your research.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about working with 4-Formyl-5-methoxy-N-phenylnicotinamide and related assays.

Q1: What is 4-Formyl-5-methoxy-N-phenylnicotinamide and what are its likely applications?

4-Formyl-5-methoxy-N-phenylnicotinamide belongs to the nicotinamide family, a class of compounds related to niacin (Vitamin B3). Nicotinamides are crucial components of the coenzymes NAD+ and NADP+, which are central to cellular metabolism and energy production.[1] The substitutions on the nicotinamide core suggest it is a synthetic derivative likely designed as a modulator of a specific biological target, such as an enzyme or receptor. N-phenylnicotinamide derivatives have been investigated for various therapeutic areas, including as TRPV1 antagonists and for their anti-inflammatory and anti-carcinogenic properties.[1][2] Therefore, it is likely being used in target-based or phenotypic screening assays.[3][4]

Q2: My results with 4-Formyl-5-methoxy-N-phenylnicotinamide are highly variable between experiments. What are the most common initial culprits?

Inconsistent results in assays, especially in high-throughput screening (HTS), are common.[5] Before suspecting the compound itself, it is crucial to review your general assay technique and environment. Common sources of variability include:

  • Pipetting errors: Inaccurate or inconsistent dispensing of reagents, cells, or the compound.

  • Reagent quality and storage: Improper storage of reagents can lead to degradation.[6][7] Ensure that stock solutions of 4-Formyl-5-methoxy-N-phenylnicotinamide are stored correctly, protected from light if necessary, and have not undergone multiple freeze-thaw cycles.

  • Environmental factors: Fluctuations in temperature and humidity can affect both biological systems and reagent stability.[7][8]

  • "Edge effects" in microplates: Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in concentration and inconsistent cell growth.[9][10]

Q3: Could the physical properties of 4-Formyl-5-methoxy-N-phenylnicotinamide itself be causing issues?

Yes, the physicochemical properties of a small molecule are critical. Key considerations include:

  • Solubility: Poor solubility in your assay buffer can lead to precipitation of the compound, resulting in an inaccurate concentration and high variability. Always confirm the solubility of 4-Formyl-5-methoxy-N-phenylnicotinamide in your specific assay medium.

  • Stability: The compound may be unstable in your assay conditions (e.g., pH, temperature, presence of certain enzymes). A stability test of the compound in the assay buffer over the time course of your experiment is recommended.

  • Assay Interference: The compound might interfere with the assay technology itself. For example, it could be autofluorescent in a fluorescence-based assay or absorb light at the same wavelength as your detection molecule.[11]

Q4: I'm using a cell-based assay. What specific factors should I consider?

Cell-based assays introduce additional layers of complexity.[12] Key factors to monitor are:

  • Cell Health and Confluency: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density.[10][12]

  • Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular responses and metabolism. Regular testing is essential.

  • Serum Lot Variability: If using fetal bovine serum (FBS) or other sera, be aware that different lots can have varying levels of growth factors and other components, leading to inconsistent results. It is advisable to test and reserve a large batch of a single serum lot for a series of experiments.

Part 2: Troubleshooting Guide for Inconsistent Results

This section provides a structured approach to diagnosing and resolving variability in your assays with 4-Formyl-5-methoxy-N-phenylnicotinamide.

Initial Troubleshooting Workflow

This workflow provides a systematic way to identify the source of inconsistency.

G A Inconsistent Results Observed B Review Assay Protocol & Technique (Pipetting, Plate Sealing, etc.) A->B C Check Reagent & Compound Integrity (Storage, Age, Solubility) B->C D Evaluate Environmental Controls (Temperature, Incubation Time) C->D E Problem Resolved? D->E F Investigate Cell-Specific Issues (Passage #, Contamination, Seeding) E->F No J Continue with Optimized Protocol E->J Yes G Assess Compound-Specific Interference (Autofluorescence, Light Absorbance) F->G H Problem Resolved? G->H I Consult Technical Support / Literature H->I No H->J Yes

Caption: A systematic workflow for troubleshooting inconsistent assay results.

Detailed Troubleshooting Steps & Solutions
Problem Area Potential Cause Recommended Action & Explanation
Reagent & Compound Handling Poor Solubility of 4-Formyl-5-methoxy-N-phenylnicotinamide 1. Visually inspect the stock solution and final assay wells for precipitation. 2. Determine the solubility limit in your assay buffer. You may need to use a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) as it can affect cell health. 3. Prepare fresh dilutions for each experiment from a concentrated stock.
Compound Degradation 1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Test compound stability by pre-incubating it in assay buffer for the duration of the experiment and then testing its activity. 3. Store the compound as recommended by the supplier, often at -20°C or -80°C and protected from light.
Assay Procedure Inaccurate Pipetting 1. Calibrate your pipettes regularly. 2. Use reverse pipetting for viscous solutions. 3. Ensure consistent technique , including immersion depth and speed of aspiration/dispensing.
Edge Effects 1. Avoid using the outer wells of the microplate for experimental samples. 2. Fill the outer wells with sterile water or PBS to create a humidity barrier. 3. Ensure proper plate sealing during incubations.[9]
Cell-Based Assays Variable Cell Seeding 1. Ensure a single-cell suspension before plating by gentle trituration. 2. Mix the cell suspension between plating to prevent settling. 3. Use an automated cell counter for accuracy.
Inconsistent Cell Health 1. Use cells from a consistent passage number range , as high passage numbers can lead to phenotypic drift.[12][13] 2. Regularly test for mycoplasma contamination. 3. Monitor cell morphology daily.
Data Analysis & Interpretation Assay Signal Interference 1. Run a control plate with just the compound and assay buffer (no cells or target enzyme) to check for autofluorescence or absorbance. 2. If interference is detected, you may need to find a different detection wavelength or use a different assay technology (e.g., luminescence instead of fluorescence).[11]
Incorrect Normalization 1. For cell-based assays, normalize to cell number using a viability assay (e.g., CellTiter-Glo®) or total protein stain. 2. For biochemical assays, ensure that your positive and negative controls are consistent across plates.

Part 3: Hypothetical Mechanism and Experimental Protocols

Given that 4-Formyl-5-methoxy-N-phenylnicotinamide is a nicotinamide derivative, a plausible mechanism of action is the inhibition of an enzyme involved in NAD+ metabolism, such as an NAD-dependent dehydrogenase or a PARP enzyme.

Hypothetical Signaling Pathway

G cluster_0 Cellular Process cluster_1 Inhibition A Substrate C NAD-Dependent Enzyme (e.g., Dehydrogenase) A->C B Product C->B E NADH C->E D NAD+ D->C F 4-Formyl-5-methoxy- N-phenylnicotinamide F->C Inhibits

Caption: Hypothetical inhibition of an NAD-dependent enzyme by the compound.

Standard Operating Procedure (SOP): Enzyme Inhibition Assay

This protocol provides a template for a generic in vitro fluorescence-based enzyme inhibition assay.

Objective: To determine the IC50 of 4-Formyl-5-methoxy-N-phenylnicotinamide against a target enzyme.

Materials:

  • Target Enzyme

  • Substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 4-Formyl-5-methoxy-N-phenylnicotinamide

  • DMSO (for compound dilution)

  • Black, flat-bottom 96-well or 384-well microplate[13][14]

  • Microplate reader with fluorescence detection

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-Formyl-5-methoxy-N-phenylnicotinamide in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.

    • Prepare an intermediate dilution of this series in Assay Buffer. This minimizes the final DMSO concentration.

  • Assay Setup (96-well format):

    • Negative Control (0% Inhibition): Add 50 µL of Assay Buffer with the same final DMSO concentration as the test wells.

    • Positive Control (100% Inhibition): Add 50 µL of a known inhibitor or denatured enzyme.

    • Test Wells: Add 50 µL of the diluted 4-Formyl-5-methoxy-N-phenylnicotinamide solutions (from lowest to highest concentration).

  • Enzyme Addition:

    • Add 25 µL of the Target Enzyme solution (pre-diluted in Assay Buffer) to all wells.

    • Mix gently on a plate shaker for 1 minute.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction:

    • Add 25 µL of the Substrate solution (pre-diluted in Assay Buffer) to all wells to start the reaction.

    • Mix gently on a plate shaker for 1 minute.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 30-60 minutes. Protect from light.

    • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data: % Inhibition = 100 * (1 - (Test Well - Positive Control) / (Negative Control - Positive Control)).

    • Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic curve to determine the IC50 value.

References

  • Challenges in Secondary Analysis of High Throughput Screening Data. (n.d.). Google Cloud.
  • 13 factors affecting biochemical analyzer test results. (2021, October 14). Seamaty.
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Promega Corporation.
  • Ma, X., et al. (2012). Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice. PMC. Retrieved from [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2024, June 3). PMC. Retrieved from [Link]

  • Challenges and advancements in high-throughput screening strategies for cancer therapeutics. (n.d.). AccScience Publishing. Retrieved from [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. Retrieved from [Link]

  • Factors known to significantly affect performance of tests/interpretation of results. (n.d.). Manchester University NHS Foundation Trust. Retrieved from [Link]

  • Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. (n.d.). PubMed. Retrieved from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. Retrieved from [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (n.d.). MDPI. Retrieved from [Link]

  • Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics. (2023, October 25). Preprints.org. Retrieved from [Link]

  • Variation in Laboratory Reports: Causes other than Laboratory Error. (2022, February 28). PMC. Retrieved from [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. Retrieved from [Link]

  • Challenges of HTS in early-stage drug discovery. (n.d.). Axxam SpA. Retrieved from [Link]

  • STUDY ON INFLUENCING FACTORS OF BIOCHEMICAL TESTS. (n.d.). Retrieved from [Link]

  • N-Phenylnicotinamide. (n.d.). PMC. Retrieved from [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2025, September 25). Technology Networks. Retrieved from [Link]

  • Factors Affecting Results. (n.d.). Peterborough Pathology Services. Retrieved from [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems. Retrieved from [Link]

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Technical Support Center: Purification of 4-Formyl-5-methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the purification of 4-Formyl-5-methoxy-N-phenylnicotinamide. It is designed for researchers, chemists, and drug development professionals aiming to achieve high purity for this compound, a critical step for ensuring reliable downstream experimental results and meeting regulatory standards.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries about the purification of 4-Formyl-5-methoxy-N-phenylnicotinamide, providing foundational knowledge for developing an effective purification strategy.

Q1: What are the most probable impurities I might encounter after synthesizing 4-Formyl-5-methoxy-N-phenylnicotinamide?

A1: The impurity profile is heavily dependent on the synthetic route. Assuming a common pathway, such as the Vilsmeier-Haack formylation of a 5-methoxy-N-phenylnicotinamide precursor, you should anticipate the following classes of impurities:

  • Unreacted Starting Materials: Residual 5-methoxy-N-phenylnicotinamide is a common impurity if the reaction has not gone to completion.

  • Reagent-Derived Impurities: The Vilsmeier-Haack reaction typically uses a formamide (like N,N-dimethylformamide, DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃).[1] The Vilsmeier reagent, a chloroiminium ion, is the active electrophile.[2] After aqueous workup, residual DMF and hydrolysis by-products of the reagent can contaminate the crude product.

  • Side-Reaction Products: Although the formyl group is directed to the 4-position by the existing substituents, minor isomers or di-formylated products could potentially form under harsh conditions.

  • Solvent Residues: High-boiling point solvents used during the reaction (e.g., DMF, dioxane) or extraction (e.g., dichloromethane, ethyl acetate) can be difficult to remove completely.[3]

Q2: What are the key physicochemical properties of 4-Formyl-5-methoxy-N-phenylnicotinamide that influence purification?

A2: Understanding the molecule's structure is key. It possesses several functional groups that dictate its behavior:

  • Polarity: The presence of an amide, a formyl (aldehyde) group, and a methoxy ether group makes the molecule quite polar. This polarity governs its solubility and interaction with chromatographic stationary phases.

  • Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the amide carbonyl, formyl carbonyl, and methoxy oxygen can act as acceptors. This contributes to its relatively high melting point and influences solvent selection for recrystallization.

  • Aromaticity: The two aromatic rings (pyridine and phenyl) allow for π-π stacking interactions, which can be a factor in both crystallization and chromatographic separation.

  • Chemical Stability: Nicotinamide derivatives can be sensitive to pH extremes. The formyl group can be susceptible to oxidation. It is advisable to handle the compound under neutral conditions and avoid prolonged exposure to strong acids, bases, or oxidants. Some related dihydronicotinamide ribosides are known to hydrolyze quickly in acidic conditions and oxidize in the presence of oxygen.[4]

Q3: Which analytical techniques are essential for monitoring the purification process effectively?

A3: A multi-pronged analytical approach is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for optimizing solvent systems for column chromatography. It provides a quick visual assessment of the number of components in your sample.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed structural information and is excellent for identifying and quantifying impurities, especially unreacted starting materials or residual solvents. The presence of the distinct aldehyde proton signal is a key indicator of your product.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[5] A well-developed HPLC method (typically reverse-phase for polar molecules) can separate closely related impurities and provide a precise purity value (e.g., area percent).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and helps in identifying the mass of unknown impurities, providing crucial clues to their structure.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification of 4-Formyl-5-methoxy-N-phenylnicotinamide.

Problem 1: My crude product is an oil or a sticky solid, not a free-flowing powder.

  • Plausible Cause: This is often due to significant amounts of residual high-boiling point solvents (like DMF) or the presence of impurities that act as a eutectic mixture, depressing the melting point and preventing crystallization.

  • Solution: Solvent Trituration/Washing

    • Place the oily crude product in a flask.

    • Add a solvent in which your target compound has very low solubility, but in which the suspected impurities (e.g., residual DMF) are soluble. Diethyl ether or cold ethyl acetate are often good starting points.

    • Stir or sonicate the suspension vigorously. The goal is to wash the impurities into the solvent while the product remains a solid. If it solidifies during this process, use a spatula to break up the solid to maximize surface area.

    • Filter the resulting solid and wash it with a small amount of the cold trituration solvent.

    • Dry the solid under high vacuum to remove any residual solvent.

Problem 2: Recrystallization yields are very low, or the product doesn't crystallize at all.

  • Plausible Cause: The chosen solvent system may not be optimal. For successful recrystallization, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. If the product is too soluble even when cold, you will get poor recovery. If it is not soluble enough when hot, it will not dissolve completely. For amides, finding the right solvent can sometimes be challenging.[6]

  • Expert Recommendation: Systematic Solvent Screening

    • Do not commit your entire batch of material to one recrystallization attempt. Use small aliquots (10-20 mg) to test a range of solvents and solvent systems.

    • Recrystallization is often the method of choice for purifying amides.[7] Polar solvents are generally a good starting point.

    Table 1: Recommended Solvent Systems for Recrystallization

    Solvent/System Rationale for Use Potential Issues
    Ethanol or Isopropanol The hydroxyl group can effectively solvate the polar functionalities of the molecule at high temperatures. The product might have moderate solubility even at room temperature, potentially reducing yield.
    Acetonitrile Often gives excellent results for the recrystallization of amides.[7] Ensure slow cooling for the formation of high-quality crystals.
    Ethyl Acetate / Hexane A versatile two-solvent system. Dissolve the crude product in a minimum amount of hot ethyl acetate, then slowly add hexane until turbidity persists. Reheat to clarify and then allow to cool slowly. Oiling out can occur if the solvent polarity is changed too rapidly or if the solution is cooled too quickly.

    | Water-containing Alkanols | For some nicotinamides, a mixture of an alcohol like 2-methylpropanol-1 with water at a controlled pH (7-10) has been shown to be effective for removing acidic impurities.[8] | The product's solubility in water must be low. pH control is critical. |

  • Step-by-Step Recrystallization Protocol (Example with Ethyl Acetate/Hexane):

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of ethyl acetate and heat the mixture to a gentle boil while stirring.

    • Continue adding ethyl acetate dropwise until the solid is completely dissolved.

    • Remove from heat and slowly add hexane dropwise until the solution becomes faintly and persistently cloudy.

    • Add 1-2 drops of ethyl acetate to redissolve the precipitate and make the solution clear again.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

    • Dry the purified crystals under vacuum. High-purity material can often be achieved after recrystallization.[9]

Problem 3: Column chromatography is not providing good separation of my product from a key impurity.

  • Plausible Cause: The polarity of the eluent system is not optimized for the separation. Impurities with similar polarity to the product are co-eluting. The stationary phase may not be ideal.

  • Solution: Methodical Optimization of Flash Chromatography

    • TLC Analysis First: Before running a column, always find an eluent system that gives your product an Rf value of approximately 0.25-0.35 on a TLC plate and shows good separation from the impurity spot(s).

    • Choose the Right Stationary and Mobile Phase: For a polar molecule like this, standard silica gel is the most common stationary phase.[10] However, if the compound is sensitive or binds too strongly, other options can be considered. The use of basic alumina has been successful for purifying sensitive nicotinamide derivatives.[11] For very polar compounds that are difficult to retain, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[12][13]

    Table 2: Recommended Conditions for Column Chromatography

    Stationary Phase Eluent System (Mobile Phase) Target Impurities & Rationale
    Silica Gel (Standard) Hexane / Ethyl Acetate Gradient: Start with 10-20% Ethyl Acetate in Hexane and gradually increase the polarity to 50-70% Ethyl Acetate. Excellent for separating non-polar impurities (elute first) from the more polar product and highly polar baseline impurities (remain on the column). This is a standard system for many organic compounds.[14]
    Silica Gel Dichloromethane / Methanol Gradient: Start with 100% Dichloromethane and slowly add Methanol (e.g., 0.5% -> 5%). This system is for more polar compounds that do not move sufficiently in Hexane/EtOAc.[14] Use with caution, as methanol concentrations above 10% can start to dissolve the silica gel.

    | Basic Alumina | Hexane / Ethyl Acetate Gradient: Similar gradient to silica gel. | Recommended for acid-sensitive compounds. The basic nature of the alumina can prevent degradation that might occur on the slightly acidic surface of silica gel.[11] |

  • Workflow Diagram: Purification Strategy

    Purification_Workflow Crude Crude Product (Post-Workup) Oily Is Product Oily or Sticky Solid? Crude->Oily Analysis Purity Analysis (TLC, ¹H NMR) HighPurity Purity > 98%? (by HPLC/NMR) Analysis->HighPurity Oily->Analysis No Trituration Solvent Trituration (e.g., Diethyl Ether) Oily->Trituration Yes Trituration->Analysis Done Final Product (Dry & Characterize) HighPurity->Done Yes LowPurity Choose Purification Method HighPurity->LowPurity No Recrystallization Recrystallization (Solvent Screening) LowPurity->Recrystallization If Crystalline Column Column Chromatography (TLC Optimization) LowPurity->Column If Complex Mixture or Oil Recrystallization->Analysis Column->Analysis

  • Impurity Profile Diagram

    Impurity_Profile Product 4-Formyl-5-methoxy- N-phenylnicotinamide cat1 Starting Materials cat2 Reaction By-products cat3 Solvents & Reagents imp1 5-methoxy-N- phenylnicotinamide cat1->imp1 imp2 Isomeric Products (e.g., 2-formyl) cat2->imp2 imp3 Vilsmeier Reagent Hydrolysis Products cat2->imp3 imp4 Residual DMF cat3->imp4 imp5 Phosphoric Acid Salts cat3->imp5

    Caption: Potential impurities in the synthesis of the target compound.

References

  • Alsaif, M., Al-Omair, M. A., & Al-Hazmi, G. A. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11(36), 22353–22361. [Link]

  • RSC Publishing. (2021).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Tan, D. X., et al. (2013). Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice. PMC - PubMed Central. [Link]

  • Desai, N. C., et al. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research. [Link]

  • ResearchGate. (2025). New method in synthesizing an optical active intermediate for ( R, R)-formoterol. [Link]

  • Afrin, S., et al. (2018). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). MethodsX. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • Google Patents. (1950).
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • PubMed. (2013). Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ChemRxiv | Cambridge Open Engage. (2025). A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • Google Patents. (1981). Process for the purification of nicotinic acid amide I - US4447615A.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • PubMed. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. [Link]

  • Google Patents. (1989).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • LabXchange. (2024). Synthesis, Distillation, & Recrystallization. [Link]

  • Royal Society of Chemistry. (2021). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

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Validation & Comparative

4-Formyl-5-methoxy-N-phenylnicotinamide vs other nicotinamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Nicotinamide Derivatives in Enzyme Modulation

Introduction: The Nicotinamide Scaffold as a Privileged Pharmacophore

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism. Its primary role is as a precursor to nicotinamide adenine dinucleotide (NAD+), an essential coenzyme for hundreds of redox reactions. Beyond this, NAD+ is a critical substrate for several classes of enzymes, including sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which use it to catalyze non-redox reactions central to DNA repair, gene expression, and cell signaling.[1][2] During these reactions, NAD+ is cleaved, and nicotinamide is released as a byproduct.[3] This natural interaction has made the nicotinamide structure a "privileged scaffold" in medicinal chemistry. Synthetic derivatives built upon this core can act as potent and selective modulators of NAD+-dependent enzymes by mimicking the natural substrate and competing for the active site.[4]

This guide provides a comparative analysis of a novel derivative, 4-Formyl-5-methoxy-N-phenylnicotinamide, against other well-characterized nicotinamide-based compounds. While specific experimental data for 4-Formyl-5-methoxy-N-phenylnicotinamide is not yet publicly available, we will infer its potential activity based on a detailed structure-activity relationship (SAR) analysis and compare it to established modulators.

Structural Analysis and Hypothesized Activity of 4-Formyl-5-methoxy-N-phenylnicotinamide

The structure of 4-Formyl-5-methoxy-N-phenylnicotinamide suggests it is designed as a competitive inhibitor for an NAD+ binding pocket. Let's dissect its key features:

  • Nicotinamide Core: This is the foundational pharmacophore that mimics the nicotinamide portion of NAD+, enabling it to dock into the active site of enzymes like PARPs and sirtuins.[4]

  • N-phenyl Group: The substitution on the amide nitrogen adds a significant hydrophobic component. This phenyl ring can engage in π-π stacking or hydrophobic interactions within the enzyme's active site, potentially increasing binding affinity compared to unsubstituted nicotinamide.

  • 4-Formyl Group (-CHO): The aldehyde at position 4 is a strong hydrogen bond acceptor and can also act as a reactive "warhead." This group could form a critical hydrogen bond with amino acid residues (like a key glycine residue in the PARP active site), significantly enhancing potency.

  • 5-Methoxy Group (-OCH3): The methoxy group at position 5 adds steric bulk and can also serve as a hydrogen bond acceptor. Its placement can help orient the molecule within the binding pocket and could be exploited to achieve selectivity for a specific enzyme isoform over others.

Based on these features, particularly the core structure resembling known PARP inhibitors, we hypothesize that 4-Formyl-5-methoxy-N-phenylnicotinamide is a potent inhibitor of the PARP family of enzymes. The specific substitutions suggest a design aimed at achieving higher potency and potentially isoform selectivity compared to first-generation inhibitors.

Comparative Analysis with Benchmark Nicotinamide Derivatives

To understand the potential performance of 4-Formyl-5-methoxy-N-phenylnicotinamide, we compare it to three classes of derivatives: the endogenous modulator, a first-generation non-selective inhibitor, and a modern, highly selective inhibitor.

  • Nicotinamide (NAM): The natural byproduct of sirtuin and PARP activity. It is a weak, non-competitive inhibitor of sirtuins and a very weak PARP inhibitor.[2][5][6] Its primary function in this context is as a feedback regulator.[2]

  • 3-Aminobenzamide: One of the first-generation synthetic PARP inhibitors. It is more potent than nicotinamide but lacks selectivity, inhibiting multiple PARP family members.[7] Its simple structure serves as a good baseline for evaluating the contribution of more complex substitutions.

  • Atamparib (RBN-2397): A highly potent and selective inhibitor of PARP7.[3] It utilizes a pyridazinone scaffold to mimic nicotinamide and has extensive substitutions that occupy adjacent binding pockets, leading to exceptional selectivity. This represents the cutting edge of inhibitor design, where the goal is to target a single enzyme isoform to minimize off-target effects.

Hypothetical Performance Data

The following table presents plausible, albeit hypothetical, inhibitory concentration (IC50) values to illustrate the expected performance profile of 4-Formyl-5-methoxy-N-phenylnicotinamide against the benchmarks.

CompoundPARP1 IC50 (nM)PARP7 IC50 (nM)SIRT1 IC50 (µM)Selectivity Profile
Nicotinamide>100,000>100,000~50Non-selective, weak
3-Aminobenzamide1,2005,000>100Pan-PARP inhibitor
4-Formyl-5-methoxy-N-phenylnicotinamide (Hypothetical) 25 800 >50 Potent PARP1 inhibitor with moderate selectivity
Atamparib (RBN-2397)>150<3>50Highly selective PARP7 inhibitor

This hypothetical data suggests that the unique substitutions on 4-Formyl-5-methoxy-N-phenylnicotinamide could confer high potency against PARP1, while being significantly less active against other isoforms like PARP7 and other NAD+-dependent enzyme families like sirtuins.

Mechanism of Action: Competitive Inhibition in the NAD+ Binding Site

PARP enzymes, particularly PARP1, are activated by detecting DNA damage.[1] Once activated, PARP1 binds to NAD+ and catalyzes the transfer of ADP-ribose units onto target proteins, forming poly(ADP-ribose) chains and releasing nicotinamide.[3][8] Nicotinamide-mimetic inhibitors like 4-Formyl-5-methoxy-N-phenylnicotinamide occupy the same binding pocket as the nicotinamide portion of NAD+, preventing the catalytic reaction.

PARP_Inhibition cluster_0 Normal Catalytic Cycle cluster_1 Inhibition by Nicotinamide Mimetic NAD NAD+ Complex PARP1-NAD+ Complex NAD->Complex PARP1_active Active PARP1 (Bound to DNA Damage) PARP1_active->Complex Binds Substrate Products PAR + Nicotinamide (Released) Complex->Products Catalysis Products->PARP1_active Enzyme Reset Inhibitor 4-Formyl-5-methoxy- N-phenylnicotinamide Inhibited_Complex PARP1-Inhibitor Complex (Catalytically Dead) Inhibitor->Inhibited_Complex PARP1_active_inhib Active PARP1 PARP1_active_inhib->Inhibited_Complex Binds Inhibitor Inhibited_Complex->Inhibited_Complex NAD_pool Cellular NAD+ Pool NAD_pool->NAD NAD_pool->Inhibitor Competes with

Caption: Mechanism of PARP1 inhibition by a nicotinamide mimetic.

Experimental Protocol: In Vitro PARP1 Inhibition Assay (HTS Chemiluminescent)

This protocol describes a standard method for determining the IC50 value of a test compound against PARP1. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP1 activity.

Causality Statement: This assay is designed to provide a robust and high-throughput method for quantifying PARP1 catalytic activity. Each component is chosen to ensure specificity and minimize signal-to-noise issues. For example, using biotinylated NAD+ allows for a highly sensitive chemiluminescent readout via streptavidin-HRP, and the use of histones serves as a reliable, generic protein substrate for poly(ADP-ribosyl)ation.

Materials:
  • Recombinant Human PARP1 Enzyme

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • Histone H1

  • PARP1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Biotinylated NAD+

  • Test Compound (e.g., 4-Formyl-5-methoxy-N-phenylnicotinamide) dissolved in DMSO

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • Chemiluminescent Substrate (e.g., Luminol-based)

  • White, opaque 96-well assay plates

  • Plate reader with luminescence detection

Procedure:
  • Plate Preparation:

    • Add 20 µL of histone H1 solution (1 mg/mL) to each well of a 96-well plate.

    • Incubate at room temperature for 1 hour to allow coating of the plate.

    • Wash wells 3 times with 200 µL of phosphate-buffered saline (PBS). This removes unbound histones.

  • Compound Dilution (Self-Validating System):

    • Perform a serial dilution of the test compound in DMSO, then dilute into the PARP1 assay buffer. A typical starting concentration is 100 µM, diluted 1:3 down a 10-point curve.

    • Negative Control (100% Activity): Prepare wells with assay buffer and the equivalent percentage of DMSO used for the compound.

    • Positive Control (0% Activity): Prepare wells with a known potent PARP inhibitor (e.g., Olaparib) at a high concentration (e.g., 10 µM).

  • Enzyme Reaction:

    • Prepare a master mix containing PARP1 Assay Buffer, activated DNA (10 µg/mL), and recombinant PARP1 enzyme (e.g., 1 nM).

    • Add 50 µL of the master mix to each well.

    • Add 10 µL of the diluted test compound or control to the appropriate wells.

    • Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of biotinylated NAD+ (final concentration 100 nM).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Wash the wells 3 times with 200 µL of PBS containing 0.05% Tween-20 (PBST) to remove unreacted reagents.

    • Add 100 µL of Streptavidin-HRP (diluted in PBST) to each well.

    • Incubate for 30 minutes at room temperature. The streptavidin binds to the biotinylated ADP-ribose chains on the immobilized histones.

    • Wash the wells 3 times with 200 µL of PBST to remove unbound Streptavidin-HRP.

    • Add 100 µL of chemiluminescent substrate to each well.

    • Immediately read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data with the positive control set to 0% activity and the negative control to 100% activity.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Assay_Workflow start Start step1 Coat 96-well plate with Histone H1 start->step1 step2 Wash Plate (3x PBS) step1->step2 step4 Add PARP1 Enzyme Mix (Enzyme + Activated DNA) step2->step4 step3 Prepare Serial Dilution of Test Compound step5 Add Compound/Controls to Wells step3->step5 step4->step5 step6 Initiate Reaction: Add Biotinylated NAD+ step5->step6 step7 Incubate 60 min at RT step6->step7 step8 Wash Plate (3x PBST) step7->step8 step9 Add Streptavidin-HRP step8->step9 step10 Incubate 30 min at RT step9->step10 step11 Wash Plate (3x PBST) step10->step11 step12 Add Chemiluminescent Substrate step11->step12 step13 Read Luminescence step12->step13 end Calculate IC50 step13->end

Caption: Experimental workflow for the PARP1 chemiluminescent assay.

Conclusion

While 4-Formyl-5-methoxy-N-phenylnicotinamide remains a molecule of hypothetical performance, its structure provides a compelling case for its potential as a potent and selective PARP inhibitor. The strategic placement of formyl, methoxy, and N-phenyl groups on the core nicotinamide scaffold represents a rational design approach aimed at maximizing interactions within the NAD+ binding pocket. Compared to early-generation inhibitors like 3-aminobenzamide, it is likely to exhibit significantly improved potency. However, achieving the exquisite isoform selectivity of modern inhibitors like Atamparib would depend on how well its unique substitutions exploit subtle differences between the active sites of various PARP family members. The experimental protocols outlined above provide a clear and robust framework for validating these hypotheses and fully characterizing the biochemical profile of this and other novel nicotinamide derivatives.

References

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosyl
  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). PubMed.
  • Slowing ageing by design: the rise of NAD+ and sirtuin-activ
  • Second-generation inhibitors. A nicotinamide pharmacophore group is... (n.d.).
  • A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Str
  • Sirtuins, Nicotinamide and Aging: A Critical Review. (n.d.).
  • Poly Adp Ribose Polymerase 1. (2026). Massive Bio.
  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). PubMed Central.
  • Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimul

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Biological activity comparison of substituted nicotinamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Nicotinamides for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Nicotinamide (Vitamin B3), a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+), serves as a versatile and highly adaptable scaffold in medicinal chemistry. Its inherent biological activity and role in crucial cellular processes have spurred the development of a vast array of substituted derivatives with tailored pharmacological profiles. This guide provides a comparative analysis of these derivatives, focusing on their efficacy as modulators of key enzyme families, including Poly(ADP-ribose) Polymerases (PARPs) and Sirtuins (SIRTs), as well as their applications as antimicrobial, anti-inflammatory, and neuroprotective agents. By synthesizing experimental data and elucidating structure-activity relationships, this document aims to equip researchers with the critical insights needed to navigate and advance the field of nicotinamide-based drug discovery.

The Enduring Relevance of the Nicotinamide Scaffold

Nicotinamide is a water-soluble B vitamin that plays an indispensable role in cellular metabolism. Its pyridine ring and carboxamide group provide a unique chemical foundation for modification, allowing for the fine-tuning of its biological effects. The primary significance of nicotinamide lies in its role as a precursor to NAD+, a critical coenzyme in redox reactions and a substrate for various enzymes that regulate signaling pathways central to cellular health, stress resistance, and longevity.[1][2]

The Central Role of NAD+

NAD+ is essential for a multitude of cellular functions, including energy metabolism and the maintenance of genomic stability.[1] The availability of NAD+ is intrinsically linked to the activity of several enzyme families that are key targets in drug development. Substituted nicotinamides often exert their effects by mimicking the nicotinamide moiety of NAD+, thereby competitively inhibiting these enzymes.[3][4]

Targeting DNA Repair: Substituted Nicotinamides as PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[4] In the presence of DNA damage, PARP1, a key member of this family, binds to DNA breaks and synthesizes long chains of poly(ADP-ribose) (PAR), which recruits other DNA repair proteins.[4][5] Many cancer therapies aim to induce DNA damage, and by inhibiting PARP, cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA mutations), can be selectively killed through a concept known as synthetic lethality.[6]

Mechanism of PARP Inhibition

Nicotinamide-based PARP inhibitors are designed to bind to the catalytic pocket of PARP1, where NAD+ would normally bind.[4][7] The common structural features of these inhibitors include an aromatic ring and a carboxamide moiety, which mimic the nicotinamide portion of NAD+ and form key hydrogen bonds and π-stacking interactions within the enzyme's active site.[7]

cluster_0 PARP-Mediated DNA Repair DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 NAD NAD+ PAR_Synthesis Poly(ADP-ribose) Synthesis Repair_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Repair_Recruitment DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair Inhibitor Nicotinamide-Based Inhibitor Inhibitor->PARP1 Competitive Inhibition PARP1NAD PARP1NAD PARP1NAD->PAR_Synthesis

Caption: Mechanism of PARP1 inhibition by nicotinamide analogs.

Comparative Efficacy of Nicotinamide-Based PARP Inhibitors

The potency of substituted nicotinamides as PARP inhibitors is highly dependent on the nature and position of the substituents. The table below summarizes the inhibitory concentrations (IC50) of several representative compounds against PARP1.

CompoundSubstituent(s)PARP1 IC50 (nM)Reference
OlaparibPhthalazinone derivative1.9[3]
RucaparibIndole carboxamide derivative1.4[3]
NiraparibIndazole carboxamide derivative3.8[3]
AH2-15c A novel nicotinamide derivative31 [8]
AH2-14c Ester form of AH2-15c(Better cellular activity)[8]

Note: Olaparib, Rucaparib, and Niraparib are clinically approved PARP inhibitors that incorporate a nicotinamide-mimicking pharmacophore.

Structure-Activity Relationship (SAR) Insights

The development of potent PARP inhibitors has been guided by key SAR principles.[9] The core nicotinamide structure is essential for binding to the NAD+ pocket.[7] Modifications to the aromatic ring system and the addition of various side chains can significantly enhance potency and selectivity. For instance, the introduction of a cyclopropyl group in some derivatives has been shown to improve activity.[7] Conversely, large side chains, such as piperazine groups, may not be well-tolerated on certain scaffolds.[7] The ester derivative AH2-14c, for example, demonstrates superior cellular activity compared to its carboxylic acid counterpart (AH2-15c) due to improved cell membrane permeability.[8]

Experimental Protocol: In Vitro PARP Inhibition Assay (Fluorometric)

This protocol outlines a common method for assessing the in vitro inhibitory activity of substituted nicotinamides against PARP1.[10]

  • Reagent Preparation : Prepare assay buffer, recombinant human PARP1 enzyme, activated DNA, NAD+, and the test compounds (substituted nicotinamides) at various concentrations.

  • Reaction Setup : In a 96-well plate, add the assay buffer, activated DNA, and the test compound or vehicle control.

  • Enzyme Addition : Add the PARP1 enzyme to each well to initiate the reaction. Incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[10]

  • Substrate Addition : Add NAD+ to all wells to start the enzymatic reaction.

  • Incubation : Incubate the plate for a defined time (e.g., 30 minutes) at 30-37°C with gentle agitation.[10]

  • Detection : Stop the reaction and add a developing reagent that fluoresces in proportion to the amount of NAD+ consumed.

  • Data Analysis : Measure the fluorescence using a plate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Sirtuin Modulation: The Yin and Yang of Nicotinamide Derivatives

Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in metabolism, gene silencing, and aging.[11][12] There are seven mammalian sirtuins (SIRT1-7) with distinct subcellular localizations and functions.[12] Nicotinamide itself is an endogenous pan-inhibitor of sirtuins, acting through a feedback mechanism.[11][13]

The Dual Role of Nicotinamide Analogs

The ability of nicotinamide to inhibit sirtuins has been exploited to develop novel therapeutic agents. However, the relationship is complex, as the administration of nicotinamide to cells can also increase NAD+ levels, potentially leading to sirtuin activation over time.[13] This dual nature has led to the development of both sirtuin inhibitors and activators based on the nicotinamide scaffold.[11][14] For example, isonicotinamide has been shown to activate yeast Sir2 by relieving nicotinamide inhibition.[11]

cluster_1 Sirtuin Activity Modulation SIRT1 SIRT1 Enzyme NAD NAD+ Acetylated_Substrate Acetylated Protein Substrate Deacetylated_Product Deacetylated Protein Nicotinamide_Product Nicotinamide SIRT1NADAcetylated_Substrate SIRT1NADAcetylated_Substrate Deacetylated_ProductNicotinamide_Product Deacetylated_ProductNicotinamide_Product SIRT1NADAcetylated_Substrate->Deacetylated_ProductNicotinamide_Product Deacetylation Nicotinamide_Inhibitor Nicotinamide Analog (Inhibitor) Nicotinamide_Inhibitor->SIRT1 Feedback Inhibition Isonicotinamide_Activator Isonicotinamide (Activator) Isonicotinamide_Activator->SIRT1 Promotes Deacetylation

Caption: Dual modulation of sirtuin activity by nicotinamide analogs.

Comparative Analysis of Nicotinamide-Based Sirtuin Modulators

The development of selective sirtuin modulators is an active area of research. Below is a comparison of the effects of nicotinamide and a related compound.

CompoundTargetEffectPotencyReference
NicotinamideSIRTs (pan-sirtuin)InhibitionEndogenous levels[11]
IsonicotinamideYeast Sir2Activation(Promotes deacetylation)[11]
Selisistat (EX-527) SIRT1InhibitionIC50 = 38 nM[15]
Experimental Protocol: Fluorometric Sirtuin Activity Assay

Several methods exist for measuring sirtuin activity.[16][17] The following is a generalized protocol based on a fluorogenic substrate.

  • Reagent Preparation : Prepare assay buffer, recombinant human sirtuin (e.g., SIRT1), a fluorogenic acetylated peptide substrate, NAD+, and the test compounds.

  • Reaction Setup : In a 96-well plate, combine the assay buffer, sirtuin enzyme, and test compound or vehicle.

  • Pre-incubation : Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation : Add the fluorogenic substrate and NAD+ to start the reaction.

  • Incubation : Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development : Add a developer solution that contains a protease to cleave the deacetylated substrate, releasing the fluorophore.

  • Data Analysis : Measure the fluorescence and calculate the IC50 or EC50 values for the test compounds.

Antimicrobial and Antifungal Applications

Substituted nicotinamides have emerged as promising candidates for the development of novel antimicrobial and antifungal agents.[18][19] Their broad spectrum of activity and novel mechanisms of action make them attractive alternatives in an era of growing antimicrobial resistance.

Mechanisms of Antimicrobial Action

The antifungal activity of some nicotinamide derivatives is attributed to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[20][21] Other derivatives have been shown to disrupt the fungal cell wall.[18] The presence of specific functional groups, such as thiol and phenol groups, appears to be important for their antibacterial and antifungal properties.[19]

Comparative Analysis of Antimicrobial Nicotinamides

The efficacy of these compounds varies significantly with their chemical structure.

CompoundTarget OrganismActivity MetricValueReference
Compound 16g Candida albicansMIC0.25 µg/mL[18]
Compound 4a Botrytis cinerea% Inhibition40.54%[20]
Compound 4b SDH EnzymeIC503.18 µM[20]
Compound 3l Rhizoctonia cerealisEC5021.4 µM[22]

MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration.

Neuroprotective and Anti-inflammatory Activities

Nicotinamide and its derivatives have demonstrated significant neuroprotective and anti-inflammatory effects in various experimental models.[23][24][25]

Mechanisms of Neuroprotection and Anti-inflammation

The neuroprotective effects of nicotinamide are often attributed to its role as an NAD+ precursor, which helps to maintain cellular energy levels and support DNA repair in neurons.[2] Nicotinamide has been shown to reduce oxidative DNA damage and subsequent apoptosis in retinal neurons in diabetic rats.[23] Its anti-inflammatory properties are linked to the inhibition of the transcription factor NF-κB, which in turn reduces the production of pro-inflammatory cytokines like TNF-α.[26] Furthermore, nicotinamide and its isomers have been shown to have antinociceptive and anti-inflammatory effects in models of pain and edema.[24]

Conclusion and Future Perspectives

The nicotinamide scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents. The diverse biological activities of its substituted derivatives, ranging from potent and selective enzyme inhibition to broad-spectrum antimicrobial effects, underscore the vast potential that remains to be explored. Future research will likely focus on the development of derivatives with enhanced selectivity and improved pharmacokinetic properties, as well as the exploration of novel therapeutic applications. The continued investigation of structure-activity relationships will be paramount in guiding the rational design of the next generation of nicotinamide-based drugs.

References

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed.
  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succin
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI.
  • Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins. PMC - NIH.
  • Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. New Journal of Chemistry (RSC Publishing).
  • Neuroprotective Effects of Nicotinamide (Vitamin B3)
  • Sirtuin modul
  • Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models. PubMed.
  • Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. PMC - NIH.
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH.
  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central.
  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PubMed Central.
  • Natural Products as Modul
  • Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro. PubMed.
  • PARP Activity Assay Kit.
  • Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. PubMed.
  • Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors.
  • Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. PubMed.
  • PARP1: Structural Insights and Pharmacological Targets for Inhibition. PMC - NIH.
  • How NAD⁺ Fuels Neuron Repair Mechanisms and Cognitive Vitality as We Age. Unknown Source.
  • PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
  • Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains.
  • Nicotinamide Augments the Anti-Inflammatory Properties of Resveratrol through PARP1 Activation.
  • Measuring Activity of Native Plant Sirtuins - The Whe
  • Nicotinamide‐mimicking sirtuin inhibitors: Selisistat (1),...
  • Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acyl
  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience.
  • Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors.
  • Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimul
  • Rational Design of Mitochondria-Targeted Antioxidants: From Molecular Determinants to Clinical Perspectives. MDPI.
  • Structure activity model of PARP-1 inhibitors derived
  • PARP Universal Colorimetric Assay. R&D Systems.
  • Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson's Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling P
  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC.
  • Nicotinamide Augments the Anti-Inflammatory Properties of Resveratrol through PARP1 Activ
  • Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—
  • Methods for studying human sirtuins with activity-based chemical probes. PMC - NIH.
  • Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. RSC Publishing.
  • The Influence of Nicotinamide on Health and Disease in the Central Nervous System. PMC.
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Comparative Analysis of Synthetic Routes for 4-Formyl-5-methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-5-methoxy-N-phenylnicotinamide is a complex substituted pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds. Its unique substitution pattern, featuring a formyl group at the 4-position, a methoxy group at the 5-position, and an N-phenylamido group at the 3-position, presents a significant synthetic challenge. This guide provides a comparative analysis of two plausible synthetic routes for this target molecule, offering in-depth technical insights into the strategic considerations, experimental methodologies, and potential advantages and disadvantages of each approach. The information presented herein is intended to assist researchers in making informed decisions for the efficient and practical synthesis of this and structurally related compounds.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic disconnection of the target molecule, 4-Formyl-5-methoxy-N-phenylnicotinamide (I), points to the formation of the amide bond as the final key step. This bond can be forged between a suitably activated 4-formyl-5-methoxynicotinic acid derivative (II) and aniline. The primary synthetic challenge, therefore, lies in the efficient and regioselective preparation of the key intermediate (II). This guide will explore two distinct strategies to construct this crucial precursor.

G target 4-Formyl-5-methoxy-N-phenylnicotinamide (I) intermediate_II 4-Formyl-5-methoxynicotinic Acid (II) target->intermediate_II Amide Bond Formation aniline Aniline target->aniline Amide Bond Formation

Caption: Retrosynthetic analysis of the target molecule.

Route A: Sequential Introduction of Substituents on the Nicotinic Acid Core

This route commences with a commercially available substituted nicotinic acid and proceeds through a sequence of functional group interconversions to install the required methoxy and formyl groups prior to the final amidation.

Workflow for Route A

G A 6-Hydroxynicotinic Acid B Methyl 6-methoxynicotinate A->B Esterification & Methoxylation C 6-Methoxynicotinic Acid B->C Hydrolysis D 4-Formyl-5-methoxynicotinic Acid (Intermediate II) C->D Directed Ortho-Formylation E 4-Formyl-5-methoxy-N-phenylnicotinamide (Target) D->E Amide Coupling

Caption: Proposed workflow for the synthesis via Route A.

Detailed Experimental Protocols for Route A

Step 1: Synthesis of Methyl 6-methoxynicotinate

The synthesis begins with the esterification and subsequent methoxylation of 6-hydroxynicotinic acid.

  • Protocol: 6-Hydroxynicotinic acid is first converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid. The resulting methyl 6-hydroxynicotinate is then methylated at the hydroxyl group using a suitable methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate to yield methyl 6-methoxynicotinate.

Step 2: Hydrolysis to 6-Methoxynicotinic Acid

The methyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Protocol: Methyl 6-methoxynicotinate is subjected to basic hydrolysis using an aqueous solution of sodium hydroxide or potassium hydroxide, followed by acidification to precipitate 6-methoxynicotinic acid.

Step 3: Directed Ortho-Formylation to 4-Formyl-5-methoxynicotinic Acid

This is the most critical and challenging step in this route, requiring a regioselective formylation at the C4 position. Directed ortho-metalation is a powerful strategy for such transformations.

  • Protocol: 6-Methoxynicotinic acid is treated with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The methoxy group at the 6-position and the carboxylate direct the lithiation to the C5 position. Subsequent quenching of the lithiated intermediate with a formylating agent, such as N,N-dimethylformamide (DMF), introduces the formyl group at the C5 position, yielding 5-formyl-6-methoxynicotinic acid. Note: Achieving formylation at the C4 position directly from 6-methoxynicotinic acid is challenging due to the directing effects of the existing substituents. A multi-step process involving protection and manipulation of directing groups might be necessary to achieve the desired C4 formylation.

Step 4: Amide Coupling to Yield 4-Formyl-5-methoxy-N-phenylnicotinamide

The final step involves the formation of the amide bond with aniline.

  • Protocol: 4-Formyl-5-methoxynicotinic acid is activated to its corresponding acyl chloride using thionyl chloride or oxalyl chloride. The crude acyl chloride is then reacted with aniline in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane or THF to afford the final product, 4-Formyl-5-methoxy-N-phenylnicotinamide. Alternatively, direct amide coupling can be achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).

Route B: Synthesis from a Pre-functionalized Nicotinic Acid Derivative

This alternative approach starts with a di-substituted nicotinic acid derivative, which allows for the sequential introduction of the methoxy and formyl functionalities through nucleophilic aromatic substitution and functional group transformation.

Workflow for Route B

G A 2-Chloro-5-nitronicotinic Acid B 2-Chloro-5-aminonicotinic Acid A->B Reduction C 2-Chloro-5-methoxynicotinic Acid B->C Diazotization & Methoxylation D 4-Formyl-5-methoxynicotinic Acid (Intermediate II) C->D Halogen-Metal Exchange & Formylation E 4-Formyl-5-methoxy-N-phenylnicotinamide (Target) D->E Amide Coupling

Caption: Proposed workflow for the synthesis via Route B.

Detailed Experimental Protocols for Route B

Step 1: Reduction of 2-Chloro-5-nitronicotinic Acid

The synthesis commences with the reduction of the nitro group of commercially available 2-chloro-5-nitronicotinic acid.

  • Protocol: 2-Chloro-5-nitronicotinic acid is reduced to 2-chloro-5-aminonicotinic acid using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.

Step 2: Diazotization and Methoxylation to 2-Chloro-5-methoxynicotinic Acid

The amino group is converted to a methoxy group via a Sandmeyer-type reaction.

  • Protocol: The amino group of 2-chloro-5-aminonicotinic acid is diazotized with sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures. The resulting diazonium salt is then decomposed in the presence of a methanol source, such as refluxing methanol, to yield 2-chloro-5-methoxynicotinic acid.

Step 3: Halogen-Metal Exchange and Formylation to 4-Formyl-5-methoxynicotinic Acid

The chloro substituent at the 2-position is strategically utilized to introduce the formyl group at the 4-position. This is a speculative but plausible transformation. A more direct approach would be to start with a 4-halonicotinic acid derivative. Assuming a more suitable starting material like 4-chloro-5-methoxynicotinic acid is available or synthesized, the following protocol would be applicable.

  • Protocol: 4-Chloro-5-methoxynicotinic acid is subjected to a halogen-metal exchange reaction using an organolithium reagent like n-butyllithium at low temperature in an anhydrous etheral solvent. The resulting 4-lithiated species is then quenched with an electrophilic formylating agent such as DMF to introduce the formyl group at the 4-position, yielding 4-formyl-5-methoxynicotinic acid.

Step 4: Amide Coupling to Yield 4-Formyl-5-methoxy-N-phenylnicotinamide

This final step is identical to the final step in Route A.

  • Protocol: 4-Formyl-5-methoxynicotinic acid is converted to its acyl chloride and subsequently reacted with aniline, or directly coupled using standard peptide coupling reagents as described in Route A, to furnish the target compound.

Comparative Analysis of Synthesis Routes

FeatureRoute A: Sequential IntroductionRoute B: From Pre-functionalized Precursor
Starting Materials Readily available 6-hydroxynicotinic acid.Requires a more complex starting material like 2-chloro-5-nitronicotinic acid or 4-chloro-5-methoxynicotinic acid, which may be less accessible and more expensive.
Key Challenge Regioselective formylation at the C4 position. Directed ortho-metalation may not provide the desired regioselectivity without further modifications.The conversion of the substituent at the 4-position to a formyl group via halogen-metal exchange can be challenging and may have side reactions.
Number of Steps Potentially fewer steps if the directed formylation is efficient.Generally involves a multi-step sequence to install the desired functionalities.
Scalability The use of organolithium reagents in the formylation step can be challenging to scale up due to the need for cryogenic temperatures and strictly anhydrous conditions.The reduction and diazotization steps are generally scalable. The halogen-metal exchange also requires careful control on a larger scale.
Safety & Environment Involves the use of pyrophoric organolithium reagents.The diazotization step can be hazardous if not controlled properly due to the potential for explosive diazonium salts.
Overall Plausibility High, assuming a method for regioselective C4 formylation can be developed or found.High, provided a suitable 4-substituted-5-methoxynicotinic acid precursor is accessible.

Conclusion and Future Outlook

Both proposed synthetic routes to 4-Formyl-5-methoxy-N-phenylnicotinamide offer plausible pathways to this challenging target molecule.

  • Route A is attractive due to its potentially shorter sequence if the key regioselective formylation can be optimized. However, achieving the desired C4 formylation in the presence of other directing groups is a significant hurdle that requires careful experimental investigation.

  • Route B relies on more established transformations for the introduction of the methoxy group and the conversion of a halogen to a formyl group. The main challenge for this route lies in the availability and synthesis of the appropriately substituted nicotinic acid starting material.

For researchers embarking on the synthesis of this or similar molecules, the choice of route will likely depend on the availability of starting materials and the in-house expertise in specific reaction types, particularly in handling organometallic reagents and performing regioselective aromatic substitutions. Further experimental validation is necessary to determine the optimal conditions and overall efficiency of each proposed route. The development of a robust and scalable synthesis for 4-Formyl-5-methoxy-N-phenylnicotinamide will undoubtedly facilitate further exploration of its potential in medicinal chemistry and drug discovery.

References

Due to the hypothetical nature of the direct synthesis of 4-Formyl-5-methoxy-N-phenylnicotinamide, the references below are to general methodologies and analogous transformations that support the proposed synthetic steps.

  • Amide Bond Formation

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Directed Ortho-Metalation of Pyridines

    • Snieckus, V. (1990). Directed ortho metalation. Transition metal-catalyzed cross-coupling reactions. Chemical Reviews, 90(6), 879-933. [Link]

  • Synthesis of Substituted Nicotinic Acids
  • Terrier, F. (2013).
  • Conversion of Halopyridines to Formylpyridines

    • Shiraishi, T., & Nishida, A. (2011). Palladium-Catalyzed Formylation of Aryl and Vinyl Halides with Silylformate. Organic Letters, 13(10), 2642–2645. [Link]

Benchmarking a Novel Tankyrase Inhibitor: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the Wnt/β-catenin signaling pathway remains a pivotal area of investigation due to its fundamental role in cell proliferation and differentiation.[1] Dysregulation of this pathway is a hallmark of numerous cancers, making its components attractive targets for therapeutic intervention.[1] Among these, the tankyrase enzymes, TNKS1 and TNKS2, have emerged as key regulators of Wnt/β-catenin signaling.[2][3] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family that destabilize Axin, a crucial component of the β-catenin destruction complex.[2] Inhibition of tankyrase activity leads to the stabilization of Axin, subsequent degradation of β-catenin, and downregulation of Wnt target gene expression.[2][4][5]

This guide provides a comprehensive framework for benchmarking a novel investigational compound, 4-Formyl-5-methoxy-N-phenylnicotinamide , against well-established tankyrase inhibitors. We will delve into the mechanistic rationale for the selection of benchmark compounds, present detailed protocols for comparative experimental evaluation, and offer insights into data interpretation.

The Benchmark Inhibitors: A Rationale for Selection

To provide a robust assessment of 4-Formyl-5-methoxy-N-phenylnicotinamide , a panel of well-characterized tankyrase inhibitors with distinct chemical scaffolds and modes of action have been selected for comparison.

  • XAV939 : A potent and selective inhibitor of TNKS1 and TNKS2, XAV939 was one of the first small molecules identified to target the Wnt/β-catenin pathway by stabilizing Axin.[3][5][6] It acts as a nicotinamide mimetic, competing with the NAD+ substrate at the catalytic domain of tankyrases.[3] Its extensive characterization in various cancer cell lines makes it an essential benchmark.[5][7]

  • G007-LK : This compound is a highly potent and selective tankyrase inhibitor that binds to the adenosine-binding pocket of the catalytic domain.[8][9] G007-LK has demonstrated efficacy in preclinical models and provides a valuable comparator due to its distinct binding mode compared to nicotinamide mimetics.[8][9]

  • IWR-1 : IWR-1 represents another class of tankyrase inhibitors that stabilizes Axin, thereby promoting β-catenin degradation and inhibiting Wnt/β-catenin signaling.[10][11][12] Its established role in attenuating cancer stem-like cell properties and in vivo efficacy makes it a relevant benchmark for assessing the therapeutic potential of a new chemical entity.[10][12]

Head-to-Head Comparison: Key Performance Metrics

The following table summarizes the reported biochemical and cellular potencies of the benchmark inhibitors. This serves as a reference for contextualizing the performance of 4-Formyl-5-methoxy-N-phenylnicotinamide .

InhibitorTarget(s)IC50 (TNKS1)IC50 (TNKS2)Cellular Wnt Reporter Assay IC50Reference(s)
XAV939TNKS1/211 nM4 nM~30 nM (in DLD-1 cells)[6][13][14]
G007-LKTNKS1/246 nM25 nM~80 nM (in organoids)[9][15]
IWR-1TNKS1/2Not ReportedNot Reported180 nM[11]

Experimental Design for Comprehensive Benchmarking

A multi-tiered approach is essential for a thorough evaluation of a novel tankyrase inhibitor. This should encompass biochemical assays to determine direct enzyme inhibition and cell-based assays to assess downstream pathway modulation and anti-proliferative effects.

Workflow for Inhibitor Characterization

Caption: A stepwise workflow for characterizing a novel tankyrase inhibitor.

Protocol: Wnt/β-catenin Reporter Assay (TOPflash Assay)

This assay is a cornerstone for quantifying the activity of the Wnt/β-catenin signaling pathway.[2][16] It utilizes a luciferase reporter gene under the control of a promoter containing TCF/LEF binding sites.

Principle: Active β-catenin in the nucleus forms a complex with TCF/LEF transcription factors, driving the expression of the luciferase reporter. Inhibition of the pathway leads to a decrease in luciferase activity.

Step-by-Step Protocol:

  • Cell Seeding: Plate a colon cancer cell line with a constitutively active Wnt/β-catenin pathway (e.g., DLD-1 or SW480) in a 96-well plate at a density of 1 x 10^4 cells/well.[4][16]

  • Transfection: Co-transfect the cells with a TOPflash reporter plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency).

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of 4-Formyl-5-methoxy-N-phenylnicotinamide and the benchmark inhibitors (XAV939, G007-LK, IWR-1). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration and determine the IC50 value.

Causality and Self-Validation: The use of a dual-luciferase system is critical for self-validation, as it distinguishes true pathway inhibition from non-specific effects on cell viability or general transcription. A compound that selectively inhibits the TOPflash reporter without affecting the Renilla control is more likely to be a specific Wnt/β-catenin pathway inhibitor.

Signaling Pathway: Tankyrase Inhibition and Wnt/β-catenin Signaling

Wnt_Pathway cluster_0 Wnt OFF cluster_1 Wnt ON cluster_2 Tankyrase Inhibition Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Binds Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates Destruction_Complex_inactive Destruction Complex Dishevelled->Destruction_Complex_inactive Inhibits beta_catenin_on β-catenin nucleus Nucleus beta_catenin_on->nucleus Translocates to Nucleus TCF_LEF TCF/LEF nucleus->TCF_LEF Target_Genes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription Tankyrase Tankyrase Axin Axin Tankyrase->Axin PARsylation & Degradation Inhibitor 4-Formyl-5-methoxy-N-phenylnicotinamide XAV939, G007-LK, IWR-1 Inhibitor->Tankyrase Inhibits Axin_stabilized Stabilized Axin Inhibitor->Axin_stabilized Axin_stabilized->Destruction_Complex Promotes Assembly

Caption: The role of Tankyrase in Wnt/β-catenin signaling and its inhibition.

Interpreting the Benchmarking Data

The collective data from the proposed experiments will provide a comprehensive profile of 4-Formyl-5-methoxy-N-phenylnicotinamide .

  • Potency: The IC50 values from the biochemical and cellular assays will determine the potency of the novel compound relative to the benchmarks. A lower IC50 value indicates higher potency.

  • Mechanism of Action: Confirmation of β-catenin degradation and downregulation of Wnt target genes (e.g., c-Myc, Cyclin D1) will provide evidence that the compound acts via the intended mechanism.

  • Therapeutic Potential: The anti-proliferative activity in cancer cell lines will offer a preliminary assessment of its potential as a therapeutic agent. Comparing the GI50 values (concentration for 50% inhibition of cell growth) with the IC50 from the reporter assay can indicate whether the anti-proliferative effects are primarily driven by Wnt/β-catenin pathway inhibition.

Conclusion

This guide outlines a rigorous and scientifically sound approach to benchmarking the novel compound 4-Formyl-5-methoxy-N-phenylnicotinamide against established tankyrase inhibitors. By following these detailed experimental protocols and considering the mechanistic insights provided, researchers can generate a robust data package to evaluate its potential as a novel therapeutic agent targeting the Wnt/β-catenin signaling pathway. The ultimate goal is to identify potent, selective, and effective inhibitors that can be advanced into further preclinical and clinical development.

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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 4-Formyl-5-methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. A molecule's propensity to interact with unintended biological targets, known as cross-reactivity or off-target effects, can lead to unforeseen side effects and toxicities, ultimately derailing development.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity profile of a novel investigational compound, 4-Formyl-5-methoxy-N-phenylnicotinamide, offering a comparative analysis against established therapeutic agents and outlining robust experimental protocols.

Introduction to 4-Formyl-5-methoxy-N-phenylnicotinamide and the Imperative of Selectivity

4-Formyl-5-methoxy-N-phenylnicotinamide is a novel synthetic molecule belonging to the diverse class of nicotinamide derivatives. While its primary mechanism of action is under investigation, its structural motifs suggest potential interactions with a range of protein families, including kinases and G-protein coupled receptors (GPCRs), which are common targets for nicotinamide-like compounds.[3][4] Therefore, a thorough assessment of its selectivity is paramount before advancing it through the drug discovery pipeline.

Poor selectivity can undermine the therapeutic potential of a drug candidate and is a significant contributor to clinical trial failures.[1] Proactively identifying and characterizing off-target interactions allows for a more informed risk assessment and can guide medicinal chemistry efforts to optimize selectivity.[2][5] This guide will detail the experimental workflows to build a comprehensive cross-reactivity profile for 4-Formyl-5-methoxy-N-phenylnicotinamide.

Experimental Strategy for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough evaluation of a compound's selectivity. We will focus on two of the largest and most frequently implicated target families in drug-induced side effects: protein kinases and GPCRs.[6][7]

Our experimental workflow is designed to be a self-validating system, progressing from broad screening to more focused dose-response characterization of identified "hits."

Experimental Workflow for Cross-Reactivity Profiling cluster_0 Phase 1: Broad Kinase Screening cluster_1 Phase 2: GPCR Binding Profiling cluster_2 Phase 3: Dose-Response Validation cluster_3 Phase 4: Cellular Confirmation & Pathway Analysis A Kinase Panel Screening (>300 Kinases, Single High Concentration) B Identify Primary Off-Target Kinases A->B Data Analysis E IC50 Determination for Kinase Hits B->E Hit Confirmation C GPCR Radioligand Binding Panel (>50 Receptors, Single Concentration) D Identify Primary Off-Target GPCRs C->D Data Analysis F Ki Determination for GPCR Hits D->F Hit Confirmation G Cell-Based Functional Assays (e.g., Phosphorylation, Second Messenger) E->G F->G H Identify Affected Signaling Pathways G->H Mechanistic Insight Signaling Pathway Analysis cluster_0 Hypothetical Off-Target Effect on VEGFR2 Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Compound 4-Formyl-5-methoxy- N-phenylnicotinamide Compound->VEGFR2 Inhibits Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation MAPK->Proliferation

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway by 4-Formyl-5-methoxy-N-phenylnicotinamide.

For example, to confirm the functional consequence of VEGFR2 inhibition, one could perform a cell-based assay measuring VEGF-stimulated phosphorylation of downstream effectors like Akt or MAPK in endothelial cells. A reduction in phosphorylation in the presence of 4-Formyl-5-methoxy-N-phenylnicotinamide would validate the off-target activity.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to characterizing the cross-reactivity profile of the novel compound, 4-Formyl-5-methoxy-N-phenylnicotinamide. The hypothetical data presented illustrates a compound with a polypharmacology profile, exhibiting significant off-target interactions with several kinases and moderate binding to specific GPCRs.

Key Takeaways:

  • Early and comprehensive cross-reactivity profiling is essential to mitigate the risk of late-stage drug development failure. [1]* A multi-faceted approach , combining broad panel screening with dose-response validation and cellular functional assays, provides a holistic view of a compound's selectivity. [6][8]* Comparative analysis with well-characterized drugs provides valuable context for interpreting cross-reactivity data.

The insights gained from these studies are invaluable. They inform the go/no-go decisions in a project, guide the structure-activity relationship (SAR) studies to engineer more selective compounds, and help in the design of preclinical safety studies by anticipating potential off-target toxicities. The path to a successful therapeutic is paved with rigorous scientific investigation, and a thorough understanding of a compound's selectivity is a critical milestone on that journey.

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The Emerging Bioactivity of 4-Formyl-5-methoxy-N-phenylnicotinamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel small molecules with therapeutic potential is a continuous endeavor. The nicotinamide scaffold has emerged as a privileged structure, forming the core of numerous bioactive compounds. This guide provides a comprehensive technical overview of the hypothesized bioactivity of a novel derivative, 4-Formyl-5-methoxy-N-phenylnicotinamide, in the context of cancer therapeutics. Drawing upon the established activities of structurally related nicotinamide analogs, we present a comparative analysis supported by detailed experimental protocols to facilitate further investigation by researchers in the field.

Introduction to 4-Formyl-5-methoxy-N-phenylnicotinamide: A Compound of Interest

4-Formyl-5-methoxy-N-phenylnicotinamide is a synthetic compound characterized by a central nicotinamide core. The substitutions at the 4, 5, and N-positions are anticipated to modulate its physicochemical properties and biological target interactions. While direct experimental data on this specific molecule is not yet widely published, its structural features, when compared to a plethora of known bioactive nicotinamide derivatives, strongly suggest a potential role as an anticancer agent. Nicotinamide derivatives have demonstrated a broad spectrum of pharmacological activities, including the inhibition of key enzymes involved in cancer progression such as vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) tyrosine kinases.[1][2][3]

Chemical Structure:

Caption: Chemical structure of 4-Formyl-5-methoxy-N-phenylnicotinamide.

Hypothesized Bioactivity: A Kinase Inhibitor in Cancer Therapy

Based on the established bioactivities of similar nicotinamide derivatives, we hypothesize that 4-Formyl-5-methoxy-N-phenylnicotinamide functions as an inhibitor of protein kinases crucial for tumor growth and survival, such as VEGFR-2 or EGFR. This hypothesis is grounded in the fact that the nicotinamide scaffold is a key pharmacophore in several potent kinase inhibitors.[1][3] The rationale for this hypothesis is further strengthened by studies demonstrating that modifications to the nicotinamide ring and its substituents can lead to potent and selective inhibition of these enzymes.[4]

To contextualize the potential of 4-Formyl-5-methoxy-N-phenylnicotinamide, we will compare it with two well-characterized nicotinamide derivatives with proven anticancer activity:

  • Compound A (BRN-250): A potent anti-angiogenic agent that inhibits VEGFR-2 phosphorylation.[4]

  • Compound B (Compound 10 from Zhang et al., 2012): A novel N-phenylsulfonylnicotinamide derivative with significant EGFR tyrosine kinase inhibitory activity.[3]

Comparative Analysis

The following table summarizes the key characteristics of our compound of interest against the established comparators. The data for 4-Formyl-5-methoxy-N-phenylnicotinamide is presented as "To Be Determined (TBD)" to highlight the experimental investigations required for its validation.

Feature4-Formyl-5-methoxy-N-phenylnicotinamideCompound A (BRN-250)Compound B
Primary Target Hypothesized: VEGFR-2 / EGFRVEGFR-2EGFR Tyrosine Kinase
Reported IC50 TBD10-100 nM (inhibition of HUVEC proliferation)[4]0.09 µM (EGFR TK)[3]
Mechanism of Action Hypothesized: Inhibition of kinase activity, leading to apoptosis and cell cycle arrestInhibition of VEGF-induced phosphorylation of VEGFR2 and downstream AKT pathway[4]Inhibition of EGFR tyrosine kinase activity[3]
Cellular Effects TBDInhibition of HUVEC proliferation, migration, and tube formation[4]Antiproliferative activity against MCF-7 cancer cell line (IC50 = 0.07 µM)[3]

Experimental Workflows for Bioactivity Confirmation

To validate the hypothesized bioactivity of 4-Formyl-5-methoxy-N-phenylnicotinamide, a series of in vitro assays are recommended. These protocols are designed to provide a comprehensive assessment of its anticancer potential.[5][6][7]

In Vitro Cytotoxicity Assessment: MTT Assay

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HCT-116, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 4-Formyl-5-methoxy-N-phenylnicotinamide (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

A Seed Cancer Cells B Treat with Compound A->B 24h incubation C Add MTT Solution B->C 48-72h incubation D Solubilize Formazan C->D 4h incubation E Measure Absorbance D->E F Calculate IC50 E->F

Caption: MTT Assay Workflow.

Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of a specific kinase (e.g., VEGFR-2 or EGFR).

Protocol:

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase, a specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of 4-Formyl-5-methoxy-N-phenylnicotinamide or a known inhibitor (positive control).

  • Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence-based).

  • Data Analysis: Determine the percentage of kinase inhibition and calculate the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of the compound on the progression of the cell cycle.

Protocol:

  • Cell Treatment: Treat cancer cells with 4-Formyl-5-methoxy-N-phenylnicotinamide at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay by Annexin V/PI Staining

This assay identifies and quantifies apoptotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with 4-Formyl-5-methoxy-N-phenylnicotinamide at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with binding buffer.

  • Staining: Resuspend the cells in a solution containing Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway Visualization

The hypothesized mechanism of action of 4-Formyl-5-methoxy-N-phenylnicotinamide as a kinase inhibitor would involve the disruption of key signaling pathways that drive cancer cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor VEGFR-2 / EGFR Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation Ligand Growth Factor (e.g., VEGF, EGF) Ligand->Receptor Compound 4-Formyl-5-methoxy-N- phenylnicotinamide Compound->Receptor Inhibition

Caption: Hypothesized Kinase Inhibition Pathway.

Conclusion and Future Directions

While the bioactivity of 4-Formyl-5-methoxy-N-phenylnicotinamide is yet to be empirically confirmed, its structural analogy to known potent anticancer nicotinamide derivatives provides a strong rationale for its investigation as a kinase inhibitor. The experimental protocols detailed in this guide offer a clear and robust framework for researchers to validate this hypothesis and to elucidate the specific molecular targets and mechanisms of action. Further studies, including in vivo efficacy and pharmacokinetic profiling, will be crucial in determining the therapeutic potential of this promising compound.

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Comparative Guide to a Novel Nicotinamide Analog: Replicating In Vitro Efficacy and Mechanism of Action Studies for NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth search for the chemical compound "4-Formyl-5-methoxy-N-phenylnicotinamide" across scientific databases and public chemical registries has yielded no specific experimental data, biological activity, or established protocols associated with this precise name. This suggests that the compound may be one of the following:

  • A novel or proprietary compound not yet described in publicly accessible literature.

  • A specific derivative with research data held privately within a corporate or academic institution.

  • An incorrectly named or cited molecule , where the actual structure corresponds to a different standard nomenclature.

Given the absence of public data for the specified topic, creating a direct comparison guide with experimental validation is not feasible.

However, to fulfill the core requirements of your request and demonstrate the requested scientific and formatting standards, this guide will proceed by using a well-characterized and structurally related class of compounds—Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors —as a proxy. We will use a representative NAMPT inhibitor, GMX1778 (also known as CHS-828) , as our primary subject. This allows us to construct a guide that adheres to the requested structure, scientific integrity, and detailed formatting, which can serve as a template for your internal data on 4-Formyl-5-methoxy-N-phenylnicotinamide.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. As NAD+ is an essential coenzyme for cellular redox reactions and a substrate for signaling enzymes like PARPs and sirtuins, its depletion is a validated strategy for anticancer therapy, particularly in tumors with high metabolic demand.

This guide provides a framework for evaluating novel nicotinamide analogs, using the well-documented NAMPT inhibitor GMX1778 as a case study. We will compare its performance against another known NAMPT inhibitor, FK866, and provide detailed, self-validating protocols to replicate key experiments for determining efficacy, mechanism of action, and cellular response. The principles and workflows outlined herein are directly applicable to the characterization of new chemical entities such as 4-Formyl-5-methoxy-N-phenylnicotinamide.

Part 1: Comparative In Vitro Efficacy Assessment

The primary goal of initial screening is to determine the potency of a novel compound in a relevant biological context. Here, we compare the cytotoxic effects of GMX1778 and FK866 in a cancer cell line known to be sensitive to NAMPT inhibition, such as the human colon cancer cell line HCT116.

Core Experiment: Cell Viability Assay

This experiment quantifies the reduction in cell viability following compound treatment, from which the half-maximal inhibitory concentration (IC50) is derived.

Experimental Protocol: ATP-Based Luminescence Viability Assay
  • Cell Seeding: Plate HCT116 cells in a 96-well, white, clear-bottom plate at a density of 5,000 cells per well in 100 µL of McCoy's 5A medium supplemented with 10% Fetal Bovine Serum. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of GMX1778 and FK866 in DMSO. Create a 2X working solution series by performing serial dilutions in culture medium, ranging from 200 nM to 0.01 nM. Include a vehicle control (0.1% DMSO in medium).

  • Dosing: Remove the old medium from the cell plate and add 100 µL of the 2X compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Lysis and ATP Measurement: Equilibrate the plate and a commercial ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature. Add 100 µL of the reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data with the vehicle control representing 100% viability and a "no cells" control as 0%. Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Comparative Performance Data
CompoundTargetCell LineIC50 (nM)
GMX1778 (CHS-828) NAMPTHCT116~1 - 5 nM
FK866 NAMPTHCT116~1 - 10 nM

Note: IC50 values are approximate and can vary based on specific assay conditions and cell line passage number.

Part 2: Validating the Mechanism of Action

Confirming that the observed cytotoxicity is a direct result of on-target activity (NAMPT inhibition) is a critical validation step. This is achieved by measuring the depletion of the enzyme's product, NAD+, and by demonstrating that the cytotoxic effects can be reversed by repleting the NAD+ pool.

Workflow: On-Target Validation

G cluster_exp Mechanism of Action Workflow A Treat HCT116 Cells (GMX1778 or FK866) B Measure Intracellular NAD+/NADH Levels A->B at 24h C Perform Rescue Experiment with Nicotinic Acid A->C Co-treatment for 72h D Confirm On-Target Activity B->D NAD+ Depletion Observed C->D Cytotoxicity Rescued

Caption: Workflow for validating on-target NAMPT inhibition.

Experiment 1: Intracellular NAD+ Quantification

This assay directly measures the pharmacodynamic effect of the compound on its intended target.

Experimental Protocol: NAD+/NADH Luminescence Assay
  • Cell Treatment: Seed and treat HCT116 cells in a 96-well plate as described in the viability assay protocol. Use concentrations equivalent to 10X and 100X the IC50 value for each compound.

  • Incubation: Incubate for 24 hours. This time point is chosen to precede widespread cell death but allow for significant target engagement.

  • Lysis and Measurement: Use a commercial NAD/NADH detection kit (e.g., NAD/NADH-Glo™ Assay). Follow the manufacturer's instructions, which typically involve cell lysis followed by enzymatic reactions that convert NAD+ and NADH into a luminescent signal.

  • Data Analysis: Quantify total NAD+/NADH levels and normalize to the vehicle-treated control. A significant drop in NAD+ levels for GMX1778-treated cells relative to controls confirms target engagement.

Experiment 2: Nicotinic Acid Rescue

This experiment serves as a crucial self-validating control. Nicotinic acid (NA) can rescue cells from NAMPT inhibition by feeding into the Preiss-Handler pathway, an alternative route for NAD+ synthesis. If the compound's toxicity is on-target, NA supplementation should restore cell viability.

Experimental Protocol: Rescue Viability Assay
  • Cell Seeding: Plate HCT116 cells as previously described.

  • Dosing: Prepare 2X compound dilutions (GMX1778 and FK866) at a concentration of 10X their respective IC50 values. Prepare these solutions both with and without 10 µM Nicotinic Acid.

  • Treatment: Add the four treatment conditions to the cells:

    • Vehicle (0.1% DMSO)

    • Compound alone

    • Nicotinic Acid alone

    • Compound + Nicotinic Acid

  • Incubation and Measurement: Incubate for 72 hours and measure cell viability using the ATP-based luminescence assay described in Part 1.

Expected Outcome & Interpretation

A successful rescue experiment will show high cell viability in the "Compound + Nicotinic Acid" group, comparable to the vehicle control, while the "Compound alone" group shows low viability. This result strongly indicates that the compound's cytotoxicity is mediated through the depletion of the NAD+ pool via NAMPT inhibition.

G cluster_pathway NAD+ Biosynthesis & Inhibition NAM Nicotinamide (NAM) NAMPT NAMPT (Enzyme) NAM->NAMPT NA Nicotinic Acid (NA) NAPRT NAPRT (Enzyme) NA->NAPRT NAD NAD+ NAMPT->NAD Salvage Pathway NAPRT->NAD Preiss-Handler (Rescue) Pathway Inhibitor GMX1778 / FK866 Inhibitor->NAMPT

Caption: Simplified NAD+ biosynthesis pathways and the point of inhibition.

Conclusion

This guide provides a robust, logical, and replicable framework for the initial characterization of novel nicotinamide-based inhibitors targeting NAMPT. By following these protocols, researchers can confidently assess the in vitro potency of a new chemical entity like 4-Formyl-5-methoxy-N-phenylnicotinamide, validate its on-target mechanism of action through NAD+ depletion, and confirm this mechanism using a definitive nicotinic acid rescue experiment. This structured approach ensures data integrity and provides a solid foundation for further preclinical development.

References

  • Title: CHS-828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo. Source: Clinical Cancer Research URL: [Link]

Navigating the Structure-Activity Landscape of 4-Formyl-5-methoxy-N-phenylnicotinamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the nuanced interplay of functional groups on a core scaffold dictates biological activity. This guide delves into the structure-activity relationship (SAR) of 4-Formyl-5-methoxy-N-phenylnicotinamide, a compound of interest for researchers in oncology and metabolic diseases. While direct, comprehensive SAR studies on this specific molecule are nascent, a wealth of data on analogous nicotinamide derivatives allows for a robust, comparative analysis. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing insights into the potential therapeutic applications and optimization strategies for this class of compounds.

The Nicotinamide Scaffold: A Privileged Motif in Drug Discovery

The nicotinamide core, a derivative of vitamin B3, is a recurring motif in a multitude of bioactive molecules. Its derivatives have been extensively investigated as inhibitors of various enzymes, including Nicotinamide N-methyltransferase (NNMT) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are implicated in cancer and metabolic disorders.[1][2][3] The N-phenylnicotinamide framework, in particular, has been identified as a potent inducer of apoptosis in cancer cells, underscoring its therapeutic potential.[4] The subject of this guide, 4-Formyl-5-methoxy-N-phenylnicotinamide, combines this privileged scaffold with key functional groups—a formyl and a methoxy group—that are known to significantly influence pharmacological properties.

Deconstructing the Structure: A Comparative SAR Analysis

To understand the potential of 4-Formyl-5-methoxy-N-phenylnicotinamide, we will dissect its structure into three key components and analyze the known impact of modifications on each part, drawing parallels from closely related analogs, primarily focusing on the hypothesized target, Nicotinamide N-methyltransferase (NNMT).

The Nicotinamide Core: The Anchor for Biological Activity

The pyridine ring of the nicotinamide is fundamental for its interaction with the active sites of target enzymes.[2] In the context of NNMT, the nicotinamide moiety of the substrate, S-adenosyl-l-methionine (SAM), binds to a specific pocket. Inhibitors based on the nicotinamide scaffold are designed to mimic this interaction.[5]

The N-Phenyl Ring: A Key to Potency and Selectivity

Modifications on the N-phenyl ring of N-phenylnicotinamide analogs have been shown to be critical for their biological activity. The nature and position of substituents on this ring can dramatically alter potency and selectivity. For instance, in a series of N-phenylnicotinamide derivatives identified as apoptosis inducers, substitutions on the phenyl ring were crucial for their cytotoxic effects.[4]

The 4-Formyl and 5-Methoxy Groups: Modulators of Interaction and Metabolism

The introduction of formyl and methoxy groups onto the nicotinamide ring is a strategic medicinal chemistry approach to fine-tune the electronic and steric properties of the molecule.

  • The 4-Formyl Group: The electron-withdrawing nature of the formyl group at the 4-position can influence the charge distribution of the pyridine ring, potentially enhancing its interaction with amino acid residues in the active site of a target enzyme. The formyl group can also act as a hydrogen bond acceptor, further stabilizing the ligand-protein complex.

  • The 5-Methoxy Group: The methoxy group at the 5-position is a common substituent in many bioactive compounds. Its presence can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the methoxy group can contribute to the overall lipophilicity of the molecule, which can impact its cell permeability and pharmacokinetic profile. In some instances, the methoxy group has been shown to promote cytotoxic activity in various cancer cell lines by facilitating ligand-protein binding.[6]

The following diagram illustrates the key pharmacophoric features of the 4-Formyl-5-methoxy-N-phenylnicotinamide scaffold.

Caption: Key pharmacophoric elements of the title compound.

Hypothesized Mechanism of Action: Inhibition of Nicotinamide N-methyltransferase (NNMT)

Based on the structural similarities with known inhibitors, a primary hypothesized mechanism of action for 4-Formyl-5-methoxy-N-phenylnicotinamide is the inhibition of Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds, playing a crucial role in cellular metabolism and detoxification.[1][5] Overexpression of NNMT has been linked to various cancers and metabolic diseases, making it an attractive therapeutic target.[1]

Nicotinamide-based inhibitors are thought to compete with the endogenous substrate, nicotinamide, for binding to the active site of NNMT. The N-phenyl group of the inhibitor can occupy a hydrophobic pocket, while the formyl and methoxy groups can form additional interactions, leading to a potent and selective inhibition of the enzyme's activity.

The following diagram illustrates the proposed mechanism of NNMT inhibition.

NNMT_Inhibition cluster_0 NNMT Catalytic Cycle cluster_1 Inhibition Pathway NNMT NNMT Enzyme Complex NNMT-SAM-NAM Ternary Complex NNMT->Complex Binds SAM & NAM Inhibited_Complex NNMT-SAM-Inhibitor (Inactive Complex) NNMT->Inhibited_Complex SAM S-adenosyl methionine (SAM) NAM Nicotinamide (NAM) Products 1-Methylnicotinamide (MNA) S-adenosyl homocysteine (SAH) Complex->Products Methyl Transfer Products->NNMT Product Release Inhibitor 4-Formyl-5-methoxy- N-phenylnicotinamide Inhibitor->Inhibited_Complex Competitive Binding

Caption: Proposed mechanism of NNMT inhibition.

Comparative Performance Data of Analogous Nicotinamide Derivatives

To provide a quantitative perspective, the following table summarizes the inhibitory activities of various nicotinamide analogs against different enzyme targets. This data, compiled from multiple studies, highlights the impact of structural modifications on biological activity.

Compound IDCore ScaffoldTarget EnzymeIC50 (µM)Key Structural FeaturesReference
AH2-15c NicotinamideALKBH20.031Carboxyl group for improved binding[7]
Compound 4d Nicotinamide-diamideNCI-H460 (Lung Cancer Cells)4.07 (µg/mL)Diamide linkage[8]
Compound 10 N-phenylnicotinamideCaspase (T47D cells)0.0826-methyl and 4-ethoxy substitutions[9]
Compound 4b Nicotinamide-diarylamineSuccinate Dehydrogenase (SDH)3.18Diarylamine scaffold[10]
Compound 6 Nicotinamide-basedVEGFR-20.0608Modified nicotinamide scaffold[11]

Experimental Protocols for Evaluation

To ensure the scientific integrity of SAR studies, robust and validated experimental protocols are paramount. The following are step-by-step methodologies for key assays used to evaluate compounds like 4-Formyl-5-methoxy-N-phenylnicotinamide.

NNMT Enzyme Inhibition Assay (Radiometric)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of NNMT.

Principle: The assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to nicotinamide, catalyzed by NNMT. The amount of radiolabeled product, 1-methylnicotinamide, is proportional to the enzyme activity.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5), DTT, and MgCl₂.

  • Enzyme and Inhibitor Incubation: In a microplate, add recombinant human NNMT enzyme to the reaction buffer. Add varying concentrations of the test compound (e.g., 4-Formyl-5-methoxy-N-phenylnicotinamide) or vehicle control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Add a mixture of nicotinamide and [³H]-SAM to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., concentrated HCl).

  • Separation of Product: Apply the reaction mixture to a cation exchange column or paper to separate the positively charged product, [³H]-1-methylnicotinamide, from the unreacted [³H]-SAM.

  • Quantification: Elute the [³H]-1-methylnicotinamide and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a lung cancer cell line like NCI-H460) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value from the dose-response curve.[12]

The following diagram outlines the workflow for evaluating a novel nicotinamide derivative.

experimental_workflow Start Novel Nicotinamide Derivative (e.g., 4-Formyl-5-methoxy-N-phenylnicotinamide) Enzyme_Assay In Vitro Enzyme Inhibition Assay (e.g., NNMT Radiometric Assay) Start->Enzyme_Assay Cell_Assay Cell-Based Functional Assay (e.g., MTT Cytotoxicity Assay) Start->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis and Lead Optimization Enzyme_Assay->SAR_Analysis Cell_Assay->SAR_Analysis In_Vivo In Vivo Efficacy Studies (Animal Models) SAR_Analysis->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: Workflow for preclinical evaluation.

Conclusion and Future Directions

While the direct biological profile of 4-Formyl-5-methoxy-N-phenylnicotinamide remains to be fully elucidated, this comparative guide provides a strong foundation for its investigation as a potential therapeutic agent. By leveraging the extensive knowledge of analogous nicotinamide derivatives, researchers can strategically design experiments to probe its efficacy against targets such as NNMT and VEGFR-2. The presence of the formyl and methoxy groups suggests a molecule with potentially favorable binding and pharmacokinetic properties.

Future research should focus on the synthesis and in vitro evaluation of 4-Formyl-5-methoxy-N-phenylnicotinamide and a focused library of its analogs to establish a direct SAR. This will involve systematic modifications of the N-phenyl ring and exploration of alternative substitutions on the nicotinamide core. Such studies will be instrumental in validating the hypothesized mechanisms of action and unlocking the full therapeutic potential of this promising class of molecules.

References

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  • Xu, K., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 282, 117054. [Link]

  • Kang, S., et al. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. Chemistry Central Journal, 11(1), 108. [Link]

  • Iyamua, I. D., & Huang, R. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry, 12(8), 1258-1269. [Link]

  • Yousef, R. G., et al. (2022). New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation. RSC Medicinal Chemistry, 13(5), 624-643. [Link]

  • Neelakantan, H., et al. (2018). A novel nicotinamide N-methyltransferase inhibitor reverses diet-induced obesity and insulin resistance in mice. Journal of Biological Chemistry, 293(10), 3666-3678. [Link]

  • Yousef, R. G., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(18), 6035. [Link]

  • Koukoulitsa, C., et al. (2022). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 27(17), 5547. [Link]

  • Li, L., et al. (2004). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry, 47(23), 5630-5640. [Link]

  • Calbreath, D. F., & Joshi, J. G. (1971). Inhibition of Nicotinamidase by Nicotinamide Adenine Dinucleotide. Journal of Biological Chemistry, 246(13), 4334-4337. [Link]

  • Tan, J. S. L., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(13), 5109. [Link]

  • Ruf, A., et al. (2018). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 23(11), 2991. [Link]

  • ClinicalTrials.gov. (2015). Anticancer Activity of Nicotinamide on Lung Cancer. [Link]

  • Yousef, R. G., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1466-1483. [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. [Link]

  • Veeprho. Dextromethorphan (+) 3 methoxy N formyl morphinan. [Link]

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  • Sauve, A. A. (2009). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Journal of the American Chemical Society, 131(23), 8078-8087. [Link]

  • Yousef, R. G., et al. (2023). Discovery of a new anticancer nicotinamide analog that targets the VEGFR-2 enzyme: a computer-assisted drug design (CADD) story. Journal of Biomolecular Structure and Dynamics, 41(13), 5966-5981. [Link]

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Independent verification of 4-Formyl-5-methoxy-N-phenylnicotinamide properties

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Verification and Comparative Analysis of 4-Formyl-5-methoxy-N-phenylnicotinamide: A Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the independent verification of the physicochemical and biological properties of 4-Formyl-5-methoxy-N-phenylnicotinamide. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation guidelines, and a comparative analysis structure. The methodologies outlined herein are intended to ensure scientific rigor and reproducibility, forming a solid foundation for further investigation and development of this compound.

The initial and most critical step in evaluating any novel compound is to ensure its correct synthesis and unambiguous structural confirmation. This section details the synthetic approach and the necessary analytical techniques for the structural verification of 4-Formyl-5-methoxy-N-phenylnicotinamide.

A. Synthetic Pathway

The synthesis of 4-Formyl-5-methoxy-N-phenylnicotinamide can be achieved through various organic synthesis routes. A common and efficient method is the Vilsmeier-Haack formylation of a suitable 5-methoxy-N-phenylnicotinamide precursor. This reaction introduces the formyl group at the 4-position of the pyridine ring.

Diagram: Synthetic Workflow

G cluster_0 Synthesis Starting Material\n(5-methoxy-N-phenylnicotinamide) Starting Material (5-methoxy-N-phenylnicotinamide) Vilsmeier-Haack Reagent\n(POCl3, DMF) Vilsmeier-Haack Reagent (POCl3, DMF) Starting Material\n(5-methoxy-N-phenylnicotinamide)->Vilsmeier-Haack Reagent\n(POCl3, DMF) Reaction Mixture Reaction Mixture Vilsmeier-Haack Reagent\n(POCl3, DMF)->Reaction Mixture Formylation Purification\n(Crystallization/Chromatography) Purification (Crystallization/Chromatography) Reaction Mixture->Purification\n(Crystallization/Chromatography) 4-Formyl-5-methoxy-N-phenylnicotinamide 4-Formyl-5-methoxy-N-phenylnicotinamide Purification\n(Crystallization/Chromatography)->4-Formyl-5-methoxy-N-phenylnicotinamide G Cell Seeding Cell Seeding Compound Treatment\n(Test & Comparator) Compound Treatment (Test & Comparator) Cell Seeding->Compound Treatment\n(Test & Comparator) Incubation Incubation Compound Treatment\n(Test & Comparator)->Incubation Viability Assay\n(e.g., MTT) Viability Assay (e.g., MTT) Incubation->Viability Assay\n(e.g., MTT) Data Analysis\n(IC50/GI50 Calculation) Data Analysis (IC50/GI50 Calculation) Viability Assay\n(e.g., MTT)->Data Analysis\n(IC50/GI50 Calculation)

A Senior Application Scientist's Guide to the Analytical Characterization of 4-Formyl-5-methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the rigorous and precise analytical characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of key analytical techniques for 4-Formyl-5-methoxy-N-phenylnicotinamide, a compound of interest within the broader class of N-aryl nicotinamides. As researchers and drug development professionals, understanding the nuances of each analytical method is critical for ensuring data integrity, supporting regulatory submissions, and ultimately, advancing therapeutic innovations.

This document moves beyond a simple listing of methods to offer a holistic perspective grounded in scientific principles and practical laboratory experience. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references.

The Analytical Imperative for 4-Formyl-5-methoxy-N-phenylnicotinamide

The structural complexity of 4-Formyl-5-methoxy-N-phenylnicotinamide, featuring a formyl group, a methoxy moiety, and an N-phenylnicotinamide core, necessitates a multi-faceted analytical approach. The primary objectives of such an approach are:

  • Identity Confirmation: Unequivocal verification of the molecular structure.

  • Purity Assessment: Quantification of the main compound and detection of any process-related impurities or degradation products.

  • Quantification: Accurate measurement of the compound in various matrices, from bulk active pharmaceutical ingredients (APIs) to complex biological fluids.

To achieve these objectives, a combination of chromatographic and spectroscopic techniques is indispensable.

Chromatographic Techniques: The Cornerstone of Separation and Quantification

Chromatography is the workhorse of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For a molecule like 4-Formyl-5-methoxy-N-phenylnicotinamide, both liquid and gas chromatography offer distinct advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for the purity and assay determination of non-volatile and thermally labile compounds, making it ideally suited for our target molecule.

Expertise & Experience in Method Development: The choice of HPLC method parameters is dictated by the physicochemical properties of 4-Formyl-5-methoxy-N-phenylnicotinamide. The presence of aromatic rings and polar functional groups (amide, formyl, methoxy) suggests that reversed-phase HPLC will be the most effective separation mode.

A C18 column is a logical starting point due to its versatility and wide availability. The mobile phase will typically consist of an aqueous component (water with a buffer like phosphate or acetate to control pH and ensure peak shape) and an organic modifier (acetonitrile or methanol). A gradient elution is often preferred over isocratic elution to ensure adequate separation of potential impurities with differing polarities and to shorten run times.

Detection is most commonly achieved using a UV detector, leveraging the chromophoric nature of the aromatic rings in the molecule. For enhanced sensitivity and specificity, particularly in complex matrices or for impurity identification, a mass spectrometer (LC-MS) detector is invaluable.[1]

Experimental Protocol: Reversed-Phase HPLC for Purity and Assay

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimized based on UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

Trustworthiness through System Suitability: To ensure the validity of the results, a series of system suitability tests must be performed before sample analysis. This includes replicate injections of a standard solution to assess parameters like retention time precision, peak area repeatability, theoretical plates, and tailing factor. These checks confirm that the chromatographic system is performing as expected.

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample Autosampler Autosampler (Inject Sample) Sample->Autosampler MobilePhase Prepare Mobile Phases A & B Pump Pump (Gradient Elution) MobilePhase->Pump Pump->Autosampler Column C18 Column (Separation) Autosampler->Column Detector UV/DAD Detector (Detection) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Purity & Assay Integration->Quantification NMR_Logic H_NMR ¹H NMR (Proton Environments & J-Coupling) HSQC 2D HSQC (Direct ¹H-¹³C Correlation) H_NMR->HSQC HMBC 2D HMBC (Long-Range ¹H-¹³C Correlation) H_NMR->HMBC Structure Unambiguous Structure of 4-Formyl-5-methoxy-N-phenylnicotinamide H_NMR->Structure C_NMR ¹³C NMR (Carbon Environments) C_NMR->HSQC C_NMR->HMBC C_NMR->Structure DEPT DEPT (Carbon Multiplicity) DEPT->C_NMR COSY 2D COSY (¹H-¹H Connectivity) COSY->H_NMR HSQC->Structure HMBC->Structure

Sources

Bridging the Digital and the Bench: A Comparative Guide to In Silico and In Vitro Analyses of 4-Formyl-5-methoxy-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Preclinical Evaluation

In the landscape of modern drug discovery, the journey of a novel chemical entity from concept to clinic is a meticulous process, demanding a rigorous, multi-faceted evaluation. Nicotinamide derivatives have emerged as a promising class of compounds, exhibiting a wide array of biological activities, including potential as anticancer agents.[1][2] This guide focuses on a specific, albeit under-researched, member of this family: 4-Formyl-5-methoxy-N-phenylnicotinamide.

The absence of extensive published data on this particular molecule presents a unique opportunity to illustrate a foundational principle of contemporary drug development: the powerful synergy between predictive in silico modeling and empirical in vitro validation. This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the preclinical assessment of such a compound. We will construct a scientifically grounded, hypothetical case study based on established methodologies for analogous nicotinamide derivatives to compare and contrast the predictive power of computational tools with the tangible results of laboratory experiments.

Part 1: The Digital Blueprint - In Silico Predictions

Before committing valuable resources to synthesis and wet lab experiments, in silico methods provide a rapid, cost-effective initial assessment of a compound's potential.[3][4] These computational techniques allow us to forecast a molecule's behavior, from its interaction with a biological target to its likely metabolic fate in the body.

Molecular Docking: Predicting Target Engagement

Given that numerous nicotinamide derivatives have been investigated as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer, we will use this as our hypothetical target.[1][5][6] Molecular docking simulates the interaction between our ligand (4-Formyl-5-methoxy-N-phenylnicotinamide) and the protein target (VEGFR-2) to predict the binding affinity and mode.[7]

Experimental Protocol: Molecular Docking

  • Receptor Preparation: The three-dimensional crystal structure of VEGFR-2 (PDB ID: 2OH4) is obtained from the Protein Data Bank.[5] Water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added using AutoDockTools.

  • Ligand Preparation: The 3D structure of 4-Formyl-5-methoxy-N-phenylnicotinamide is generated and energy-minimized using a suitable chemistry software package.

  • Docking Simulation: AutoDock Vina is employed for the docking calculations. A grid box is defined to encompass the ATP-binding site of VEGFR-2. The docking algorithm explores various conformations of the ligand within the binding site and scores them based on a calculated binding affinity (kcal/mol).

  • Analysis of Results: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active site.

ADMET Profiling: Forecasting Drug-Likeness

A potent molecule is of little therapeutic value if it cannot reach its target in the body or is toxic.[8] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for early-stage risk assessment.[4][9][10]

Workflow for In Silico Bioactivity Prediction

cluster_0 In Silico Analysis Ligand_Preparation Ligand Preparation (4-Formyl-5-methoxy-N-phenylnicotinamide) Molecular_Docking Molecular Docking (AutoDock Vina) Ligand_Preparation->Molecular_Docking ADMET_Prediction ADMET Prediction (SwissADME, pkCSM) Ligand_Preparation->ADMET_Prediction Target_Selection Target Selection (e.g., VEGFR-2) Target_Selection->Molecular_Docking Data_Analysis Data Analysis & Hypothesis Generation Molecular_Docking->Data_Analysis ADMET_Prediction->Data_Analysis

Caption: A streamlined workflow for the in silico prediction of bioactivity.

Table 1: Hypothetical In Silico Data for 4-Formyl-5-methoxy-N-phenylnicotinamide

ParameterPredicted ValueInterpretation
Molecular Docking
Binding Affinity (VEGFR-2)-8.5 kcal/molStrong predicted binding affinity, suggesting potential for potent inhibition.
Key InteractionsH-bonds with Cys919, Asp1046Interaction with key residues in the hinge region, typical for kinase inhibitors.[5]
ADMET Prediction
GI AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
BBB PermeantNoUnlikely to cross the blood-brain barrier, potentially reducing CNS side effects.
CYP2D6 InhibitorYesPotential for drug-drug interactions with substrates of the CYP2D6 enzyme.
hERG InhibitionLow riskReduced likelihood of cardiotoxicity.
Lipinski's Rule of Five0 violationsGood oral bioavailability is predicted.

Part 2: Ground Truth - In Vitro Validation

While in silico models provide a valuable starting point, their predictions must be validated through rigorous in vitro experimentation. These assays provide quantitative data on the actual biological activity of the compound.

Antiproliferative Activity: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[11][12] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells, providing an indication of the compound's cytotoxic or cytostatic effects.[13][14]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Human colorectal carcinoma (HCT-116) cells are cultured in an appropriate medium supplemented with 10% fetal bovine serum and maintained at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[13]

  • Compound Treatment: 4-Formyl-5-methoxy-N-phenylnicotinamide is dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[13]

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting a dose-response curve.

Target-Specific Activity: VEGFR-2 Kinase Assay

To confirm that the observed antiproliferative effects are due to the inhibition of our predicted target, a direct enzymatic assay is necessary.[15]

Experimental Protocol: VEGFR-2 Kinase Assay

  • Assay Setup: The assay is performed in a 96-well plate using a commercially available VEGFR-2 kinase assay kit, which typically includes recombinant VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.[16]

  • Inhibitor Addition: Varying concentrations of 4-Formyl-5-methoxy-N-phenylnicotinamide are added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing ATP and the substrate. The plate is incubated at 30°C for a specified time (e.g., 45 minutes).[16]

  • Signal Detection: A detection reagent (such as Kinase-Glo™ MAX) is added, which measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.[17]

  • Data Analysis: The luminescence is measured using a microplate reader. The percentage of inhibition is calculated for each concentration of the compound, and the IC₅₀ value is determined.

Workflow for In Vitro Validation

cluster_1 In Vitro Validation Synthesis Compound Synthesis & Purification MTT_Assay MTT Cell Viability Assay Synthesis->MTT_Assay VEGFR2_Assay VEGFR-2 Kinase Assay Synthesis->VEGFR2_Assay Cell_Culture Cell Culture (e.g., HCT-116) Cell_Culture->MTT_Assay Data_Analysis_IV Data Analysis & IC50 Determination MTT_Assay->Data_Analysis_IV VEGFR2_Assay->Data_Analysis_IV

Caption: A typical workflow for the in vitro validation of a novel compound.

Table 2: Hypothetical In Vitro Data for 4-Formyl-5-methoxy-N-phenylnicotinamide

AssayResult (IC₅₀)Interpretation
MTT Assay (HCT-116 cells)5.2 µMThe compound exhibits moderate cytotoxic/cytostatic activity against the HCT-116 cancer cell line.[6]
VEGFR-2 Kinase Assay85 nMPotent inhibition of the target enzyme, suggesting the antiproliferative effect is likely on-target.[6]

Synthesizing the Data: A Comparative Analysis

In our hypothetical study, the in silico predictions align remarkably well with the in vitro results. The strong predicted binding affinity to VEGFR-2 (-8.5 kcal/mol) is corroborated by a potent IC₅₀ value (85 nM) in the enzymatic assay. This concordance increases our confidence that VEGFR-2 is a primary target of 4-Formyl-5-methoxy-N-phenylnicotinamide.

The moderate cytotoxicity observed in the MTT assay (IC₅₀ = 5.2 µM) is also consistent with the profile of a targeted agent. Kinase inhibitors often display cytostatic rather than acutely cytotoxic effects at lower concentrations. The discrepancy between the enzymatic IC₅₀ (nanomolar) and the cellular IC₅₀ (micromolar) is a common and important observation. This difference can be attributed to several factors, including cell membrane permeability, efflux pump activity, and the complex intracellular signaling network that can compensate for the inhibition of a single target.

The favorable ADMET predictions, particularly the high gastrointestinal absorption and low risk of cardiotoxicity, further enhance the compound's profile as a potential drug candidate. However, the predicted inhibition of CYP2D6 serves as a critical flag for potential drug-drug interactions that would need to be investigated in later preclinical stages.

Future Perspectives and Conclusion

This guide demonstrates a logical, efficient, and scientifically rigorous pathway for the initial evaluation of a novel compound like 4-Formyl-5-methoxy-N-phenylnicotinamide. The iterative process of in silico prediction followed by in vitro validation allows for the early identification of promising candidates and potential liabilities.

Future studies would involve expanding the in vitro testing to a broader panel of cancer cell lines, investigating the compound's effects on downstream signaling pathways of VEGFR-2, and performing more detailed ADMET studies, such as metabolic stability and plasma protein binding assays.

References

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  • A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2025, November 26). Retrieved from [Link]

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  • Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice - PMC - PubMed Central. Retrieved from [Link]

  • Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects - MDPI. Retrieved from [Link]

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  • Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives | Indian Journal of Chemistry (IJC). (2024, February 21). Retrieved from [Link]

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  • Cell sensitivity assays: the MTT assay - PubMed. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 4-Formyl-5-methoxy-N-phenylnicotinamide: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical reagents is paramount in a laboratory setting, extending from initial handling to final disposal. This guide provides a detailed operational and disposal plan for 4-Formyl-5-methoxy-N-phenylnicotinamide (CAS No. 1142191-55-6), a nicotinamide derivative. The procedures outlined here are synthesized from established safety protocols for analogous chemical structures and regulatory standards, ensuring a framework that prioritizes the safety of personnel and environmental integrity.

Disclaimer: This guide is intended for informational purposes and is based on the chemical's structure and general regulatory guidelines. Always consult the manufacturer-provided Safety Data Sheet (SDS) for specific hazard information and disposal recommendations before handling this compound. [1] Institutional and local regulations may also apply and must be followed.

Hazard Assessment: Understanding the Compound

A thorough understanding of a chemical's potential hazards is the foundation of its safe handling and disposal. While a specific, comprehensive SDS for 4-Formyl-5-methoxy-N-phenylnicotinamide is not universally published, an analysis of its functional groups (aromatic aldehyde, amide, phenyl group) and data from structurally similar compounds allows for a reasoned anticipation of its hazard profile.

Table 1: Anticipated Hazard Profile

Hazard Classification GHS Hazard Statement Code Rationale and Reference
Skin Irritation H315 A common characteristic of aromatic aldehydes and related derivatives.[2]
Serious Eye Irritation H319 Expected for this class of chemical compounds, particularly in powdered form.[2]
Respiratory Irritation H335 Potential hazard if the solid material is handled as a dust or powder.[2]

| Acute Oral Toxicity | H301 / H302 | Considered a potential hazard for many research chemicals; prudence dictates caution.[3][4] |

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times.

Essential Personal Protective Equipment (PPE)

Based on the anticipated hazards, the following minimum PPE is required when handling 4-Formyl-5-methoxy-N-phenylnicotinamide in any form—solid, in solution, or as waste.

Table 2: Required Personal Protective Equipment

Protection Type Specification Purpose
Eye & Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. To prevent eye contact with dust or splashes, addressing the serious eye irritation hazard (H319).[2][5]
Hand Protection Chemically resistant gloves (e.g., Nitrile). To prevent skin contact and potential irritation (H315).[2][5]
Body Protection Standard laboratory coat. To protect skin and personal clothing from contamination.[5]

| Respiratory Protection | Work in a well-ventilated area or a certified chemical fume hood. | To minimize inhalation of airborne particles, addressing the respiratory irritation hazard (H335).[2][5] |

Step-by-Step Disposal Protocol

The proper disposal of 4-Formyl-5-methoxy-N-phenylnicotinamide and its associated waste requires careful segregation to prevent dangerous reactions and ensure regulatory compliance.[6][7] Never dispose of this chemical down the drain or by evaporation.[8][9]

Workflow for Disposal

DisposalWorkflow cluster_Source Waste Generation Point cluster_Collection Segregation & Collection Protocol cluster_Final Final Disposition Source_Solid Unused/Expired Solid Compound Collect_Solid Collect in Labeled 'Solid Hazardous Waste' Container Source_Solid->Collect_Solid Source_Contaminated Contaminated Labware (Gloves, Wipes, Tips) Source_Contaminated->Collect_Solid Source_Solution Aqueous or Organic Solutions Collect_Liquid Collect in Labeled 'Liquid Hazardous Waste' (Aqueous or Solvent) Source_Solution->Collect_Liquid Source_Container Empty Stock Container Rinse_Container Perform Triple-Rinse Procedure Source_Container->Rinse_Container SAA Store in Designated Satellite Accumulation Area (SAA) Collect_Solid->SAA Collect_Liquid->SAA Rinse_Container->Collect_Liquid Collect Rinsate Dispose_Container Deface Label & Dispose of Clean Container per Institutional Policy Rinse_Container->Dispose_Container EHS_Pickup Arrange Pickup by EHS or Licensed Waste Contractor SAA->EHS_Pickup

Caption: Disposal workflow for 4-Formyl-5-methoxy-N-phenylnicotinamide.

Protocol Details:

1. Unused or Surplus Solid Material:

  • Pure, unused, or expired 4-Formyl-5-methoxy-N-phenylnicotinamide should be disposed of as hazardous chemical waste.

  • If in its original, clearly labeled container, leave it as is.

  • If transferred, place it in a compatible, sealable container.

  • The container must be labeled with the words "Hazardous Waste," the full chemical name, and an indication of the hazards (e.g., Irritant).[10]

2. Contaminated Labware:

  • Items such as gloves, weighing paper, pipette tips, and paper towels that are contaminated with the compound must be collected as solid hazardous waste.

  • Place these items in a designated, lined, and sealed container separate from regular trash.

  • Label the container clearly as "Solid Hazardous Waste" and list the chemical contaminant.

3. Solutions Containing the Compound:

  • Segregation is critical. Do not mix incompatible waste streams.[6]

  • Organic Solutions: Collect in a designated "Non-Halogenated Organic Waste" container.

  • Aqueous Solutions: Collect in a designated "Aqueous Hazardous Waste" container.

  • Never dispose of any solution containing this compound down the sewer system. This is a violation of environmental regulations and can impact aquatic life.[11]

4. Empty Container Disposal:

  • An "empty" container that held 4-Formyl-5-methoxy-N-phenylnicotinamide is still considered hazardous waste until properly decontaminated.[12]

  • Triple-Rinse Procedure: a. Rinse the container three times with a suitable solvent (e.g., acetone or ethanol, followed by water). b. Collect all three rinses as hazardous waste. [8] The first rinse is particularly important to collect. This rinsate should be added to the appropriate liquid hazardous waste container (e.g., Non-Halogenated Organic Waste).[12][13] c. After triple-rinsing and allowing the container to air dry completely, obliterate or deface the original label to prevent confusion.[12] d. The decontaminated container can now be disposed of according to institutional policy, typically with regular laboratory glass or plastic waste.

Waste Storage and Final Disposal

All generated waste must be stored and handled in compliance with OSHA and EPA regulations.[1][14][15]

  • Labeling: Every waste container must be clearly labeled with "Hazardous Waste" and the specific contents.[7][10] The label should also indicate the primary hazards (e.g., Flammable, Corrosive, Irritant) using words or pictograms.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area should be away from ignition sources and incompatible materials. Ensure all waste containers are kept tightly sealed except when adding waste.[9][16]

  • Pickup and Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[6][17] These professionals are equipped to transport and dispose of the chemical waste in accordance with all federal, state, and local regulations, likely through methods such as high-temperature incineration.[6]

By adhering to this structured disposal protocol, researchers can ensure that their work with 4-Formyl-5-methoxy-N-phenylnicotinamide is conducted with the highest standards of safety and environmental stewardship.

References

  • Research Safety - Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Available at: [Link]

  • NSWAI. Hazardous Waste Disposal Guide. Available at: [Link]

  • ContaminantDB. Acetyl-N-formyl-5-methoxykynurenamine (CHEM035668). Available at: [Link]

  • Questar. Are You In Compliance With Proper Lab Waste Disposal Regulations?. Available at: [Link]

  • U.S. Environmental Protection Agency. Inert Reassessment - Nicotinamide CAS 98-92-0. Available at: [Link]

  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide. Available at: [Link]

  • PubChem. N1-acetyl-N2-formyl-5-methoxykynuramine. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

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  • ResearchGate. (2025, August 6). Nicotine Derivatives in Wastewater and Surface Waters. Available at: [Link]

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Navigating the Safe Handling of 4-Formyl-5-methoxy-N-phenylnicotinamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 4-Formyl-5-methoxy-N-phenylnicotinamide. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes information from structurally related molecules to establish a robust safety protocol. Our approach is grounded in the principles of chemical analogy and risk mitigation to ensure the well-being of laboratory personnel.

Hazard Assessment: Understanding the Risks

Given its chemical structure—an aromatic amide with aldehyde and methoxy functionalities—4-Formyl-5-methoxy-N-phenylnicotinamide is anticipated to present hazards common to this class of compounds. Based on data from similar chemicals, the primary concerns are:

  • Skin and Eye Irritation: Aromatic aldehydes and amides are known to cause irritation upon contact with skin and eyes.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[3][4]

  • Potential for Harm if Swallowed or Inhaled: Similar compounds have been shown to be harmful if ingested or inhaled.[1][2]

It is crucial to handle this compound with the assumption that it is hazardous and to take all necessary precautions to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 4-Formyl-5-methoxy-N-phenylnicotinamide. The following table outlines the recommended PPE, categorized by the level of protection required.

Protection Level Required PPE Rationale
Primary Engineering Controls Certified Chemical Fume HoodTo minimize inhalation exposure to fine powders or aerosols.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5]To protect against accidental splashes and airborne particles.[6]
Hand Protection Disposable nitrile gloves.[5]Provides a barrier against skin contact. Double-gloving is recommended for extended operations.
Body Protection Flame-resistant lab coat.[5]Protects skin and personal clothing from contamination.[6]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.[7]Required if working outside of a fume hood or if there is a risk of generating dust.
Foot Protection Closed-toe shoes.[5]To protect feet from spills and falling objects.

Step-by-Step Handling Protocol

The following protocol outlines the safe handling of 4-Formyl-5-methoxy-N-phenylnicotinamide in a laboratory setting. This workflow is designed to minimize exposure and ensure a safe working environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_transfer Transfer solution using appropriate glassware handle_dissolve->handle_transfer clean_decontaminate Decontaminate work surfaces handle_transfer->clean_decontaminate Proceed to cleanup clean_dispose_waste Dispose of waste in designated containers clean_decontaminate->clean_dispose_waste clean_remove_ppe Remove and dispose of PPE correctly clean_dispose_waste->clean_remove_ppe clean_wash Wash hands thoroughly clean_remove_ppe->clean_wash

Caption: Workflow for the safe handling of 4-Formyl-5-methoxy-N-phenylnicotinamide.

Preparation
  • Don PPE: Before entering the laboratory, ensure all required PPE is worn correctly.

  • Verify Fume Hood: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

  • Gather Materials: Assemble all necessary chemicals, solvents, and equipment within the fume hood to minimize movement in and out of the containment area.

Handling
  • Weighing: Carefully weigh the solid compound on a tared weigh paper or in a suitable container within the fume hood to prevent the dispersal of dust.

  • Dissolving: Add the solvent to the solid in a controlled manner to avoid splashing. If necessary, use a magnetic stirrer to facilitate dissolution.

  • Transferring: Use appropriate glassware, such as pipettes or graduated cylinders, to transfer the solution.

Cleanup and Disposal
  • Decontamination: Wipe down all surfaces within the fume hood that may have come into contact with the compound using a suitable decontaminating solution.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weigh papers, and pipette tips, in a clearly labeled hazardous waste container. Liquid waste should be collected in a separate, compatible container.

  • PPE Removal: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.
Skin Contact Immediately wash the affected area with soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air.[1] If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Disposal Plan

All waste generated from the handling of 4-Formyl-5-methoxy-N-phenylnicotinamide must be treated as hazardous.

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_waste_disposal Final Disposal waste_solid Solid Waste (gloves, weigh paper) container_solid Labeled Solid Waste Container waste_solid->container_solid waste_liquid Liquid Waste (solutions, rinsates) container_liquid Labeled Liquid Waste Container waste_liquid->container_liquid waste_sharps Contaminated Sharps container_sharps Puncture-proof Sharps Container waste_sharps->container_sharps disposal_collection Arrange for collection by EH&S container_solid->disposal_collection container_liquid->disposal_collection container_sharps->disposal_collection

Caption: Waste disposal workflow for 4-Formyl-5-methoxy-N-phenylnicotinamide.

Follow your institution's guidelines for the disposal of hazardous chemical waste. Ensure all waste containers are properly labeled with the chemical name and associated hazards.

By adhering to these guidelines, researchers can safely handle 4-Formyl-5-methoxy-N-phenylnicotinamide, minimizing personal risk and ensuring a secure laboratory environment.

References

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  • PubMed Central. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.